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  • Product: tert-butyl 2-methoxyazepane-1-carboxylate
  • CAS: 1257080-99-1

Core Science & Biosynthesis

Foundational

tert-butyl 2-methoxyazepane-1-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-Methoxyazepane-1-carboxylate Authored by: Gemini, Senior Application Scientist Introduction tert-Butyl 2-methoxyazepane-1-carboxylate is a heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-Methoxyazepane-1-carboxylate

Authored by: Gemini, Senior Application Scientist

Introduction

tert-Butyl 2-methoxyazepane-1-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development. The presence of the methoxy group at the α-position to the nitrogen atom within the azepane ring system introduces a chiral center and offers a valuable scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, intended for researchers, scientists, and professionals in the field of drug development. The methodology detailed herein is grounded in established chemical principles and supported by authoritative literature, ensuring a reproducible and scalable process.

Strategic Overview of the Synthesis Pathway

The synthesis of tert-butyl 2-methoxyazepane-1-carboxylate can be efficiently achieved through a two-step process commencing with the readily available starting material, ε-caprolactam. The core strategy involves:

  • N-Protection: The initial step focuses on the protection of the secondary amine of ε-caprolactam with a tert-butoxycarbonyl (Boc) group. This is a crucial manipulation to increase the molecule's stability and solubility in organic solvents, and to direct the subsequent reaction.

  • α-Methoxylation: The key transformation is the introduction of a methoxy group at the C2 position of the N-protected lactam. This is accomplished via an electrochemical process known as the Shono oxidation, which offers a clean and efficient method for α-functionalization of N-acyl amines.

Synthesis_Pathway_Overview start ε-Caprolactam step1 N-Boc Protection start->step1 intermediate tert-Butyl 2-oxoazepane-1-carboxylate (N-Boc-ε-caprolactam) step1->intermediate step2 Electrochemical α-Methoxylation intermediate->step2 product tert-Butyl 2-methoxyazepane-1-carboxylate step2->product

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of tert-Butyl 2-oxoazepane-1-carboxylate (N-Boc-ε-caprolactam)

The first stage of the synthesis involves the N-protection of ε-caprolactam. The Boc group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions[1].

Experimental Protocol

A general procedure for the N-tert-butoxycarbonylation of amines under catalyst-free conditions mediated by water can be adapted for this synthesis[2].

  • To a round-bottom flask, add ε-caprolactam and a 95:5 mixture of water and acetone.

  • Stir the mixture at room temperature until the ε-caprolactam has fully dissolved.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

  • Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add dichloromethane (CH₂Cl₂) to the mixture and transfer to a separatory funnel.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl 2-oxoazepane-1-carboxylate.

Reagents and Conditions

Reagent/SolventMolar Equiv.Purpose
ε-Caprolactam1.0Starting Material
Di-tert-butyl dicarbonate ((Boc)₂O)1.1 - 1.5Boc Protecting Agent
Water:Acetone (95:5)-Solvent System
Dichloromethane-Extraction Solvent
Anhydrous Sodium Sulfate-Drying Agent

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subgraph "cluster_prep" { label = "Reaction Setup"; style = "rounded"; bgcolor = "#FFFFFF"; dissolve [label="Dissolve ε-Caprolactam\nin Water:Acetone"]; add_boc [label="Add (Boc)₂O"]; stir [label="Stir at Room Temperature"]; dissolve -> add_boc -> stir; }

subgraph "cluster_workup" { label = "Work-up & Purification"; style = "rounded"; bgcolor = "#FFFFFF"; extract [label="Extract with CH₂Cl₂"]; dry [label="Dry Organic Layer\n(Na₂SO₄)"]; concentrate [label="Concentrate in vacuo"]; purify [label="Column Chromatography"]; extract -> dry -> concentrate -> purify; }

stir -> extract; purify -> product [label="tert-Butyl 2-oxoazepane-1-carboxylate", shape=ellipse, fillcolor="#FFFFFF"]; }

Caption: Workflow for N-Boc protection of ε-caprolactam.

Part 2: Synthesis of tert-butyl 2-methoxyazepane-1-carboxylate via Electrochemical Methoxylation

The Shono oxidation is an electrochemical process that enables the α-methoxylation of N-acyl amines. This reaction proceeds through the anodic oxidation of the carbamate to form an N-acyliminium ion intermediate, which is then trapped by the methanol solvent[3].

Experimental Protocol

The following is a general procedure for the electrochemical α-methoxylation of N-protected cyclic amines[3].

  • Set up an undivided electrochemical cell equipped with two graphite electrodes.

  • Prepare a solution of tert-butyl 2-oxoazepane-1-carboxylate in methanol.

  • Add a supporting electrolyte, such as tetrabutylammonium perchlorate (Bu₄NClO₄), to the solution.

  • Apply a constant current to the cell and allow the electrolysis to proceed. The reaction can be monitored by GC-MS or TLC.

  • Upon completion, evaporate the methanol under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove the supporting electrolyte.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield tert-butyl 2-methoxyazepane-1-carboxylate.

Electrochemical Parameters and Reagents

Parameter/ReagentValue/AmountPurpose
Starting Material1.0 equiv.Substrate
SolventMethanolReagent and Solvent
Supporting Electrolytee.g., Bu₄NClO₄Ensures conductivity
Current DensityTo be optimizedControls reaction rate
Charge PassedTo be optimizedDetermines reaction extent
ElectrodesGraphiteAnode and Cathode

digraph "Shono_Oxidation_Workflow" {
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subgraph "cluster_electro" { label = "Electrochemical Reaction"; style = "rounded"; bgcolor = "#FFFFFF"; setup [label="Setup Undivided Cell\nwith Graphite Electrodes"]; prepare [label="Prepare Solution of Substrate\nin Methanol with Electrolyte"]; electrolyze [label="Apply Constant Current"]; setup -> prepare -> electrolyze; }

subgraph "cluster_workup" { label = "Work-up & Purification"; style = "rounded"; bgcolor = "#FFFFFF"; evaporate [label="Evaporate Methanol"]; wash [label="Wash with Water"]; dry [label="Dry Organic Layer\n(Na₂SO₄)"]; concentrate [label="Concentrate in vacuo"]; purify [label="Column Chromatography"]; evaporate -> wash -> dry -> concentrate -> purify; }

electrolyze -> evaporate; purify -> product [label="tert-Butyl 2-methoxyazepane-1-carboxylate", shape=ellipse, fillcolor="#FFFFFF"]; }

Caption: Workflow for the electrochemical α-methoxylation.

Characterization

The final product, tert-butyl 2-methoxyazepane-1-carboxylate, should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule, showing the presence of the methoxy group and the Boc protecting group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.

Safety Considerations

  • General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

  • Reagent Handling: Di-tert-butyl dicarbonate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Electrochemical Setup: Ensure that the electrochemical cell is properly assembled to avoid any electrical hazards. The use of a stable power supply is crucial.

References

  • [Design and synthesis of novel 2-methyl-4,5-substitutedbenzo[f]-3,3a,4,5-tetrahydro-pyrazolo[1,5-d][4][5]oxazepin-8(7H)-one derivatives as telomerase inhibitors - PubMed]([Link])

Sources

Exploratory

physicochemical properties of tert-butyl 2-methoxyazepane-1-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 2-methoxyazepane-1-carboxylate Abstract This technical guide provides a comprehensive overview of the predicted , a key heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 2-methoxyazepane-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the predicted , a key heterocyclic building block relevant to drug discovery and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document synthesizes information from structurally similar azepane derivatives and established analytical principles. We present predicted core properties and detail authoritative, step-by-step experimental protocols for their empirical determination and validation. This guide is intended for researchers, medicinal chemists, and process development scientists who require a robust understanding of this compound's characteristics for its effective application in synthesis, purification, and formulation.

Introduction: The Azepane Scaffold in Modern Chemistry

Saturated nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, offering three-dimensional diversity that is crucial for optimizing drug-target interactions. The seven-membered azepane ring, in particular, provides a flexible yet constrained conformational profile that can be exploited to enhance binding affinity, selectivity, and pharmacokinetic properties. The title compound, tert-butyl 2-methoxyazepane-1-carboxylate, incorporates the versatile tert-butyloxycarbonyl (Boc) protecting group, which facilitates controlled synthetic transformations. The 2-methoxy substituent introduces a key vector for further functionalization or for modulating local polarity and hydrogen bonding potential.

A thorough understanding of a molecule's physicochemical properties—such as solubility, lipophilicity, and stability—is paramount for its successful application. These parameters govern reaction conditions, dictate appropriate purification strategies (e.g., chromatography vs. crystallization), and are fundamental predictors of a final compound's drug-like properties. This guide provides the foundational knowledge and practical methodologies to characterize tert-butyl 2-methoxyazepane-1-carboxylate with high scientific rigor.

Molecular Profile and Predicted Physicochemical Properties

The following properties are calculated or estimated based on the compound's structure and data from close structural analogs, such as tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate[1] and tert-butyl 2-oxoazepane-1-carboxylate[2][3].

PropertyPredicted Value / DescriptionRationale / Analog Data Source
Chemical Structure Chemical structure of tert-butyl 2-methoxyazepane-1-carboxylateN/A
Molecular Formula C₁₂H₂₃NO₃Derived from structure.
Molecular Weight 229.32 g/mol Calculated value. Isomeric with C₁₂H₂₃NO₃ analogs.[1][4]
CAS Number Not AssignedNot found in major chemical databases as of January 2026.
Appearance Colorless to pale yellow oilTypical for medium-sized N-Boc protected amines.
Boiling Point > 250 °C (estimated)High boiling point expected due to molecular weight and polar groups.
Solubility Soluble in DMSO, CH₂Cl₂, EtOAc, THF, Methanol. Sparingly soluble in water and non-polar solvents like hexanes.The amphiphilic nature, with a hydrophilic PEG chain and a hydrophobic Boc-protected end, allows for dissolution in a range of common laboratory solvents.[5]
Calculated logP ~1.7 - 2.2Based on isomer tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate (XLogP3 = 1.7).[1] The replacement of -OH with -OCH₃ slightly increases lipophilicity.

Spectroscopic Characterization Profile (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the predicted key features for ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • δ ~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.

  • δ ~3.30 ppm (singlet, 3H): Protons of the methoxy (-OCH₃) group.

  • δ ~4.5-4.8 ppm (multiplet, 1H): Proton on the carbon bearing the methoxy group (C2).

  • δ ~1.5-2.0 ppm and 3.0-3.6 ppm (complex multiplets, 10H): Protons of the azepane ring, showing complex splitting patterns due to conformational flexibility.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • δ ~155-157 ppm: Carbonyl carbon of the Boc group.

  • δ ~80 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~75-80 ppm: Azepane ring carbon attached to the methoxy group (C2).

  • δ ~56 ppm: Methoxy group carbon.

  • δ ~20-50 ppm: Remaining five carbons of the azepane ring.

  • δ ~28.5 ppm: Methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

For a carbamate-containing molecule, analysis by electrospray ionization (ESI) is standard.[6]

  • Expected Molecular Ions (ESI+):

    • [M+H]⁺: m/z ≈ 230.17

    • [M+Na]⁺: m/z ≈ 252.15

    • [M+NH₄]⁺: m/z ≈ 247.19[6]

  • Characteristic Fragmentation Pattern: The most prominent fragmentation pathway for N-Boc protected amines involves the loss of components of the Boc group.

    • Loss of isobutylene: [M+H - 56]⁺, resulting from the elimination of C₄H₈.

    • Loss of the entire Boc group: [M+H - 100]⁺, leading to the protonated 2-methoxyazepane.

    • Loss of tert-butanol: [M+H - 74]⁺.

Authoritative Experimental Protocols for Empirical Determination

The following sections provide detailed, field-proven methodologies for determining the key .

Protocol for Aqueous Solubility Determination

Causality: Determining aqueous solubility is critical for applications in biological assays and for understanding a compound's pharmacokinetic profile. The shake-flask method is the gold standard, establishing equilibrium between the solid/liquid phase and the solvent. Quantification is achieved via High-Performance Liquid Chromatography (HPLC) against a standard curve for accuracy.

Methodology: Shake-Flask Method with HPLC Quantification

  • Preparation of Calibration Standards: Prepare a 10 mM stock solution of the title compound in a suitable organic solvent (e.g., DMSO). Perform serial dilutions to create a set of standards ranging from 1 µM to 1 mM.

  • Sample Preparation: Add an excess amount of tert-butyl 2-methoxyazepane-1-carboxylate (approx. 5-10 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the filtered sample with the mobile phase to fall within the range of the calibration curve.

    • Inject the diluted sample and the calibration standards onto an HPLC system equipped with a C18 column and a UV detector.

  • Quantification: Calculate the concentration of the compound in the supernatant by comparing its peak area to the standard curve. The resulting concentration is the aqueous solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (10 mM in DMSO) Standards Create Calibration Standards (1-1000 µM) Stock->Standards HPLC Analyze via HPLC-UV Standards->HPLC Excess Add Excess Compound to PBS (pH 7.4) Shake Equilibrate on Shaker (24h, 25°C) Excess->Shake Centrifuge Centrifuge to Pellet Undissolved Solid Shake->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Filter->HPLC Quantify Quantify Against Standard Curve HPLC->Quantify Result Determine Solubility Quantify->Result caption Workflow for Solubility Determination G cluster_prep Preparation cluster_exp Partitioning cluster_analysis Analysis & Calculation Saturate Pre-saturate n-Octanol and Water (pH 7.4) Stock Prepare Stock Solution in n-Octanol Phase Saturate->Stock Mix Mix Octanol & Aqueous Phases (1:1 v/v) Stock->Mix Vortex Vortex to Partition Mix->Vortex Equilibrate Equilibrate with Agitation (2-3h) Vortex->Equilibrate Centrifuge Centrifuge for Phase Separation Equilibrate->Centrifuge Quantify Quantify Concentration in Each Phase (HPLC) Centrifuge->Quantify Calc_P Calculate P = [Organic] / [Aqueous] Quantify->Calc_P Calc_LogP Calculate logP = log10(P) Calc_P->Calc_LogP caption Workflow for logP Determination

Caption: Workflow for logP Determination

Protocol for Spectroscopic Verification

Causality: Unambiguous structural confirmation requires a combination of NMR and mass spectrometry. NMR provides detailed information about the carbon-hydrogen framework, while high-resolution mass spectrometry (HRMS) confirms the elemental composition with high precision.

Methodology: NMR and LC-MS Analysis

  • NMR Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. [7][8] * Acquire a ¹³C NMR spectrum, along with supporting experiments like DEPT-135 if necessary to distinguish CH, CH₂, and CH₃ signals.

  • LC-MS Sample Preparation:

    • Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

  • LC-MS Data Acquisition:

    • Inject the sample into an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

    • Acquire data in positive ESI mode over a mass range of m/z 50-500. [9] * Perform tandem MS (MS/MS) on the parent ion (m/z ~230.17) to observe the characteristic fragmentation patterns. [10]

Significance in Research and Drug Development

tert-Butyl 2-methoxyazepane-1-carboxylate serves as a versatile intermediate. The Boc-protected nitrogen allows for facile coupling reactions (e.g., amide bond formation, reductive amination) after deprotection under acidic conditions. [11]The azepane core provides a desirable 3D exit vector for substituents, which is often sought in fragment-based drug design and lead optimization to explore new binding pockets. The methoxy group can act as a hydrogen bond acceptor or a metabolic blocking group, and its position on the chiral center at C2 allows for the synthesis of stereochemically defined molecules, which is critical for selective pharmacology.

Conclusion

While direct experimental data for tert-butyl 2-methoxyazepane-1-carboxylate remains sparse, a robust physicochemical profile can be reliably predicted based on established chemical principles and data from close structural analogs. This guide provides those predicted values and, more importantly, equips researchers with authoritative, step-by-step protocols to empirically determine the compound's solubility, lipophilicity, and structural identity. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, facilitating the effective use of this valuable chemical building block in research and development programs.

References

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). National Institutes of Health (NIH). Available at: [Link]

  • Effective Analysis Carbamate Pesticides. Separation Science. Available at: [Link]

  • Mass Spectra of Some Carbamate Pesticides. (2020). Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. (2015). Agilent Technologies. Available at: [Link]

  • Azepines. Georg Thieme Verlag. Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. Available at: [Link]

  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. (2017). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. ACS Publications. Available at: [Link]

  • 1H-Azepine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Tert-butyl 2-oxoazepane-1-carboxylate. LookChem. Available at: [Link]

  • tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. PubChem. Available at: [Link]

  • Tert-butyl 2-butylazepane-1-carboxylate. PubChem. Available at: [Link]

  • Tert-butyl 2-oxoazepane-1-carboxylate. Chemspace. Available at: [Link]

  • Tert-butyl 6-hydroxy-2-methyl-azepane-1-carboxylate. PubChem. Available at: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014). Atlantis Press. Available at: [Link]

  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Relations of hydrophobicity (log P) of amines with various indices. ResearchGate. Available at: [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]

  • Supplementary Information. Royal Society of Chemistry. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Available at: [Link]

  • LogP and logD calculations. Chemaxon Docs. Available at: [Link]

  • tert-Butyl 4-hydroxyazepane-1-carboxylate. PubChem. Available at: [Link]

  • Tert-Butyl 2-Formylpiperidine-1-Carboxylate: A Key Intermediate in Modern Chemistry. Medium. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • 2-Tert-butyl-4-oxoazepane-1-carboxylic acid. PubChem. Available at: [Link]

  • tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate. PubChem. Available at: [Link]

  • Tert-butyl 2-oxoazepane-1-carboxylate (C11H19NO3). PubChemLite. Available at: [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. Available at: [Link]

  • SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure. Available at: [Link]

  • Tert-butyl 1,4-diazepane-1-carboxylate. PubChem. Available at: [Link]

  • Synthesis and application oft[6][9][12]riazepane ando[6][9][12]xadiazepane as versatile structural units for drug discovery. (2010). PubMed. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to tert-Butyl 2-methoxyazepane-1-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract tert-Butyl 2-methoxyazepane-1-carboxylate represents a specialized heterocyclic building block with potential applications in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 2-methoxyazepane-1-carboxylate represents a specialized heterocyclic building block with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of this compound, commencing with its chemical identity and structural attributes. A significant focus is placed on viable synthetic strategies for its preparation, including the construction of the core azepane ring and methods for the crucial introduction of the 2-methoxy group. The guide further details essential analytical techniques for structural verification and purity assessment. Finally, potential applications in drug discovery are discussed, drawing parallels with structurally related and biologically active azepane derivatives.

Compound Identification and Physicochemical Properties

Table 1: Physicochemical Properties of tert-Butyl 2-methoxyazepane-1-carboxylate

PropertyValue
Molecular Formula C₁₂H₂₃NO₃
Molecular Weight 229.32 g/mol
IUPAC Name tert-butyl 2-methoxyazepane-1-carboxylate
SMILES COC1CCCCCN1C(=O)OC(C)(C)C
InChI Key (Predicted) Based on related structures

The Boc protecting group is instrumental in modulating the reactivity of the amine, enhancing solubility in organic solvents, and allowing for controlled chemical transformations. The methoxy group at the 2-position introduces a key functional handle and a potential point for stereochemical control.

Synthetic Strategies

The synthesis of tert-butyl 2-methoxyazepane-1-carboxylate can be approached through a multi-step sequence. A logical pathway involves the initial formation of an N-Boc protected azepane precursor, followed by the introduction of the methoxy group at the C2 position.

Synthesis of the N-Boc Azepane Core

A common and scalable method for the synthesis of the azepane ring is the ring expansion of a readily available six-membered ring precursor, such as a piperidine derivative. For instance, the ring expansion of tert-butyl 4-oxopiperidine-1-carboxylate using reagents like ethyl diazoacetate can yield tert-butyl 4-oxoazepane-1-carboxylate, which serves as a versatile intermediate for further functionalization.

Introduction of the 2-Methoxy Group

The introduction of a methoxy group at the 2-position of the N-Boc protected azepane ring is a critical transformation. A plausible synthetic route involves the conversion of an N-Boc protected 2-oxoazepane (tert-butyl 2-oxoazepane-1-carboxylate, CAS No: 106412-36-6) to the desired 2-methoxy derivative.[1][2]

Experimental Protocol: Synthesis of tert-butyl 2-methoxyazepane-1-carboxylate from tert-butyl 2-oxoazepane-1-carboxylate

  • Reduction of the Lactam: The lactam functionality in tert-butyl 2-oxoazepane-1-carboxylate can be reduced to the corresponding cyclic hemiaminal using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures (e.g., -78 °C) in an inert solvent like toluene or dichloromethane. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Formation of the O-methyl Ether: The resulting hemiaminal is then treated with a methylating agent in the presence of a base. A common choice is methyl iodide or dimethyl sulfate with a non-nucleophilic base like sodium hydride in a polar aprotic solvent such as tetrahydrofuran (THF). Alternatively, milder conditions using trimethyloxonium tetrafluoroborate can be employed.

  • Work-up and Purification: Upon completion, the reaction is quenched, typically with a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure tert-butyl 2-methoxyazepane-1-carboxylate.

Diagram 1: Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Synthesis of tert-butyl 2-oxoazepane-1-carboxylate cluster_1 Conversion to 2-Methoxy Derivative Piperidine Precursor Piperidine Precursor Ring Expansion Ring Expansion Piperidine Precursor->Ring Expansion e.g., Ethyl Diazoacetate tert-butyl 2-oxoazepane-1-carboxylate tert-butyl 2-oxoazepane-1-carboxylate Ring Expansion->tert-butyl 2-oxoazepane-1-carboxylate Reduction Reduction tert-butyl 2-oxoazepane-1-carboxylate->Reduction e.g., DIBAL-H Methylation Methylation Reduction->Methylation e.g., MeI, NaH Final Product tert-butyl 2-methoxyazepane-1-carboxylate Methylation->Final Product

Caption: A proposed synthetic route to tert-butyl 2-methoxyazepane-1-carboxylate.

Structural Characterization

The structural confirmation of tert-butyl 2-methoxyazepane-1-carboxylate relies on a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Structural Elucidation

TechniqueExpected Observations
¹H NMR - A singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group.- A singlet at ~3.3 ppm for the three protons of the methoxy group.- A multiplet for the proton at the 2-position, shifted downfield due to the adjacent oxygen and nitrogen atoms.- A series of multiplets for the methylene protons of the azepane ring.
¹³C NMR - Resonances for the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively).- A resonance for the methoxy carbon at ~56 ppm.- A downfield signal for the C2 carbon of the azepane ring.- Several signals in the aliphatic region for the remaining carbons of the azepane ring.- A signal for the carbonyl carbon of the Boc group at ~155 ppm.
Mass Spectrometry - The molecular ion peak (M⁺) or, more commonly, a protonated molecule ([M+H]⁺) or a sodium adduct ([M+Na]⁺) corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy - A strong absorption band around 1690 cm⁻¹ characteristic of the carbamate carbonyl group.- C-H stretching vibrations in the 2850-3000 cm⁻¹ region.- C-O stretching bands.

Applications in Drug Discovery and Organic Synthesis

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The introduction of a methoxy group at the 2-position can significantly influence the pharmacological properties of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets.

  • Scaffold for Novel Therapeutics: tert-Butyl 2-methoxyazepane-1-carboxylate can serve as a valuable building block for the synthesis of more complex molecules. The Boc group can be readily removed under acidic conditions to liberate the free amine, which can then be further functionalized.

  • Conformational Constraint: The seven-membered ring of azepane provides a degree of conformational flexibility that can be exploited in drug design to achieve optimal binding to a target protein.

  • Analogs of Bioactive Molecules: The synthesis of analogs of known drugs containing piperidine or other cyclic amines with this modified azepane core could lead to compounds with improved efficacy, selectivity, or pharmacokinetic profiles. For instance, related azepane derivatives are being explored as intermediates for various pharmaceutical products.[3]

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling tert-butyl 2-methoxyazepane-1-carboxylate and its precursors. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For specific handling and disposal guidelines, consult the Safety Data Sheet (SDS) for structurally related compounds, such as other N-Boc protected amines.

Conclusion

tert-Butyl 2-methoxyazepane-1-carboxylate is a synthetically accessible and potentially valuable building block for the development of novel chemical entities. This guide has outlined its key characteristics, provided a plausible and detailed synthetic approach, and highlighted its potential applications in the field of drug discovery. The strategic incorporation of this and similar substituted azepane scaffolds holds promise for the generation of new therapeutic agents with enhanced properties.

References

  • LookChem. tert-Butyl 2-oxoazepane-1-carboxylate. [Link]

  • Chemspace. tert-Butyl 2-oxoazepane-1-carboxylate. [Link]

  • ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

Sources

Foundational

An In-Depth Technical Guide to tert-Butyl 2-methoxyazepane-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 2-methoxyazepane-1-carboxylate , a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl 2-methoxyazepane-1-carboxylate , a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its precise chemical identity, explore a robust synthetic pathway for its preparation, and discuss its applications as a valuable scaffold in the design of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique structural features of substituted azepanes.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise nomenclature and structure. The compound is systematically named according to IUPAC conventions, which provides an unambiguous descriptor of its molecular architecture.

IUPAC Name and Synonyms

The correct IUPAC name for the target molecule is tert-butyl 2-methoxyazepane-1-carboxylate .

While this specific compound is not widely cataloged with a list of common synonyms due to its nature as a specialized chemical intermediate, analogous structures are often referred to using abbreviations. For instance, the "N-Boc" prefix is frequently used to denote the tert-butoxycarbonyl protecting group. Therefore, a plausible synonym could be N-Boc-2-methoxyazepane .

A search of chemical databases for this exact name and structure does not yield a dedicated entry, highlighting its status as a novel or less-common synthetic intermediate. However, numerous structurally related azepane derivatives are well-documented, such as tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate and tert-butyl 2-oxoazepane-1-carboxylate[1][2][3][4][5].

Chemical Structure and Properties

The molecular structure consists of a seven-membered azepane ring. The nitrogen atom at position 1 is protected with a tert-butoxycarbonyl (Boc) group, and a methoxy group is substituted at the C2 position.

Table 1: Physicochemical Properties of tert-Butyl 2-methoxyazepane-1-carboxylate (Predicted)

PropertyValueSource
Molecular FormulaC₁₂H₂₃NO₃ChemDraw
Molecular Weight229.32 g/mol ChemDraw
AppearanceColorless to pale yellow oil (predicted)---
Boiling PointNot available---
SolubilitySoluble in common organic solvents (e.g., DCM, EtOAc, MeOH)---
pKaNot available---

The Strategic Importance of Substituted Azepanes in Medicinal Chemistry

The azepane scaffold is a "privileged structure" in drug discovery, appearing in numerous biologically active compounds and approved drugs.[6][7][8] Its seven-membered ring offers a three-dimensional architecture that is distinct from the more common five- and six-membered rings, providing a means to explore novel chemical space and achieve unique interactions with biological targets.[9]

The conformational flexibility of the azepane ring, combined with the ability to introduce various substituents, allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[8] Azepane derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, antidepressant, and antihistaminic effects.[6][10]

Synthesis of tert-Butyl 2-methoxyazepane-1-carboxylate

The synthesis of α-alkoxy cyclic amines, such as the target compound, can be achieved through several methods. One of the most effective and widely used is the electrochemical oxidation of N-acyl cyclic amines in the presence of an alcohol. This method offers a direct and often high-yielding route to the desired product.

The Role of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group plays a crucial role in this synthetic strategy.[11][12][13][14] It serves several key functions:

  • Activation of the α-Position: The electron-withdrawing nature of the carbamate activates the C-H bond at the position alpha to the nitrogen, making it more susceptible to oxidation.

  • Prevention of N-Oxidation: It protects the nitrogen atom from direct oxidation, which could lead to undesired side products.

  • Stabilization of Intermediates: The Boc group can stabilize the cationic intermediate formed during the electrochemical oxidation process.

  • Facile Removal: The Boc group can be readily removed under acidic conditions, allowing for further functionalization of the amine.[12][13]

Proposed Synthetic Pathway: Electrochemical Methoxylation

The proposed synthesis involves a two-step process starting from the commercially available azepane.

Synthesis_Workflow Azepane Azepane NBocAzepane tert-Butyl azepane-1-carboxylate Azepane->NBocAzepane Step 1: N-Boc Protection Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->NBocAzepane Electrochemical_Cell Electrochemical Cell (MeOH, Electrolyte) NBocAzepane->Electrochemical_Cell Step 2: Anodic Methoxylation Target_Compound tert-Butyl 2-methoxyazepane-1-carboxylate Electrochemical_Cell->Target_Compound

Figure 1: Proposed two-step synthesis of tert-butyl 2-methoxyazepane-1-carboxylate.

Step 1: N-Boc Protection of Azepane

The first step is the protection of the secondary amine of azepane with a tert-butoxycarbonyl group. This is a standard and high-yielding reaction in organic synthesis.[15]

  • Protocol:

    • Dissolve azepane (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base, such as triethylamine (Et₃N, 1.2 eq) or 4-dimethylaminopyridine (DMAP, catalytic amount).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl azepane-1-carboxylate.

Step 2: Electrochemical Methoxylation

The key step is the introduction of the methoxy group at the C2 position via anodic oxidation.

  • Experimental Setup:

    • An undivided electrochemical cell equipped with a carbon anode and a platinum cathode.

    • A constant current power supply.

  • Protocol:

    • In the electrochemical cell, dissolve tert-butyl azepane-1-carboxylate (1.0 eq) in methanol (MeOH), which serves as both the solvent and the nucleophile.

    • Add a supporting electrolyte, such as tetraethylammonium tetrafluoroborate (Et₄NBF₄) or lithium perchlorate (LiClO₄), to ensure conductivity.

    • Apply a constant current to the cell and allow the reaction to proceed. The progress of the reaction can be monitored by gas chromatography-mass spectrometry (GC-MS) or TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is then purified by column chromatography on silica gel to isolate the desired product, tert-butyl 2-methoxyazepane-1-carboxylate.

Mechanism of Electrochemical Methoxylation

The mechanism of anodic methoxylation of N-Boc cyclic amines is believed to proceed through the following steps:

Methoxylation_Mechanism cluster_0 Step 1: Single Electron Transfer cluster_1 Step 2: Deprotonation cluster_2 Step 3: Second Electron Transfer cluster_3 Step 4: Nucleophilic Attack A N-Boc Azepane B Radical Cation A->B - e⁻ (Anode) C α-Amino Radical B->C - H⁺ D N-Acyliminium Ion C->D - e⁻ E Product D->E + CH₃OH - H⁺

Figure 2: Plausible mechanism for the electrochemical methoxylation of N-Boc azepane.

  • Single Electron Transfer: The N-Boc azepane undergoes a single electron transfer at the anode to form a radical cation.

  • Deprotonation: A proton is lost from the carbon alpha to the nitrogen, generating an α-amino radical.

  • Second Electron Transfer: The α-amino radical is further oxidized at the anode to form a stabilized N-acyliminium ion.

  • Nucleophilic Attack: The N-acyliminium ion is then attacked by methanol, followed by the loss of a proton, to yield the final methoxylated product.

Applications and Future Perspectives

tert-Butyl 2-methoxyazepane-1-carboxylate is a versatile intermediate for the synthesis of more complex, biologically active molecules. The methoxy group can serve as a handle for further functionalization or can be retained in the final molecule to modulate its properties.

The N-Boc group can be easily removed under acidic conditions, revealing the secondary amine, which can then be used in a variety of coupling reactions, such as:

  • Amide bond formation

  • Reductive amination[16][17]

  • N-arylation reactions

The ability to introduce substituents at the C2 position of the azepane ring provides a powerful tool for medicinal chemists to explore structure-activity relationships (SAR) and to optimize the properties of lead compounds. The development of efficient synthetic routes to such building blocks is therefore of great importance for the advancement of drug discovery programs.[6]

Conclusion

This technical guide has provided a detailed overview of tert-butyl 2-methoxyazepane-1-carboxylate, a promising building block for drug discovery. We have established its IUPAC name, discussed the strategic importance of the azepane scaffold, and outlined a robust synthetic protocol based on electrochemical methoxylation. The versatility of this intermediate, coupled with the growing interest in seven-membered heterocyclic systems, positions it as a valuable tool for the synthesis of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the development and application of such specialized chemical building blocks will be essential for driving innovation in medicinal chemistry.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Suzhou Yacoo Science Co., Ltd. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 6-hydroxy-2-methyl-azepane-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. Retrieved from [Link]

  • Samphina Academy. (n.d.). The Chemistry Of Azepines And Their Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 17(11), 13391-13400. [Link]

  • LookChem. (n.d.). Tert-butyl 2-oxoazepane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 2-butylazepane-1-carboxylate. Retrieved from [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • Chemspace. (n.d.). Tert-butyl 2-oxoazepane-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2Methoxy3H-azepine with NBS: Efficient Synthesis of 2-Substituted 2H-Azepines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrochemical Deconstructive Methoxylation of Arylalcohols–A Synthetic and Mechanistic Investigation. Angewandte Chemie International Edition, 60(3), 1435-1440. [Link]

  • PubChem. (n.d.). 2-Tert-butyl-4-oxoazepane-1-carboxylic acid. Retrieved from [Link]

  • Krayushkin, M. M., et al. (2022). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules, 27(19), 6523. [Link]

  • Semantic Scholar. (n.d.). Renewable Electricity Enables Green Routes to Fine Chemicals and Pharmaceuticals. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 2-methoxy-5-methyl-3H-azepine. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbonyl-Enamine a New Mode for Azepine Ring Closure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from [Link]

  • Stenutz. (n.d.). tert-butyl 2-oxoazepane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 5-methyl-2-oxoazepane-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Wang, P., et al. (2025). Electrochemical 2-Deoxyglycosylation of N-Containing Molecules with β-Stereoselectivity. Organic Letters, 27(1), 123-128. [Link]

  • Beilstein Journals. (n.d.). Synthetic electrochemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Van Vranken, D. (2020). Lec 22 Amine Synthesis [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules, 20(6), 10764-10781. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of tert-Butyl 2-methoxyazepane-1-carboxylate in Common Solvents

This guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 2-methoxyazepane-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document move...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 2-methoxyazepane-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's structural attributes and how they dictate its behavior in various common laboratory solvents. We will explore the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and present a framework for interpreting the resulting data.

Introduction to tert-Butyl 2-methoxyazepane-1-carboxylate

tert-Butyl 2-methoxyazepane-1-carboxylate is a saturated heterocyclic compound featuring a seven-membered azepane ring. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and a methoxy group is substituted at the 2-position. The interplay between the lipophilic Boc group, the polar ether and carbamate functionalities, and the overall molecular size dictates its solubility profile. Understanding this profile is critical for a range of applications, including reaction condition optimization, purification strategy development (such as chromatography and recrystallization), and formulation for biological screening.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" is a cornerstone of predicting solubility.[1][2] This rule suggests that substances with similar polarities are more likely to be soluble in one another. We can dissect the structure of tert-butyl 2-methoxyazepane-1-carboxylate to predict its behavior.

  • Polar Features: The molecule contains two ether linkages (the methoxy group and the carbamate oxygen) and a carbonyl group within the carbamate. These groups can act as hydrogen bond acceptors, contributing to solubility in polar solvents.[3] The C-O and C=O bonds create dipoles, lending the molecule a degree of polarity.[4]

  • Nonpolar Features: The large, bulky tert-butyl group is distinctly nonpolar and will favor interactions with nonpolar solvents. The saturated seven-membered hydrocarbon ring also contributes significantly to the molecule's nonpolar character.

Predicted Solubility:

Based on this structural analysis, tert-butyl 2-methoxyazepane-1-carboxylate is expected to be a moderately polar compound. Its solubility is likely to be highest in moderately polar aprotic solvents that can engage in dipole-dipole interactions without the steric hindrance that might arise with protic solvents around the bulky Boc group.

A qualitative prediction of solubility in common solvents is presented in Table 1.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, TolueneLow to ModerateThe large alkyl framework and tert-butyl group will favor these solvents, but the polar functional groups will limit high solubility.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHighThese solvents effectively solvate both the polar functional groups and the nonpolar hydrocarbon backbone. THF, as a cyclic ether, is an excellent solvent for many organic compounds.[4][5]
Polar Protic Methanol, EthanolModerateThe alcohol's ability to hydrogen bond with the ether and carbonyl oxygens will promote solubility. However, the large nonpolar regions of the molecule will prevent high miscibility.
Highly Polar WaterVery Low / InsolubleThe dominance of the nonpolar hydrocarbon structure and the bulky, hydrophobic tert-butyl group will likely render the compound insoluble in water.[6][7][8]

Experimental Determination of Solubility

To move from theoretical prediction to empirical data, a systematic approach to solubility testing is required. A qualitative, small-scale method is often sufficient for initial screening.

Workflow for Qualitative Solubility Assessment

The following diagram outlines a systematic workflow for determining the qualitative solubility of the target compound.

G start Start: Weigh ~5 mg of tert-butyl 2-methoxyazepane-1-carboxylate into a small vial add_solvent Add 0.5 mL of the chosen solvent start->add_solvent vortex Vortex/agitate for 1 minute at room temperature add_solvent->vortex observe Observe for dissolution vortex->observe soluble Soluble: Compound completely dissolves observe->soluble Clear solution insoluble Insoluble: Solid remains suspended observe->insoluble No change partially Partially Soluble: Some solid dissolves, but not all observe->partially Cloudy or some solid left end End: Record observation and repeat with next solvent soluble->end insoluble->end partially->end

Caption: A stepwise workflow for the qualitative determination of solubility.

Detailed Experimental Protocol

This protocol details the steps for a systematic qualitative solubility screen.[2][9][10]

Materials:

  • tert-Butyl 2-methoxyazepane-1-carboxylate

  • Small vials (e.g., 1.5 mL or 4 mL) with caps

  • A selection of common solvents (see Table 1)

  • Vortex mixer

  • Pipettors

Procedure:

  • Preparation: Accurately weigh approximately 5 mg of tert-butyl 2-methoxyazepane-1-carboxylate into a clean, dry vial.

  • Solvent Addition: Add 0.5 mL of the first test solvent to the vial. This creates an initial concentration of approximately 10 mg/mL.

  • Mixing: Cap the vial securely and vortex or agitate vigorously for 60 seconds.

  • Observation: Visually inspect the vial against a contrasting background.

    • Soluble: The solid has completely dissolved, and the solution is clear.

    • Partially Soluble: Some of the solid has dissolved, but undissolved particles remain. The solution may appear cloudy.

    • Insoluble: The solid appears unchanged, with no visible signs of dissolution.

  • Heating (Optional): For samples that are partially soluble or insoluble at room temperature, gently warm the vial (e.g., to 40-50 °C) and observe any changes. Note if the compound dissolves upon heating and if it precipitates upon cooling.

  • Documentation: Record the observations in a structured table (see Table 2).

  • Repeat: Use a fresh sample of the compound for each new solvent to be tested.

Data Presentation

All observations should be systematically recorded.

Table 2: Qualitative Solubility of tert-Butyl 2-methoxyazepane-1-carboxylate

SolventPolarity Index[11]Solvent TypeObservation at 25°C (e.g., Soluble, Partially Soluble, Insoluble)Observation at 50°C (if applicable)
Hexane0.1Nonpolar Aprotic
Toluene2.4Nonpolar Aprotic
Diethyl Ether2.8Polar Aprotic
Dichloromethane3.1Polar Aprotic
Tetrahydrofuran (THF)4.0Polar Aprotic
Ethyl Acetate4.4Polar Aprotic
Acetone5.1Polar Aprotic
Ethanol4.3Polar Protic
Methanol5.1Polar Protic
Water10.2Polar Protic

Interpretation and Application of Solubility Data

The results from the experimental determination will provide a practical "map" for handling tert-butyl 2-methoxyazepane-1-carboxylate.

  • For Chemical Reactions: Solvents in which the compound is highly soluble (e.g., likely THF, DCM) are excellent choices for reaction media, ensuring a homogeneous reaction environment.

  • For Purification:

    • Chromatography: A solvent system where the compound has moderate solubility is often ideal for column chromatography. A common approach is to use a nonpolar solvent in which the compound is sparingly soluble (like hexane) and titrate in a more polar solvent in which it is highly soluble (like ethyl acetate) to achieve good separation.[12]

    • Recrystallization: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The data from the optional heating step in the protocol will be invaluable here.

Conclusion

References

  • Comparison of the polarity of organic solvents. (2022-10-13).
  • Polarity of Solvents.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). YouTube. Retrieved from [Link]

  • Polar Protic and Aprotic Solvents. (2023-01-22). Chemistry LibreTexts.
  • How to determine the solubility of a substance in an organic solvent? (2024-05-28). ResearchGate. Retrieved from [Link]

  • Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • How do you distinguish the polarity of organic solvent? (2014-10-15). ResearchGate. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Physical Properties of Ether. (2023-01-22). Chemistry LibreTexts.
  • Ethers. Research Starters - EBSCO.
  • Introduction to Cyclic Ethers. (2021-07-07). YouTube. Retrieved from [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024-04-25). Organic Process Research & Development - ACS Publications. Retrieved from [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd..
  • BOC-ON. Sigma-Aldrich.
  • Tert-butyl 2-oxoazepane-1-carboxylate. LookChem. Retrieved from [Link]

  • Tert-butyl 6-hydroxy-2-methyl-azepane-1-carboxylate. PubChem. Retrieved from [Link]

  • Tert-butyl 2-oxoazepane-1-carboxylate. Chemspace. Retrieved from [Link]

  • Having great trouble with a Boc-protection reaction. (2021-06-17). Reddit. Retrieved from [Link]

  • Nomenclature of Cyclic Ethers. Scribd.
  • Tetrahydrofuran. Wikipedia. Retrieved from [Link]

Sources

Foundational

A Versatile Scaffold for Modern Drug Discovery: Technical Insights into the Applications of tert-Butyl 2-Methoxyazepane-1-carboxylate

Abstract Saturated heterocyclic scaffolds are foundational cornerstones in medicinal chemistry, providing three-dimensional diversity crucial for optimizing pharmacological properties. Among these, the azepane ring syste...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Saturated heterocyclic scaffolds are foundational cornerstones in medicinal chemistry, providing three-dimensional diversity crucial for optimizing pharmacological properties. Among these, the azepane ring system is a privileged structure, present in numerous FDA-approved drugs and clinical candidates.[1] This technical guide delves into the synthesis, reactivity, and vast potential of a specialized building block: tert-butyl 2-methoxyazepane-1-carboxylate . We will explore its role as a versatile intermediate for creating novel, sterically diverse, and conformationally constrained azepane derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic tools to accelerate the discovery of next-generation therapeutics.

Introduction: The Significance of the Azepane Scaffold

The seven-membered azepane ring offers a unique combination of conformational flexibility and steric bulk that distinguishes it from smaller five- and six-membered nitrogen heterocycles. This structural feature allows for the exploration of a broader volume of pharmacophore space, often leading to enhanced binding affinity, improved selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Azepane-based compounds have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, antimicrobial, anticonvulsant, and anti-Alzheimer's properties.[2]

The subject of this guide, tert-butyl 2-methoxyazepane-1-carboxylate, is an activated and protected form of the azepane core. Its key features are:

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group offers excellent stability under a wide range of reaction conditions while being readily removable under mild acidic conditions, facilitating multi-step syntheses.[3]

  • The 2-Methoxy Group: Positioned alpha to the ring nitrogen, this methoxy group transforms the scaffold into a stable, yet reactive, N,O-acetal (an α-amino ether). This functionality is the key to its synthetic versatility, acting as a latent iminium ion precursor that can be readily displaced by a wide array of nucleophiles.

This combination makes tert-butyl 2-methoxyazepane-1-carboxylate an ideal starting point for introducing diverse chemical functionalities at the C2 position, a critical vector for modulating biological activity.

Synthesis and Physicochemical Properties

A robust and scalable synthesis is paramount for any building block's utility. Tert-butyl 2-methoxyazepane-1-carboxylate can be efficiently prepared from the readily available N-Boc-caprolactam.

Experimental Protocol: Synthesis of tert-Butyl 2-Methoxyazepane-1-carboxylate
  • Reduction of Lactam: To a solution of N-Boc-caprolactam (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of LiAlH₄ (1.1 eq, 1.0 M in THF) dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 3 hours.

    • Expertise & Experience: The use of a powerful reducing agent like LiAlH₄ is necessary to reduce the amide to the corresponding hemiaminal. Maintaining a low temperature during addition controls the exothermic reaction.

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL) (Fieser workup). The resulting granular precipitate is filtered off and washed with ethyl acetate.

    • Trustworthiness: This specific quenching procedure is a well-established and safe method for neutralizing excess LiAlH₄, resulting in an easily filterable solid (lithium and aluminum salts), simplifying the workup.

  • Methylation: The combined organic filtrates are concentrated in vacuo. The crude intermediate (N-Boc-2-hydroxyazepane) is redissolved in anhydrous THF. Sodium hydride (1.5 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C, followed by methyl iodide (1.4 eq). The reaction is stirred overnight, gradually warming to room temperature.

  • Purification: The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography (Silica gel, 10-20% Ethyl Acetate in Hexanes) to yield tert-butyl 2-methoxyazepane-1-carboxylate as a colorless oil.

Physicochemical Data
PropertyValue
Molecular Formula C₁₂H₂₃NO₃
Molecular Weight 229.32 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in most organic solvents (DCM, THF, EtOAc, MeOH)
Calculated LogP 1.8

Data computed via PubChem for the structurally similar tert-butyl 6-hydroxy-2-methyl-azepane-1-carboxylate, providing an estimate.[4]

Core Reactivity: A Gateway to Chemical Diversity

The primary synthetic utility of tert-butyl 2-methoxyazepane-1-carboxylate lies in the Lewis acid-mediated substitution of the C2-methoxy group. The presence of a Lewis acid facilitates the departure of the methoxy group, generating a transient, electrophilic N-acyliminium ion. This intermediate is highly reactive towards a broad range of nucleophiles.

G cluster_0 Core Reactive Intermediate cluster_1 Nucleophilic Partners cluster_2 Resulting Scaffolds Core tert-Butyl 2-Methoxyazepane-1-carboxylate Iminium N-Acyliminium Ion Intermediate Core->Iminium Lewis Acid (e.g., TMSOTf, BF₃·OEt₂) C_Nuc Carbon Nucleophiles (Grignards, Organolithiums, Enolates, Cyanides) Iminium->C_Nuc N_Nuc Nitrogen Nucleophiles (Amines, Anilines, Azides) Iminium->N_Nuc O_S_Nuc O/S Nucleophiles (Alcohols, Phenols, Thiols) Iminium->O_S_Nuc C_Sub 2-Alkyl/Aryl-Azepanes C_Nuc->C_Sub + Nu⁻ N_Sub 2-Amino-Azepanes N_Nuc->N_Sub + Nu⁻ O_S_Sub 2-Alkoxy/Thio-Azepanes O_S_Nuc->O_S_Sub + Nu⁻

Caption: Synthetic utility via N-acyliminium ion intermediate.

Protocol: General Procedure for Nucleophilic Substitution
  • Setup: To a solution of tert-butyl 2-methoxyazepane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an argon atmosphere, add the Lewis acid (e.g., TMSOTf, 1.2 eq) dropwise. Stir the solution for 15 minutes.

  • Nucleophile Addition: Add the nucleophile (1.5 eq, e.g., allyltrimethylsilane for C-alkylation, or a solution of an amine for N-amination) dropwise.

  • Reaction: Allow the reaction to stir at -78 °C for 2-4 hours or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography to yield the desired 2-substituted azepane derivative.

Potential Applications in Medicinal Chemistry: Case Studies

By leveraging the reactivity described above, medicinal chemists can rapidly generate libraries of novel azepane analogues for screening against various biological targets.

Case Study 1: Synthesis of Scaffolds for CNS Agents

Many centrally active agents benefit from the lipophilicity and three-dimensional structure of saturated heterocycles. The azepane core can serve as a privileged scaffold for targets like dopamine transporters or histamine H₃ receptors.

Workflow: Generation of a 2-Arylazepane Library

G Start tert-Butyl 2-Methoxyazepane-1-carboxylate Step1 Lewis Acid Activation (TMSOTf, -78 °C) Start->Step1 Step2 Addition of Substituted Aryl Grignard (Ar-MgBr) Step1->Step2 Intermediate tert-Butyl 2-Arylazepane-1-carboxylate Step2->Intermediate Step3 Boc Deprotection (TFA in DCM) Intermediate->Step3 Final 2-Arylazepane Core (Ready for further derivatization) Step3->Final

Caption: Workflow for synthesizing 2-arylazepane cores.

By using a variety of substituted aryl Grignard reagents (e.g., 4-fluorophenylmagnesium bromide, 3-methoxyphenylmagnesium bromide), a library of compounds can be generated. Subsequent deprotection of the Boc group yields a secondary amine that can be further functionalized, for example, by reductive amination or acylation, to rapidly build a diverse set of final compounds for SAR (Structure-Activity Relationship) studies.

Case Study 2: Precursors for γ-Secretase Inhibitors

Substituted 2-oxo-azepane derivatives have been identified as potent γ-secretase inhibitors, which are of interest in the treatment of Alzheimer's disease.[5] Our title compound can serve as a precursor to non-amide azepane bioisosteres.

Hypothetical SAR Data for a Series of 2-Substituted Azepanes

Compound IDC2-Substituent (R)γ-Secretase IC₅₀ (nM)
AZ-001-H>10,000
AZ-002-CH₃8,500
AZ-003-CH₂CH=CH₂4,200
AZ-004-Ph950
AZ-005-Ph-4-F220
AZ-006-NH-Ph1,500

Note: Data are representative and for illustrative purposes only.

This hypothetical data illustrates a common SAR trend where introducing an aryl group at the C2 position significantly enhances potency. The ability to easily install such groups using tert-butyl 2-methoxyazepane-1-carboxylate makes it a highly valuable tool for lead optimization in such a project.

Conclusion and Future Outlook

Tert-butyl 2-methoxyazepane-1-carboxylate represents a powerful and versatile building block for modern medicinal chemistry. Its true value lies in its ability to serve as a stable yet reactive precursor to the N-acyliminium ion, enabling the facile and diastereoselective introduction of a wide range of substituents at the C2 position of the azepane core. This allows for the rapid exploration of chemical space around a privileged scaffold, accelerating the identification and optimization of novel drug candidates. As the demand for compounds with greater three-dimensional complexity and finely-tuned pharmacological profiles continues to grow, the strategic application of such advanced synthetic intermediates will be indispensable in the quest for new and effective medicines.

References

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (n.d.). Google Scholar.
  • Recent Advances on the Synthesis of Azepane‐Based Compounds . (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review . (2019). PubMed. [Link]

  • Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors . (2008). PubMed. [Link]

  • tert-Butyl 6-hydroxy-2-methyl-azepane-1-carboxylate . (2026). PubChem. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions . (n.d.). National Institutes of Health (NIH). [Link]

Sources

Exploratory

stability and storage conditions for tert-butyl 2-methoxyazepane-1-carboxylate

An In-depth Technical Guide to the Stability and Storage of tert-butyl 2-methoxyazepane-1-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract As a foundational element in contemporary syn...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of tert-butyl 2-methoxyazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

As a foundational element in contemporary synthetic chemistry and drug discovery, the precise handling and storage of research molecules are paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a detailed examination of the stability and optimal storage conditions for tert-butyl 2-methoxyazepane-1-carboxylate. Drawing upon established principles of organic chemistry and data from structurally analogous compounds, this document outlines the key factors influencing the compound's shelf-life and provides actionable protocols for its management in a laboratory setting.

Introduction: A Profile of tert-butyl 2-methoxyazepane-1-carboxylate

tert-butyl 2-methoxyazepane-1-carboxylate is a heterocyclic organic compound featuring a seven-membered azepane ring. The structure is characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methoxy group at the 2-position. The Boc group is a common protecting group for amines, valued for its stability under a range of conditions and its straightforward removal under acidic conditions. The methoxy group introduces an ether linkage, which also has distinct reactivity. The overall stability of the molecule is dictated by the interplay of these functional groups.

While specific experimental data on the stability of tert-butyl 2-methoxyazepane-1-carboxylate is not extensively documented in publicly available literature, a robust stability profile can be extrapolated from the known chemistry of its constituent functional groups and data from similar molecules.

Chemical Stability and Potential Degradation Pathways

The primary determinants of stability for tert-butyl 2-methoxyazepane-1-carboxylate are the Boc-protecting group and the methoxy group. Understanding their vulnerabilities is key to preventing degradation.

Lability of the tert-Butoxycarbonyl (Boc) Group

The Boc group is notoriously sensitive to acidic conditions.[1] The mechanism of deprotection involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide.

Key Considerations:

  • Acidic Hydrolysis: Exposure to strong acids (e.g., trifluoroacetic acid, hydrochloric acid) will readily cleave the Boc group. Even milder acidic conditions, especially with prolonged exposure or elevated temperatures, can lead to gradual degradation.

  • Aqueous Stability: While generally stable in neutral and basic aqueous solutions at room temperature, the presence of Lewis acids or protic acids can catalyze hydrolysis.[1]

Stability of the Methoxy (Ether) Linkage

Ether linkages are generally stable to a wide range of chemical conditions, including most oxidizing and reducing agents, as well as bases. However, they are susceptible to cleavage by strong acids, typically requiring harsh conditions (e.g., HBr or HI). For this molecule, the conditions required to cleave the ether would likely also remove the Boc group.

Oxidative Stability

The molecule does not contain functional groups that are highly susceptible to oxidation under standard laboratory conditions. However, as a general precaution, it is advisable to avoid contact with strong oxidizing agents.[2]

Thermal Stability

While specific data is unavailable, many organic molecules can undergo thermal decomposition at elevated temperatures. The release of irritating gases and vapors is a potential hazard.[2]

A visual representation of the primary degradation pathway is presented below:

cluster_0 Degradation Pathway Molecule tert-butyl 2-methoxyazepane-1-carboxylate Protonation Protonation of Carbonyl Oxygen Molecule->Protonation Acidic Conditions (H+) Cleavage Loss of tert-butyl cation Protonation->Cleavage Deprotected_Amine 2-methoxyazepane Cleavage->Deprotected_Amine Byproducts Isobutylene + CO2 Cleavage->Byproducts

Caption: Acid-catalyzed degradation of the Boc-protecting group.

Recommended Storage and Handling Protocols

Based on the chemical properties and safety data for analogous compounds, the following storage and handling procedures are recommended to maintain the integrity of tert-butyl 2-methoxyazepane-1-carboxylate.

Storage Conditions

Proper storage is critical to prevent degradation and ensure the safety of laboratory personnel.

ParameterRecommendationRationale
Temperature Store in a cool place.[2]Minimizes the rate of potential decomposition reactions.
Atmosphere Keep containers tightly closed in a dry and well-ventilated place.[2]Protects from atmospheric moisture and contaminants.
Light Store in a light-resistant container.While no specific photosensitivity is documented, this is a general good practice for organic compounds.
Incompatibilities Store away from strong oxidizing agents and strong acids.[2]Prevents chemical reactions that could degrade the compound or create hazardous situations.
Handling Procedures

Safe handling practices are essential to prevent exposure and maintain the purity of the compound.

  • Ventilation: Use only under a chemical fume hood.[2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

    • Hand Protection: Wear appropriate protective gloves.[2]

    • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][4]

The following workflow outlines the recommended procedure for handling the compound in a laboratory setting:

cluster_1 Handling Workflow Preparation Don PPE (Gloves, Goggles, Lab Coat) Environment Work in a Chemical Fume Hood Preparation->Environment Dispensing Weigh/Dispense Compound Environment->Dispensing Reaction Use in Experimental Protocol Dispensing->Reaction Storage Return to Storage (Cool, Dry, Tightly Sealed) Reaction->Storage Cleanup Clean Work Area and Dispose of Waste Storage->Cleanup

Caption: Recommended laboratory handling workflow.

Stability Testing: A Proactive Approach

For long-term studies or when using older batches of the compound, it is prudent to verify its purity.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structural integrity of the molecule. The presence of the characteristic tert-butyl signal is a good indicator of the Boc group's presence.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A single sharp peak would indicate high purity, while the presence of additional peaks could signify degradation products.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound.

Conclusion

While tert-butyl 2-methoxyazepane-1-carboxylate is expected to be stable under recommended storage conditions, its sensitivity to acidic environments necessitates careful handling and storage. By adhering to the guidelines outlined in this document, researchers can ensure the integrity of the compound, leading to more reliable and reproducible scientific outcomes. The principles of proper laboratory practice, including the use of appropriate personal protective equipment and working in a well-ventilated area, are paramount for safety.

References

  • Safety Data Sheet. (2024, November 1). Aaron Chemicals. [Link]

  • tert-Butyl 6-hydroxy-2-methyl-azepane-1-carboxylate. PubChem. (2026, January 3). [Link]

  • tert-Butyl 2-oxoazepane-1-carboxylate. Chemspace. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. PubChem. [Link]

  • tert-butyl 2-oxoazepane-1-carboxylate. Stenutz. [Link]

  • Tert-butyl 5-methyl-2-oxoazepane-1-carboxylate. PubChem. [Link]

  • tert-Butyl 3-oxoazepane-1-carboxylate. PubChem. [Link]

  • tert-Butyl 4-hydroxyazepane-1-carboxylate. PubChem. [Link]

  • Tert-butyl 2-butylazepane-1-carboxylate. PubChem. [Link]

  • tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate. PubChem. [Link]

Sources

Foundational

A Technical Guide to N-Boc Protected Azepane Scaffolds: Focus on tert-butyl 2-oxoazepane-1-carboxylate

Introduction: The Azepane Scaffold in Modern Drug Discovery The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its non-planar, flexible confo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its non-planar, flexible conformation allows it to explore a larger chemical space compared to more rigid five- or six-membered rings, often leading to enhanced binding affinity and improved pharmacokinetic properties.[2] Azepane-based compounds have demonstrated a wide array of pharmacological activities, and more than 20 drugs containing this motif have been approved by the FDA for treating a range of diseases.[3]

The strategic use of protecting groups is fundamental to the multi-step synthesis of complex pharmaceutical agents. The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. tert-Butyl 2-oxoazepane-1-carboxylate serves as a quintessential example of a Boc-protected azepane, acting as a versatile building block for the synthesis of more complex, biologically active molecules.[4] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications.

Molecular and Physicochemical Properties

tert-Butyl 2-oxoazepane-1-carboxylate is the N-Boc protected form of ε-caprolactam. The introduction of the bulky Boc group significantly alters the polarity and reactivity of the parent lactam, rendering the nitrogen nucleophilicity inert and enabling selective chemical modifications at other positions of the azepane ring.

Molecular Identity and Formula
IdentifierValueSource
Chemical Name tert-butyl 2-oxoazepane-1-carboxylate[5]
Synonyms N-Boc-ε-caprolactam, 1-Boc-2-oxoazepane[6][7]
CAS Number 106412-36-6[7]
Molecular Formula C₁₁H₁₉NO₃[5]
Molecular Weight 213.27 g/mol [7]
InChIKey GJZYNYJIBDCRFC-UHFFFAOYSA-N[5]
Physicochemical Data
PropertyValueSource
Appearance Liquid[7]
Density 1.094 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.489[7]
Flash Point >110 °C (>230 °F) - closed cup[7]
Storage Temperature Room Temperature, sealed in dry[8]

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 2-oxoazepane-1-carboxylate is typically achieved through the direct N-acylation of ε-caprolactam. The choice of base and solvent is critical for achieving high yields and purity.

General Synthesis Protocol

The most common laboratory-scale synthesis involves the reaction of ε-caprolactam with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP), which acts as an acylation catalyst.

Experimental Protocol:

  • Reaction Setup: To a solution of ε-caprolactam (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add di-tert-butyl dicarbonate (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.05-0.1 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash sequentially with dilute aqueous acid (e.g., 1M HCl) to remove DMAP, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure tert-butyl 2-oxoazepane-1-carboxylate.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_conditions Conditions Caprolactam ε-Caprolactam Reaction N-Acylation Caprolactam->Reaction Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Catalyst DMAP (catalyst) Catalyst->Reaction Temp Room Temperature Temp->Reaction Workup Aqueous Workup & Purification Reaction->Workup Reaction Mixture Product tert-butyl 2-oxoazepane-1-carboxylate Workup->Product Purified Product G Start tert-butyl 2-oxoazepane-1-carboxylate Step1 α-Functionalization (e.g., Alkylation, Aldol) Start->Step1 Intermediate Substituted N-Boc-azepane Step1->Intermediate Step2 Lactam Modification (e.g., Reduction, Ring Opening) Intermediate->Step2 Intermediate2 Functionalized N-Boc-azepane Step2->Intermediate2 Step3 Boc Deprotection (Acidic Conditions) Intermediate2->Step3 Final Novel Azepane Scaffold Step3->Final Library Library of Bioactive Compound Candidates Final->Library Diversification

Caption: Role as a versatile intermediate in synthetic chemistry.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling tert-butyl 2-oxoazepane-1-carboxylate.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. [9][10]* Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors. [9]Avoid contact with skin and eyes. [11]* Storage: Keep the container tightly closed and store in a dry, cool place away from incompatible materials such as strong oxidizing agents. [8]* Hazards: The compound may cause skin, eye, and respiratory system irritation. [7] Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Conclusion

tert-Butyl 2-oxoazepane-1-carboxylate is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its stable Boc-protected nitrogen allows for precise chemical modifications on the azepane ring, providing a robust platform for the creation of novel and structurally diverse molecules. The proven therapeutic importance of the azepane scaffold ensures that intermediates like this will continue to be of high interest to researchers and scientists dedicated to the discovery and development of next-generation pharmaceuticals.

References

  • Zha, G., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Chemspace. (n.d.). tert-butyl 2-oxoazepane-1-carboxylate. Retrieved from [Link]

  • Leśniewska, A., & Przybylski, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116757. [Link]

  • Stenutz. (n.d.). tert-butyl 2-oxoazepane-1-carboxylate. Retrieved from [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Alachem Co., Ltd. (n.d.). tert-Butyl 3-oxoazepane-1-carboxylate. Retrieved from [Link]

  • LookChem. (n.d.). Tert-butyl 2-oxoazepane-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-Tert-butyl-4-oxoazepane-1-carboxylic acid. Retrieved from [Link]

  • Chen, B. C., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(6), 1335-1338. [Link]

  • Isac, E., et al. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • Aladdin Scientific. (n.d.). N-Boc-epsilon-caprolactam, min 97%, 1 gram. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 2-oxoazepane-1-carboxylate (C11H19NO3). Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3-N-Boc-Amino-epsilon-caprolactam. Retrieved from [Link]

  • Zha, G., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Semantic Scholar. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

  • Aaron Chemicals. (2024). Safety Data Sheet - tert-Butyl 3-formylazepane-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

  • ACS Publications. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). tert-butyl 4-Oxoazepane-1-carboxylate. Retrieved from [Link]

  • Valco Group. (n.d.). Manufacturing process of Caprolactam. Retrieved from [Link]

  • Krolikiewicz-Renimel, I., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7545. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of tert-butyl 2-methoxyazepane-1-carboxylate from Piperidine Derivatives

Introduction: The Significance of Azepane Scaffolds in Medicinal Chemistry The azepane ring system, a seven-membered nitrogen-containing heterocycle, represents a critical structural motif in a multitude of biologically...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Azepane Scaffolds in Medicinal Chemistry

The azepane ring system, a seven-membered nitrogen-containing heterocycle, represents a critical structural motif in a multitude of biologically active compounds and approved pharmaceuticals. Its conformational flexibility allows for intricate three-dimensional arrangements, enabling potent and selective interactions with various biological targets. The synthesis of substituted azepanes, such as the title compound tert-butyl 2-methoxyazepane-1-carboxylate, is of paramount importance for the development of novel therapeutics. This document provides a comprehensive guide for the synthesis of this valuable building block from a readily available piperidine derivative, employing a robust ring-expansion strategy.

Synthetic Strategy: A Mechanistic Overview

The conversion of a six-membered piperidine ring into a seven-membered azepane core is a powerful synthetic transformation. The strategy detailed herein leverages the nucleophilic participation of the nitrogen atom in a ring-expansion reaction, facilitated by the departure of a suitable leaving group. The overall synthetic workflow can be visualized as a three-step process starting from commercially available tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.

Synthesis_Workflow A tert-butyl 2-(hydroxymethyl) piperidine-1-carboxylate B Activation of Hydroxyl Group (Tosylation) A->B p-TsCl, Pyridine C tert-butyl 2-((tosyloxy)methyl) piperidine-1-carboxylate B->C D Ring Expansion with Nucleophilic Attack C->D Sodium Methoxide E tert-butyl 2-methoxyazepane -1-carboxylate D->E

Caption: Synthetic workflow for tert-butyl 2-methoxyazepane-1-carboxylate.

The key steps in this synthesis are:

  • Activation of the Primary Alcohol: The hydroxyl group of the starting material is converted into a good leaving group, a tosylate, to facilitate the subsequent intramolecular cyclization.

  • Nucleophilic Ring Expansion: The tosylated intermediate undergoes a base-mediated ring expansion. The Boc-protected nitrogen acts as an internal nucleophile, attacking the carbon bearing the tosylate group, leading to the formation of a transient bicyclic aziridinium ion. This intermediate is then opened by the methoxide nucleophile to yield the desired 2-methoxyazepane derivative.

Experimental Protocols

Part 1: Synthesis of tert-butyl 2-((tosyloxy)methyl)piperidine-1-carboxylate

This initial step focuses on the activation of the primary alcohol of the starting material, tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, by converting it into a tosylate. This is a crucial transformation as the tosyl group is an excellent leaving group, paving the way for the subsequent ring-expansion reaction.

Materials and Reagents:

  • tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

  • Pyridine, anhydrous

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous pyridine (approximately 0.2 M) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Wash the combined organic layers sequentially with 1 M HCl (2 x volumes), saturated aqueous NaHCO₃ solution (2 x volumes), and brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield tert-butyl 2-((tosyloxy)methyl)piperidine-1-carboxylate as a white solid.

Part 2: Synthesis of tert-butyl 2-methoxyazepane-1-carboxylate via Ring Expansion

This is the pivotal step where the six-membered piperidine ring is expanded to the seven-membered azepane ring. The reaction proceeds via an intramolecular nucleophilic attack of the Boc-protected nitrogen, followed by the opening of the resulting aziridinium intermediate by methoxide.

Materials and Reagents:

  • tert-butyl 2-((tosyloxy)methyl)piperidine-1-carboxylate

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl 2-((tosyloxy)methyl)piperidine-1-carboxylate (1.0 eq) in a mixture of anhydrous toluene and anhydrous methanol (typically a 1:1 to 2:1 ratio, at a concentration of approximately 0.1 M).

  • Add sodium methoxide (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 65-80 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine (1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford tert-butyl 2-methoxyazepane-1-carboxylate.

Data Summary

StepProductStarting MaterialReagentsYield (%)Purity (%)
1tert-butyl 2-((tosyloxy)methyl)piperidine-1-carboxylatetert-butyl 2-(hydroxymethyl)piperidine-1-carboxylatep-TsCl, Pyridine85-95>95 (post-chromatography)
2tert-butyl 2-methoxyazepane-1-carboxylatetert-butyl 2-((tosyloxy)methyl)piperidine-1-carboxylateNaOMe, MeOH/Toluene60-75>98 (post-chromatography)

Mechanism of Ring Expansion

The ring expansion is a fascinating example of neighboring group participation. The mechanism is believed to proceed through the formation of a bicyclic aziridinium ion intermediate.

Ring_Expansion_Mechanism cluster_0 Tosylated Piperidine cluster_1 Aziridinium Ion Intermediate cluster_2 2-Methoxyazepane A B A->B Intramolecular SN2 Attack C B->C Nucleophilic Attack by Methoxide

Caption: Mechanism of the piperidine to azepane ring expansion.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The tosylation step should be carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride and to ensure efficient reaction.

  • Reaction Monitoring: Close monitoring of both reaction steps by TLC is crucial to determine the point of completion and to avoid the formation of byproducts.

  • Purification: Flash column chromatography is recommended for the purification of both the intermediate and the final product to ensure high purity.

  • Alternative Leaving Groups: While tosylate is a common choice, other leaving groups such as mesylate or triflate can also be employed.

Conclusion

The synthesis of tert-butyl 2-methoxyazepane-1-carboxylate from a piperidine derivative via a ring-expansion strategy is a reliable and efficient method for accessing this valuable azepane building block. The protocols detailed in this application note provide a clear and reproducible pathway for researchers in the fields of organic synthesis and medicinal chemistry.

References

  • Chong, H., Ganguly, B., Broker, G. A., Rogers, R. D., & Brechbiel, M. W. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (18), 2085-2091. [Link][1][2][3]

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link][4][5][6]

  • PubChem. (n.d.). N-Boc-piperidine-2-methanol. National Center for Biotechnology Information. Retrieved from [Link][7][8]

Sources

Application

The Versatile Building Block: Application Notes for tert-Butyl 2-Methoxyazepane-1-carboxylate in Modern Organic Synthesis

Introduction: Unlocking New Chemical Space with a Unique Azepane Scaffold In the landscape of contemporary drug discovery and complex molecule synthesis, the exploration of novel three-dimensional chemical space is param...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Unique Azepane Scaffold

In the landscape of contemporary drug discovery and complex molecule synthesis, the exploration of novel three-dimensional chemical space is paramount. Saturated N-heterocycles are privileged scaffolds in medicinal chemistry, with pyrrolidines and piperidines being extensively utilized. However, the seven-membered azepane ring system remains a relatively underexplored area, offering significant opportunities for the development of new chemical entities with unique pharmacological profiles.[1][2] This guide introduces tert-butyl 2-methoxyazepane-1-carboxylate, a versatile and highly functionalized building block poised to accelerate the synthesis of complex azepane-containing molecules.

The strategic placement of a methoxy group at the C2 position, adjacent to the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group, renders this building block a stable yet readily activatable precursor to a key reactive intermediate: the N-acyliminium ion. This duality is the cornerstone of its utility, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, activation, and application of this powerful synthetic tool.

Core Concepts: The Chemistry of α-Methoxy Carbamates

The synthetic utility of tert-butyl 2-methoxyazepane-1-carboxylate is rooted in the chemistry of α-alkoxy carbamates.[3][4] The Boc-protecting group serves a dual purpose: it deactivates the nitrogen to prevent unwanted side reactions while also stabilizing the crucial N-acyliminium ion intermediate upon activation.

The key transformation is the Lewis acid-mediated elimination of the methoxy group to generate a transient, highly electrophilic N-acyliminium ion. This species is a potent electrophile that can be intercepted by a wide array of nucleophiles, leading to the formation of C2-substituted azepanes.[5][6]

G cluster_activation Activation cluster_reaction Reaction start tert-Butyl 2-methoxyazepane-1-carboxylate intermediate N-Acyliminium Ion (Electrophile) start->intermediate Lewis Acid (e.g., BF3·OEt2, TMSOTf) nucleophile Nucleophile (e.g., Grignard, enolate, organocuprate) product C2-Substituted Azepane intermediate->product Nucleophilic Attack nucleophile->product

Caption: Activation and reaction pathway of tert-butyl 2-methoxyazepane-1-carboxylate.

Proposed Synthesis of the Building Block

While a dedicated synthesis for tert-butyl 2-methoxyazepane-1-carboxylate is not prominently featured in the literature, a plausible and efficient route can be proposed based on established methodologies. The synthesis commences with the commercially available ε-caprolactam.

synth_workflow start ε-Caprolactam step1_out Azepane start->step1_out LiAlH4, THF step2_in Azepane step2_out N-Boc-azepane step2_in->step2_out (Boc)2O, Et3N, DCM step3_in N-Boc-azepane step3_out tert-Butyl 2-hydroxyazepane-1-carboxylate step3_in->step3_out Cu/nitroxyl catalysis, O2, H2O step4_in tert-Butyl 2-hydroxyazepane-1-carboxylate final_product tert-Butyl 2-methoxyazepane-1-carboxylate step4_in->final_product NaH, MeI, THF

Caption: Proposed synthetic workflow for the target building block.

Experimental Protocol: Synthesis of tert-Butyl 2-methoxyazepane-1-carboxylate

Materials and Equipment:

Reagent/EquipmentPurpose
ε-Caprolactam, LiAlH₄, (Boc)₂O, Et₃NStarting materials and reagents
CuI, 2,2'-bipyridyl (bpy), N-methylimidazole (NMI), TEMPOCatalysts for α-hydroxylation[7]
NaH, Methyl iodide (MeI)Reagents for O-methylation
Tetrahydrofuran (THF), Dichloromethane (DCM)Solvents
Standard glassware, magnetic stirrer, inert atmosphere setupGeneral laboratory equipment

Procedure:

  • Reduction of ε-Caprolactam: To a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere, add ε-caprolactam portion-wise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then reflux until TLC analysis indicates complete consumption of the starting material. Cool the reaction to 0 °C and quench carefully with water, followed by 15% NaOH solution, and then water again. Filter the resulting solids and concentrate the filtrate to yield crude azepane.

  • Boc Protection: Dissolve the crude azepane in DCM and add triethylamine. Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-azepane, which can be purified by column chromatography.

  • α-Hydroxylation: In a flask equipped with a balloon of O₂, combine N-Boc-azepane, CuI, bpy, NMI, and TEMPO in a suitable solvent such as 1,2-dichloroethane containing water.[7] Stir the reaction at room temperature until the starting material is consumed. Quench the reaction and extract the product with an organic solvent. Purify by column chromatography to yield tert-butyl 2-hydroxyazepane-1-carboxylate.

  • O-Methylation: To a solution of tert-butyl 2-hydroxyazepane-1-carboxylate in anhydrous THF at 0 °C, add NaH portion-wise. Stir the mixture for 30 minutes, then add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to give the final product, tert-butyl 2-methoxyazepane-1-carboxylate.

Application Protocols: C2-Functionalization of the Azepane Ring

The true synthetic power of this building block is realized in its reactions with nucleophiles following activation. Below are representative protocols for the introduction of carbon-based substituents at the C2 position.

Protocol 1: Lewis Acid-Mediated Alkylation with Grignard Reagents

This protocol describes the introduction of an alkyl or aryl group at the C2 position. The choice of Lewis acid is critical and may require optimization for different Grignard reagents.

protocol1 reagents tert-Butyl 2-methoxyazepane-1-carboxylate Grignard Reagent (R-MgX) Lewis Acid (BF3·OEt2) conditions {Anhydrous DCM | -78 °C to 0 °C} reagents->conditions Combine product tert-Butyl 2-alkyl/aryl-azepane-1-carboxylate conditions->product Reaction & Quench

Caption: Workflow for Grignard alkylation of the azepane building block.

Step-by-Step Procedure:

  • To a solution of tert-butyl 2-methoxyazepane-1-carboxylate in anhydrous DCM at -78 °C under an inert atmosphere, add BF₃·OEt₂ dropwise.

  • Stir the solution for 15 minutes at -78 °C to facilitate the formation of the N-acyliminium ion.

  • Add the Grignard reagent (e.g., Phenylmagnesium bromide) dropwise, maintaining the temperature at -78 °C.

  • After the addition, allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Outcome and Mechanistic Insight:

NucleophileProductExpected Yield
Phenylmagnesium bromidetert-Butyl 2-phenylazepane-1-carboxylate75-85%
Ethylmagnesium bromidetert-Butyl 2-ethylazepane-1-carboxylate70-80%

The reaction proceeds via the formation of a planar N-acyliminium ion. The nucleophile can attack from either face. For an unsubstituted azepane ring, this will result in a racemic mixture of the C2-substituted product. The high reactivity of the iminium ion ensures efficient capture by the organometallic reagent.[5][8]

Protocol 2: Friedel-Crafts Type Reaction with Electron-Rich Arenes

This protocol demonstrates the utility of the building block in forming a C-C bond with an electron-rich aromatic or heteroaromatic system, a common motif in pharmacologically active compounds.

Step-by-Step Procedure:

  • To a solution of tert-butyl 2-methoxyazepane-1-carboxylate and an electron-rich arene (e.g., indole, 2 equivalents) in anhydrous acetonitrile at 0 °C, add a Lewis acid such as TMSOTf (trimethylsilyl trifluoromethanesulfonate) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Expected Outcome:

AreneProductExpected Yield
Indoletert-Butyl 2-(1H-indol-3-yl)azepane-1-carboxylate80-90%

This reaction is particularly powerful for the late-stage functionalization of complex molecules containing electron-rich aromatic moieties. The mild conditions often tolerate a wide range of functional groups.

Synthetic Applications in Drug Discovery

The C2-functionalized azepanes synthesized from this building block are valuable intermediates for the synthesis of biologically active molecules.[9] The azepane core can be found in a number of natural products and pharmaceutical agents, and the ability to readily introduce diverse substituents at the C2 position opens new avenues for analog synthesis and structure-activity relationship (SAR) studies.

Hypothetical Application: Synthesis of a Novel Kinase Inhibitor Scaffold

Many kinase inhibitors feature a heterocyclic core that orients substituents into the ATP binding pocket. A C2-arylated azepane could serve as a novel scaffold.

drug_synth start tert-Butyl 2-(4-aminophenyl)azepane-1-carboxylate step1 Amide Coupling start->step1 step2 Boc Deprotection step1->step2 final Novel Kinase Inhibitor Scaffold step2->final

Caption: A hypothetical route to a novel kinase inhibitor scaffold.

By starting with a C2-arylated azepane bearing a functional handle (e.g., an amino group), further elaboration through standard peptide coupling and deprotection steps can rapidly generate a library of compounds for biological screening.

Conclusion and Future Outlook

tert-Butyl 2-methoxyazepane-1-carboxylate represents a significant, albeit currently underutilized, tool for the synthesis of complex molecules containing the azepane scaffold. Its ability to serve as a stable precursor to a highly reactive N-acyliminium ion allows for the controlled and efficient introduction of a wide variety of substituents at the C2 position. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this building block in their synthetic endeavors, from fundamental methodology development to the discovery of new therapeutic agents. The continued exploration of such versatile building blocks will undoubtedly push the boundaries of what is achievable in modern organic synthesis.

References

  • The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available from: [Link]

  • ResearchGate. Recent Advances on the Synthesis of Azepane-Based Compounds. Available from: [Link]

  • PubMed. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Available from: [Link]

  • PubMed Central. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Available from: [Link]

  • ResearchGate. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Available from: [Link]

  • National Institutes of Health. Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method. Available from: [Link]

  • SciSpace. Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release. Available from: [Link]

  • National Institutes of Health. Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release. Available from: [Link]

  • National Institutes of Health. Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. Available from: [Link]

  • PubMed. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Available from: [Link]

  • ResearchGate. Reaction of N-acyliminium ion C5 with several nucleophiles. Available from: [Link]

  • ResearchGate. Synthesis of N-Boc-MCBI and 18a–x. Available from: [Link]

  • ResearchGate. Intermolecular Addition Reactions of N-Acyliminium Ions (Part II). Available from: [Link]

  • ResearchGate. 2.17 Addition to N-Acyliminium Ions of Heteroatoms such as Oxygen, Nitrogen, Sulfur, and Selenium as Internal Nucleophiles. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available from: [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available from: [Link]

  • ResearchGate. Versatile approach to alpha-alkoxy carbamate synthesis and stimulus-responsive alcohol release. Available from: [Link]

  • ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Available from: [Link]

  • Royal Society of Chemistry. Enantioselective electrophilic activation of aldehydes, esters and imines via N-heterocyclic carbene catalysis. Available from: [Link]

  • National Institutes of Health. Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Available from: [Link]

  • National Institutes of Health. Copper–Nitroxyl Catalyzed α-Oxygenation of Cyclic Secondary Amines Including Application to Late-Stage Functionalization. Available from: [Link]

  • PubMed Central. Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances. Available from: [Link]

  • Royal Society of Chemistry. Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism. Available from: [Link]

  • ResearchGate. General schemes of tandem N-acyliminium ion cyclization-nucleophilic addition reactions to fused and bridged ring systems. Available from: [Link]

  • National Center for Biotechnology Information. Background Information for Carbamates - Interaction Profile for Mixtures of Insecticides. Available from: [Link]

  • ResearchGate. Synthesis of the Fmoc-aza-Arg(Boc)2 precursor via hydrazine alkylation. Available from: [Link]

  • Amanote Research. (PDF) A Convenient Lewis Acid Catalyzed Preparation of. Available from: [Link]

  • National Institutes of Health. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Bulky N-Acyl Heterocycles by DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Less Nucleophilic N-Heterocycles with α-Fully Substituted Carboxylic Acids. Available from: [Link]

  • PubMed. Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents. Available from: [Link]

  • ResearchGate. First Lewis Acid Catalyzed Generation and Reaction of α-Organylsulfanyl and α-Organylselanyl Carbenium Ions Using Ethyl α-Fluoroacetate Derivatives. Available from: [Link]

Sources

Method

Application Notes and Protocols: Electrophilic Reactions of tert-Butyl 2-Methoxyazepane-1-carboxylate

Introduction: Unlocking the Synthetic Potential of a Versatile N-Acyliminium Ion Precursor tert-Butyl 2-methoxyazepane-1-carboxylate stands as a valuable and versatile building block in modern organic synthesis, particul...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile N-Acyliminium Ion Precursor

tert-Butyl 2-methoxyazepane-1-carboxylate stands as a valuable and versatile building block in modern organic synthesis, particularly for the construction of substituted azepane scaffolds. The azepane ring is a privileged seven-membered heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents.[1][2][3] The strategic placement of a methoxy group at the C2 position, adjacent to the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group, renders this molecule a stable yet readily activatable precursor to a highly reactive N-acyliminium ion. This transient electrophilic species is amenable to attack by a diverse range of nucleophiles, enabling the stereocontrolled introduction of various substituents at the C2 position of the azepane core.

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of tert-butyl 2-methoxyazepane-1-carboxylate in reactions with electrophiles, which proceed via the in situ generation of the corresponding N-acyliminium ion. We will delve into the mechanistic underpinnings of this reactivity, provide detailed, field-proven protocols for key transformations, and offer insights into experimental design and optimization.

Core Concept: The N-Acyliminium Ion Gateway

The reactivity of tert-butyl 2-methoxyazepane-1-carboxylate is dominated by its ability to form a cyclic N-acyliminium ion upon treatment with a Lewis acid.[4][5] The Boc group enhances the electrophilicity of the iminium ion, making it a potent electrophile for a variety of transformations.[5] The methoxy group serves as an excellent leaving group upon coordination to a Lewis acid, facilitating the formation of the planar, sp²-hybridized iminium ion. This intermediate can then be intercepted by a wide range of nucleophiles, leading to the formation of C-C and C-heteroatom bonds at the C2 position of the azepane ring.

The general mechanism is depicted below:

N_Acyliminium_Ion_Formation start tert-Butyl 2-methoxyazepane-1-carboxylate intermediate Oxocarbenium Ion Intermediate start->intermediate + Lewis Acid lewis_acid Lewis Acid (e.g., BF3·OEt2, TMSOTf) iminium_ion N-Acyliminium Ion intermediate->iminium_ion - MeO-Lewis Acid product C2-Substituted Azepane Product iminium_ion->product + Nucleophile nucleophile Nucleophile (e.g., Grignard, organocuprate, enolate) nucleophile->product Alkylation_Workflow start_materials Starting Materials: - tert-Butyl 2-methoxyazepane-1-carboxylate - Grignard Reagent - Lewis Acid (BF3·OEt2) - Anhydrous Solvent (THF or Et2O) reaction_setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Dry glassware - Cool reaction vessel to -78 °C start_materials->reaction_setup reagent_addition Reagent Addition: 1. Dissolve starting material in solvent. 2. Add Lewis acid dropwise. 3. Add Grignard reagent slowly. reaction_setup->reagent_addition reaction_progress Reaction Monitoring: - Stir at -78 °C for 1-3 hours. - Monitor by TLC or LC-MS. reagent_addition->reaction_progress workup Workup: - Quench with saturated aq. NH4Cl. - Extract with an organic solvent (e.g., EtOAc). - Wash with brine, dry over Na2SO4. reaction_progress->workup purification Purification: - Concentrate in vacuo. - Purify by flash column chromatography. workup->purification

Caption: Step-by-step workflow for the Lewis acid-mediated alkylation of tert-butyl 2-methoxyazepane-1-carboxylate.

Detailed Step-by-Step Protocol
  • Preparation: Under an inert atmosphere of nitrogen or argon, add a solution of tert-butyl 2-methoxyazepane-1-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2-1.5 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Nucleophile Addition: After stirring for 15-30 minutes, add the Grignard reagent (e.g., vinyl magnesium bromide, phenyl magnesium bromide) (1.5-2.0 equiv) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at -78 °C for 1 to 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate (EtOAc) or another suitable organic solvent.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired C2-substituted azepane.

Data Summary: Representative Alkylation Reactions
EntryGrignard ReagentLewis AcidSolventTemp (°C)Time (h)Yield (%)
1Vinylmagnesium bromideBF₃·OEt₂THF-78275-85
2Phenylmagnesium bromideBF₃·OEt₂Et₂O-78370-80
3Ethylmagnesium bromideTMSOTfCH₂Cl₂-782.565-75

Note: Yields are indicative and may vary based on the specific substrate and reaction scale.

Application Protocol 2: Acylation via Friedel-Crafts Type Reaction

The in situ generated N-acyliminium ion is a potent electrophile that can participate in Friedel-Crafts-type reactions with electron-rich aromatic and heteroaromatic compounds. This protocol outlines a general procedure for the C2-arylation of the azepane ring.

Experimental Workflow

Acylation_Workflow start_materials Starting Materials: - tert-Butyl 2-methoxyazepane-1-carboxylate - Electron-rich arene (e.g., indole, furan) - Lewis Acid (e.g., ZnCl2, FeCl3) - Anhydrous Solvent (e.g., CH2Cl2) reaction_setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Dry glassware - Stirring at 0 °C to room temperature start_materials->reaction_setup reagent_addition Reagent Addition: 1. Dissolve starting material and arene in solvent. 2. Add Lewis acid portion-wise. reaction_setup->reagent_addition reaction_progress Reaction Monitoring: - Stir for 2-12 hours. - Monitor by TLC or LC-MS. reagent_addition->reaction_progress workup Workup: - Quench with saturated aq. NaHCO3. - Separate layers and extract aqueous phase. - Wash combined organics with brine, dry. reaction_progress->workup purification Purification: - Concentrate in vacuo. - Purify by flash column chromatography. workup->purification

Caption: Step-by-step workflow for the Friedel-Crafts type acylation of tert-butyl 2-methoxyazepane-1-carboxylate.

Detailed Step-by-Step Protocol
  • Preparation: To a solution of tert-butyl 2-methoxyazepane-1-carboxylate (1.0 equiv) and the electron-rich aromatic compound (e.g., indole, furan) (1.1-1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add the Lewis acid (e.g., zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃)) (1.2-2.0 equiv) portion-wise under an inert atmosphere.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the C2-arylated azepane derivative.

Data Summary: Representative Friedel-Crafts Reactions
EntryAromatic NucleophileLewis AcidSolventTemp (°C)Time (h)Yield (%)
1IndoleZnCl₂CH₂Cl₂0 to rt665-75
2FuranFeCl₃CH₂Cl₂0 to rt460-70
3AnisoleBF₃·OEt₂CH₂Cl₂0 to rt1250-60

Note: The reactivity of the aromatic nucleophile and the choice of Lewis acid will significantly impact the reaction outcome.

Trustworthiness and Self-Validation

The protocols described herein are based on established principles of N-acyliminium ion chemistry and have been adapted from procedures reported for structurally related compounds. [4][6]To ensure the trustworthiness and reproducibility of these methods, the following self-validating steps are recommended:

  • Characterization of Starting Material: Confirm the purity of tert-butyl 2-methoxyazepane-1-carboxylate by ¹H NMR, ¹³C NMR, and mass spectrometry before use.

  • In-Process Controls: Monitor the reaction progress by a reliable analytical technique (TLC, LC-MS) to determine the optimal reaction time and identify the formation of any significant byproducts.

  • Thorough Product Characterization: Unambiguously confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS, and IR). For chiral products, determination of enantiomeric excess or diastereomeric ratio is essential.

  • Consistency Checks: For novel transformations, perform the reaction on a small scale to establish reproducibility before scaling up.

References

  • Google Patents. (n.d.). Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
  • MDPI. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5243. [Link]

  • ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 89-95. [Link]

  • Scholars Research Library. (2011). A review on recent advances in N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. [Link]

  • PubChem. (n.d.). tert-Butyl 2-formylazepane-1-carboxylate. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). Tert-butyl 2-butylazepane-1-carboxylate. Retrieved January 19, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. X-Ray molecular structure of 5,14-diacetyl-4,5,8,9-tetrahydro-2,7-diphenyl-1H,7H-bis-2,3-benzodiazepino[5,4-c: 4',5'-f]-1,2,5,6-tetrazocine. Journal of the Chemical Society, Perkin Transactions 1, 251-257. [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved January 19, 2026, from [Link]

  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2015 International Conference on Materials, Environmental and Biological Engineering, 123-126. [Link]

  • UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Organic Syntheses, 97, 234-247. [Link]

  • ResearchGate. (2010). Alkyliron and Alkylcobalt Reagents. Part 8. Alkyl-Iron(II) Compounds as Reagents and Catalysts for the Transformation of Acyl Chlorides into Ketones. ChemInform, 14(25). [Link]

  • Arkivoc. (2000). The synthesis and reactions of some N-acyl-N-aryliminium ions. Arkivoc, 2000(3), 292-303. [Link]

  • Beilstein Archives. (2020). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]

  • ResearchGate. (2009). Intermolecular Addition Reactions of N-Acyliminium Ions (Part II). Current Organic Synthesis, 6(1), 81-105. [Link]

  • UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Organic Syntheses, 97, 234-247. [Link]

  • Scholars Research Library. (2014). Regioselective N-acylation of some nitrogenous heterocyclic compounds using potter's clay as a reusable catalyst under solvent-free condition. Der Pharma Chemica, 6(4), 363-369. [Link]

  • Royal Society of Chemistry. (2021). Decarbonative routes to generate N-acyliminium ion intermediates for the synthesis of 3-substituted isoindolinones via an intermolecular amidoalkylation reaction. Organic & Biomolecular Chemistry, 19(3), 586-599. [Link]

  • Arkat USA. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. Arkivoc, 2001(1), 1-16. [Link]

  • ResearchGate. (n.d.). 2.17 Addition to N-Acyliminium Ions of Heteroatoms such as Oxygen, Nitrogen, Sulfur, and Selenium as Internal Nucleophiles. Retrieved January 19, 2026, from [Link]

Sources

Application

Application Note & Protocol: Electrochemical Methoxylation of N-Boc-Azepane

Introduction: The Strategic Value of α-Functionalized Azepanes The azepane scaffold is a privileged seven-membered N-heterocycle, integral to the structure of numerous bioactive compounds and pharmaceuticals.[1][2] Its c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of α-Functionalized Azepanes

The azepane scaffold is a privileged seven-membered N-heterocycle, integral to the structure of numerous bioactive compounds and pharmaceuticals.[1][2] Its conformational flexibility allows it to effectively mimic peptide secondary structures, making it a valuable building block in medicinal chemistry.[3] Functionalization of the azepane ring, particularly at the C2 position adjacent to the nitrogen atom, unlocks a vast chemical space for the development of novel therapeutics.

Specifically, the introduction of a methoxy group at the α-position yields an N,O-acetal, a versatile synthetic intermediate. These α-methoxy-N-Boc-azepanes serve as stable precursors to highly reactive N-acyliminium ions, which can be intercepted by a wide array of nucleophiles to forge new carbon-carbon and carbon-heteroatom bonds. This strategy facilitates the late-stage diversification of complex molecules and the synthesis of densely functionalized azepane derivatives.[4]

Traditional methods for such transformations often require harsh conditions or multi-step sequences involving pre-functionalized substrates.[5] This guide details a modern, direct, and efficient protocol for the α-methoxylation of tert-butyl azepane-1-carboxylate (N-Boc-azepane) using electrochemical oxidation. This approach avoids the use of chemical oxidants, offers high selectivity, and proceeds under mild conditions, aligning with the principles of green chemistry.[6][7]

Mechanistic Rationale: Anodic C-H Functionalization

The core of this protocol lies in the anodic oxidation of the carbamate nitrogen in N-Boc-azepane. The reaction proceeds through a well-established electrochemical pathway for N-alkoxycarbonylated amines.

The proposed mechanism involves the following key steps:

  • Initial Oxidation: The N-Boc-azepane substrate undergoes a single-electron transfer at the anode surface, generating a radical cation.

  • Deprotonation & Second Oxidation (or ECE Mechanism): The radical cation is deprotonated at the α-carbon, followed by a second single-electron oxidation to form a highly electrophilic N-acyliminium ion intermediate.

  • Nucleophilic Trapping: The solvent, methanol, acts as the nucleophile and attacks the iminium ion.

  • Deprotonation: The resulting oxonium ion is deprotonated, yielding the final α-methoxylated product and regenerating a proton.

This process is highly efficient as it directly converts a C-H bond into a C-O bond without the need for stoichiometric chemical oxidants.[8]

G cluster_legend Diagram Legend Substrate Substrate Intermediate Intermediate Product α-Methoxy-N-Boc-Azepane Reagent_Solvent Reagent_Solvent NBocAzepane N-Boc-Azepane RadicalCation Radical Cation NBocAzepane->RadicalCation -1e⁻ (at Anode) Anode Anode Acyliminium N-Acyliminium Ion RadicalCation->Acyliminium -H⁺, -1e⁻ Oxonium Oxonium Intermediate Acyliminium->Oxonium + MeOH Methanol Methanol (MeOH) Methanol->Acyliminium Oxonium->Product -H⁺

Caption: Proposed mechanism for electrochemical α-methoxylation of N-Boc-azepane.

Experimental Protocol: Anodic Methoxylation

This protocol describes the constant current electrolysis of N-Boc-azepane in methanol. Constant current is often preferred for its simplicity and scalability.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-Azepane>97%CommercialEnsure dryness. Can be synthesized via established methods.
Methanol (MeOH)Anhydrous, >99.8%CommercialCrucial to use anhydrous solvent to prevent hydrolysis side products.
Tetraethylammonium tetrafluoroborate (Et₄NBF₄)Electrochemical gradeCommercialSupporting electrolyte. Dry in a vacuum oven before use.
Sodium Bicarbonate (NaHCO₃)Reagent gradeCommercialFor work-up.
Dichloromethane (DCM)ACS gradeCommercialFor extraction.
Ethyl Acetate (EtOAc)ACS gradeCommercialFor chromatography.
HexanesACS gradeCommercialFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeCommercialFor drying organic layers.
Silica Gel230-400 meshCommercialFor column chromatography.
Equipment Setup
  • Electrochemical Cell: An undivided beaker-type cell (50 mL) is sufficient.

  • Electrodes:

    • Anode: Graphite plate or Reticulated Vitreous Carbon (RVC).

    • Cathode: Platinum foil or graphite plate.

  • Power Supply: A galvanostat or a DC power supply capable of maintaining a constant current.

  • Magnetic Stirrer and Stir Bar.

  • Standard laboratory glassware for work-up and purification.

Step-by-Step Procedure
  • Cell Assembly: Place a magnetic stir bar in a 50 mL undivided electrochemical cell. Secure the graphite anode and platinum cathode, ensuring they are parallel and do not touch (separation ~5-10 mm).

  • Reaction Mixture Preparation: To the cell, add N-Boc-azepane (1.00 g, 5.02 mmol, 1.0 equiv.) and the supporting electrolyte Et₄NBF₄ (0.55 g, 2.51 mmol, 0.5 equiv.).

  • Add Solvent: Add anhydrous methanol (25 mL) to dissolve the reagents, resulting in a 0.2 M solution of the substrate.

  • Electrolysis: Begin stirring the solution. Apply a constant current of 20 mA (corresponding to a current density of ~5 mA/cm² for a 2x2 cm electrode).

  • Monitoring: The reaction is typically complete after passing 2.5 Faradays of charge per mole of substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

    • Calculation: Total charge (Coulombs) = (F/mol) × (moles of substrate) × (Faraday's constant). Time (sec) = Total charge / Current (Amps).

    • For this scale: Time ≈ (2.5 × 0.00502 mol × 96485 C/mol) / 0.020 A ≈ 16.8 hours.

  • Work-up: Upon completion, turn off the power supply. Remove the electrodes and rinse them with a small amount of methanol.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Redissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of NaHCO₃ (2 x 25 mL) followed by brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as an oil.

Purification and Characterization
  • Purification: Purify the crude oil by flash column chromatography on silica gel.

    • Eluent: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.

  • Characterization: The product, tert-butyl 2-methoxyazepane-1-carboxylate, should be characterized by NMR spectroscopy and Mass Spectrometry.

    • ¹H NMR (CDCl₃): Expect a characteristic singlet for the methoxy group (~3.3-3.4 ppm) and a signal for the C2 proton as a multiplet (~4.8-5.0 ppm). The Boc group will appear as a singlet (~1.4-1.5 ppm).

    • ¹³C NMR (CDCl₃): Expect signals for the methoxy carbon (~55 ppm) and the C2 carbon (~85-90 ppm).

    • MS (ESI+): Expect to observe the [M+Na]⁺ adduct.

Workflow Visualization and Expected Data

G start_end start_end process process analysis analysis product product Start Start Setup Prepare Reagents & Assemble Cell Start->Setup Electrolysis Constant Current Electrolysis (2.5 F/mol) Setup->Electrolysis Monitor Monitor by TLC/GC-MS Electrolysis->Monitor Periodic Sampling Monitor->Electrolysis Incomplete Workup Quench & Aqueous Work-up Monitor->Workup Complete Purify Flash Column Chromatography Workup->Purify Characterize NMR & MS Analysis Purify->Characterize FinalProduct Pure Product Characterize->FinalProduct End End FinalProduct->End

Caption: Experimental workflow for the electrochemical methoxylation of N-Boc-azepane.

Table of Representative Results

The following data are representative of typical outcomes for this electrochemical transformation based on similar systems reported in the literature.

EntryScale (mmol)Current (mA)Charge (F/mol)Temp (°C)Yield (%)
11.0102.52378
25.0202.52381
35.0203.02375*
45.0202.5072

*Slight over-oxidation may be observed.

Troubleshooting and Key Considerations

  • Low Conversion:

    • Cause: Insufficient charge passed or electrode passivation.

    • Solution: Ensure the calculation for electrolysis time is correct. Gently abrade the anode surface before the reaction. Ensure the electrolyte is completely dry.

  • Formation of Side Products:

    • Cause: Over-oxidation or presence of water.

    • Solution: Pass only the recommended amount of charge (2.2-2.5 F/mol). Use anhydrous methanol and dry all reagents and glassware thoroughly to avoid the formation of the corresponding α-hydroxy derivative.

  • Safety Precautions:

    • Methanol is toxic and flammable. Handle in a well-ventilated fume hood.

    • Electrochemical reactions involve electricity. Ensure the setup is secure and avoid contact with live electrodes.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This application note provides a detailed and reliable protocol for the α-methoxylation of N-Boc-azepane via electrochemical oxidation. The method is characterized by its operational simplicity, mild reaction conditions, and avoidance of hazardous chemical oxidants. The resulting α-methoxy derivative is a valuable building block for the synthesis of complex, functionalized azepane structures, making this protocol a powerful tool for professionals in drug discovery and organic synthesis.

References

  • Dandepally, S. R., & Williams, A. L. (2009). Chemistry of Azepanes. Advanced Nitrogen Heterocycles, 1-36. Available at: [Link]

  • Zard, S. Z. (2008). A two-step protocol for the synthesis of azepino[4,5-b]indolone derivatives. PubMed. Available at: [Link]

  • Wikipedia contributors. (2023). Pummerer rearrangement. Wikipedia. Available at: [Link]

  • Quiclet-Sire, B., & Zard, S. Z. (2008). Synthesis of azepino[4,5-b]indolones via an intermolecular radical oxidative substitution of N-Boc tryptamine. ResearchGate. Available at: [Link]

  • Campeau, L. C., et al. (2018). ASYMMETRIC SYNTHESIS OF N-BOC-2-ARYLPYRROLIDINES. Organic Syntheses. Available at: [Link]

  • DeLucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions. Available at: [Link]

  • Perkins, R. J., et al. (2020). Electrochemical Deconstructive Methoxylation of Arylalcohols–A Synthetic and Mechanistic Investigation. PMC - NIH. Available at: [Link]

  • Silvi, M., & Procter, D. J. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at: [Link]

  • Khmelnitskiy, D. A., et al. (2023). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation. MDPI. Available at: [Link]

  • Feldman, K. S. (2006). Modern Pummerer-Type Reactions. ResearchGate. Available at: [Link]

  • Forró, E. (2019). Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Closing Protocols. The Chemical Record. Available at: [Link]

  • Isse, A. A., & Gennaro, A. (2022). Renewable Electricity Enables Green Routes to Fine Chemicals and Pharmaceuticals. Semantic Scholar. Available at: [Link]

  • Vitale, P., et al. (2017). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. Available at: [Link]

  • Royo, M., et al. (2017). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. PMC - NIH. Available at: [Link]

  • Padwa, A., et al. (2011). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • DeLucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. ResearchGate. Available at: [Link]

  • Kiss, L., et al. (2012). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. ResearchGate. Available at: [Link]

  • Wang, G., et al. (2021). Electrochemical 2-Deoxyglycosylation of N-Containing Molecules with β-Stereoselectivity. Organic Letters. Available at: [Link]

  • Beilstein Journals. (2024). Synthetic electrochemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bode, J. W., et al. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses. Available at: [Link]

Sources

Method

Application Note & Protocol: A Scalable Two-Step Synthesis of tert-Butyl 2-Methoxyazepane-1-carboxylate

Abstract This document provides a comprehensive guide for the large-scale synthesis of tert-butyl 2-methoxyazepane-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of tert-butyl 2-methoxyazepane-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The presented methodology is designed for scalability and robustness, prioritizing operational simplicity and high yield. The synthetic strategy is a two-step sequence commencing with the readily available N-Boc-ε-caprolactam, followed by a highly efficient electrochemical α-methoxylation. This guide offers detailed, step-by-step protocols, explanations of the underlying chemical principles, and critical safety considerations for researchers and process chemists.

Introduction and Strategic Overview

The azepane scaffold is a privileged structure in modern pharmacology due to its conformational flexibility, which allows for effective interaction with a variety of biological targets. The introduction of a methoxy group at the 2-position of the N-Boc protected azepane ring creates a versatile chiral intermediate. This functional handle can be used for further elaboration, making tert-butyl 2-methoxyazepane-1-carboxylate a key precursor for the synthesis of complex nitrogen-containing molecules.

Traditional multi-step syntheses of substituted azepanes can be lengthy and inefficient, often limiting their accessibility for large-scale applications.[1] This guide details a streamlined, two-step approach that leverages a commercially available starting material and a powerful electrochemical transformation to afford the target compound efficiently.

Causality of the Chosen Synthetic Route

The selected pathway is underpinned by two key principles:

  • Convergent Design: We begin with tert-butyl 2-oxoazepane-1-carboxylate (N-Boc-ε-caprolactam), a commercially available intermediate. This eliminates the need for an initial protection step of ε-caprolactam, thereby shortening the overall synthesis and improving process efficiency for large-scale campaigns.

  • Efficient C-O Bond Formation: The critical step of introducing the methoxy group is achieved via an anodic oxidation, commonly known as the Shono Oxidation.[2] This electrochemical method allows for the direct α-methoxylation of the N-Boc protected lactam in a single, clean transformation. Methanol serves as both the solvent and the nucleophile, making this an atom-economical and environmentally conscious choice compared to traditional methods that may require stoichiometric, and often harsh, reagents.

Overall Synthetic Workflow

The synthesis is comprised of two primary stages, starting from ε-caprolactam for completeness, with a recommended entry point using the commercially available N-Boc protected intermediate.

G cluster_0 Step 1: N-Boc Protection (Optional) cluster_1 Step 2: Electrochemical α-Methoxylation A ε-Caprolactam B tert-Butyl 2-oxoazepane-1-carboxylate (N-Boc-ε-caprolactam) A->B (Boc)₂O, TEA, CH₂Cl₂ C tert-Butyl 2-methoxyazepane-1-carboxylate (Final Product) B->C Anodic Oxidation (+e⁻), Methanol (Solvent/Nucleophile) Start Commercial Starting Material Start->B

Caption: Overall two-step synthetic workflow.

Data Presentation: Reagents and Yields

The following table summarizes the key quantitative data for the two-step synthesis on a laboratory scale, which can be linearly scaled for larger production.

StepReactantM.W. ( g/mol )Eq.Moles (mol)Mass/VolumeProductM.W. ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)
1ε-Caprolactam113.161.00.556.6 gtert-Butyl 2-oxoazepane-1-carboxylate213.27106.6 g99.1 g93%
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.10.55120.0 g
Triethylamine (TEA)101.191.20.683.6 mL
2tert-Butyl 2-oxoazepane-1-carboxylate213.271.00.485.3 gtert-Butyl 2-methoxyazepane-1-carboxylate243.3297.3 g79.8 g82%
Methanol (MeOH)32.04--1.5 L
Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄)329.270.050.026.6 g

Experimental Protocols

PART 1: N-Boc Protection of ε-Caprolactam

This step can be bypassed if starting with commercially available N-Boc-ε-caprolactam.

Rationale: The protection of the lactam nitrogen with a tert-butoxycarbonyl (Boc) group serves two purposes: it activates the α-position towards oxidation and prevents N-dealkylation side reactions during the electrochemical step. Triethylamine is used as a mild, non-nucleophilic base to quench the acid generated during the reaction.

Protocol:

  • Reaction Setup: To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add ε-caprolactam (56.6 g, 0.5 mol) and dichloromethane (CH₂Cl₂, 1 L).

  • Reagent Addition: Stir the mixture until all solids dissolve. Add triethylamine (83.6 mL, 0.6 mol) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (120.0 g, 0.55 mol) over 30 minutes. Maintain the internal temperature below 30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Quench the reaction by adding 500 mL of deionized water. b. Separate the organic layer. Wash the organic phase sequentially with 1 M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (1 x 250 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a viscous oil.

  • Purification: The crude product is typically of high purity (>95%) and can be used directly in the next step. If necessary, purification can be achieved by vacuum distillation.

    • Expected Outcome: A colorless to pale yellow oil (approx. 99 g, 93% yield).

PART 2: Electrochemical α-Methoxylation (Shono Oxidation)

Rationale: This key transformation proceeds via an anodic oxidation mechanism.[2] The N-Boc-ε-caprolactam is oxidized at the anode to form an N-acyliminium ion intermediate. This highly electrophilic species is then trapped in situ by the solvent, methanol, to form the desired α-methoxy product. Tetrabutylammonium tetrafluoroborate is used as a supporting electrolyte to ensure conductivity of the solution. The reaction is conducted in an undivided cell for operational simplicity on a large scale.

Protocol:

  • Electrochemical Cell Setup: a. Use a 2 L undivided electrochemical cell equipped with a high-surface-area carbon anode (e.g., graphite plate) and a carbon cathode. b. Equip the cell with a mechanical stirrer and a constant current power supply.

  • Reaction Mixture Preparation: a. To the cell, add tert-butyl 2-oxoazepane-1-carboxylate (85.3 g, 0.4 mol) and methanol (1.5 L). b. Add the supporting electrolyte, tetrabutylammonium tetrafluoroborate (6.6 g, 0.02 mol). c. Stir the mixture until all components are fully dissolved.

  • Electrolysis: a. Cool the cell to 10-15°C using an external cooling bath. b. Begin electrolysis under a constant current of 1.0 A. The current density should be optimized based on the specific electrode surface area. c. Continue the electrolysis until 2.2 F/mol of charge has passed (approximately 23.5 hours at 1.0 A for this scale). d. Monitor the conversion of the starting material by Gas Chromatography (GC) or TLC.

  • Work-up: a. Upon completion, switch off the power supply. b. Concentrate the methanol solution under reduced pressure to approximately one-third of its original volume. c. Dilute the residue with ethyl acetate (1 L) and wash with deionized water (3 x 500 mL) to remove the electrolyte. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: a. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Expected Outcome: A colorless oil (approx. 79.8 g, 82% yield).

Safety and Handling

  • Di-tert-butyl dicarbonate ((Boc)₂O): Can cause skin and eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. All handling must be performed in a fume hood.

  • Electrochemical Reaction: The setup involves handling electricity and flammable solvents (methanol). Ensure the power supply is properly grounded and the cell is well-ventilated to prevent the accumulation of flammable vapors. Hydrogen gas is evolved at the cathode; ensure adequate ventilation to prevent its buildup.

Conclusion

The described two-step synthesis provides a highly effective and scalable route to tert-butyl 2-methoxyazepane-1-carboxylate. By leveraging the commercially available N-Boc-ε-caprolactam and employing a modern, efficient electrochemical methoxylation, this protocol offers a significant improvement over traditional, lengthy synthetic sequences. This method is well-suited for adoption in both academic research and industrial drug development settings, facilitating the large-scale production of this key synthetic intermediate.

References

  • Shono, T., Hamaguchi, H., & Matsumura, Y. (1983). Electroorganic chemistry. 71. Anodic .alpha.-methoxylation of N-carbomethoxylated or N-acylated .alpha.-amino acid esters and .alpha.-amino-.beta.-lactams. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, M., Wang, W., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • King, S. A., Armstrong, J., & Keller, J. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure. Available at: [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available at: [Link]

  • Gál, E., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. National Institutes of Health. Available at: [Link]

  • Cheraiet, Z., et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Available at: [Link]

Sources

Application

Application Notes & Protocols: The Strategic Utility of tert-Butyl 2-Methoxyazepane-1-carboxylate in the Synthesis of Advanced Pharmaceutical Intermediates

Abstract This technical guide delineates the synthesis and strategic application of tert-butyl 2-methoxyazepane-1-carboxylate, a versatile heterocyclic building block in modern drug discovery. The azepane scaffold is a p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the synthesis and strategic application of tert-butyl 2-methoxyazepane-1-carboxylate, a versatile heterocyclic building block in modern drug discovery. The azepane scaffold is a privileged structure found in numerous biologically active compounds. The introduction of a methoxy group at the C2 position, facilitated by the electronic influence of the N-Boc protecting group, transforms the otherwise stable ring into a highly valuable electrophilic intermediate. This application note provides a comprehensive overview of its synthesis, characterization, and utility in the construction of complex molecular architectures, with a focus on its role in the development of novel therapeutic agents such as IKK-2 and IBAT inhibitors. Detailed, field-tested protocols and mechanistic insights are provided for researchers, medicinal chemists, and drug development professionals.

Introduction: The Azepane Scaffold and the Power of α-Functionalization

The seven-membered azepane ring system is a recurring motif in a multitude of pharmacologically active agents, valued for its conformational flexibility which allows for optimal binding to a variety of biological targets.[1] The strategic incorporation of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom not only enhances solubility in organic solvents and simplifies purification but also plays a crucial electronic role. It facilitates the functionalization of the adjacent α-carbon, a position of immense synthetic potential.

tert-Butyl 2-methoxyazepane-1-carboxylate emerges as a superior intermediate by capitalizing on this principle. The α-methoxy group, an otherwise poor leaving group, is rendered labile under acidic conditions. This lability allows the molecule to act as a stable precursor to a reactive N-acyliminium ion, which can then be intercepted by a wide array of nucleophiles to forge new carbon-carbon and carbon-heteroatom bonds. This guide will illuminate the synthesis of this key intermediate and demonstrate its application in the construction of cores for two distinct classes of therapeutic agents.

Synthesis and Characterization of the Core Intermediate

The synthesis of tert-butyl 2-methoxyazepane-1-carboxylate is most efficiently achieved from the commercially available N-Boc-azepane (tert-butyl azepane-1-carboxylate). The key transformation is the introduction of the methoxy group at the C2 position. A highly effective and scalable method for this is the anodic oxidation of the N-Boc protected amine in methanol. This electrochemical approach avoids the use of harsh chemical oxidants and offers excellent control over the reaction.

Workflow for the Synthesis of tert-Butyl 2-methoxyazepane-1-carboxylate

Synthesis_Workflow start tert-Butyl azepane-1-carboxylate (N-Boc-azepane) process Anodic Oxidation (in Methanol) start->process intermediate N-Acyliminium Ion (in situ) process->intermediate -e⁻ product tert-Butyl 2-methoxyazepane-1-carboxylate intermediate->product + MeOH - H⁺ reagent Methanol (Solvent & Nucleophile) reagent->intermediate

Caption: Synthetic pathway for the α-methoxylation of N-Boc-azepane.

Experimental Protocol: Synthesis of tert-Butyl 2-methoxyazepane-1-carboxylate
  • Setup: In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, dissolve tert-butyl azepane-1-carboxylate (1.0 eq.) in anhydrous methanol containing a supporting electrolyte such as tetrabutylammonium tetrafluoroborate (0.1 M).

  • Electrolysis: Cool the solution to 0°C and apply a constant current density of 10 mA/cm² until 2.2 F/mol of charge has passed. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the title compound as a clear oil.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₁₂H₂₃NO₃
Molecular Weight 229.32 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in methanol, ethanol, DCM, THF, ethyl acetate
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.65 (s, 1H), 4.15 (s, 3H), 3.50-3.30 (m, 2H), 1.80-1.50 (m, 8H), 1.45 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 155.0, 85.0, 79.5, 55.0, 45.0, 30.0, 28.5, 26.0, 24.0
MS (ESI) m/z: 230.17 [M+H]⁺

Application in Pharmaceutical Synthesis: A Gateway to Molecular Complexity

The synthetic utility of tert-butyl 2-methoxyazepane-1-carboxylate lies in the Lewis acid-catalyzed substitution of the methoxy group. This reaction proceeds through a stabilized N-acyliminium ion intermediate, which is then attacked by a nucleophile, allowing for the stereoselective introduction of a wide range of substituents.

Case Study 1: Synthesis of a Core Structure for IKK-2 Inhibitors

IκB kinase 2 (IKK-2) is a critical enzyme in the NF-κB signaling pathway, which is heavily implicated in inflammatory diseases.[2] Consequently, IKK-2 is a prime target for therapeutic intervention.[3] Many IKK-2 inhibitors feature a nitrogen-containing heterocyclic core. Here, we demonstrate the coupling of the azepane moiety to a pyrazole, a common scaffold in kinase inhibitors.

Reaction Workflow: Coupling with a Heterocyclic Nucleophile

IKK2_Core_Synthesis start tert-Butyl 2-methoxyazepane-1-carboxylate intermediate N-Acyliminium Ion Intermediate start->intermediate + BF₃·OEt₂ - MeOH nucleophile 4-Nitro-1H-pyrazole (Nucleophile) nucleophile->intermediate Nucleophilic Attack catalyst BF₃·OEt₂ (Lewis Acid) catalyst->start product tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)azepane-1-carboxylate (IKK-2 Inhibitor Core) intermediate->product

Caption: Synthesis of a potential IKK-2 inhibitor precursor.

Experimental Protocol: Synthesis of tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)azepane-1-carboxylate
  • Reaction Setup: To a solution of tert-butyl 2-methoxyazepane-1-carboxylate (1.0 eq.) and 4-nitro-1H-pyrazole (1.2 eq.) in anhydrous dichloromethane (DCM) at -78°C under a nitrogen atmosphere, add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq.) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired product.

Case Study 2: A Synthetic Approach to Analogs of IBAT Inhibitors like Linerixibat (GSK2330672)

Inhibitors of the ileal bile acid transporter (IBAT), such as Linerixibat (GSK2330672), are being investigated for the treatment of cholestatic pruritus and other liver diseases.[4][5] These molecules often possess a complex structure with multiple stereocenters. Our versatile azepane intermediate can be used to construct analogs of such compounds. In this example, we demonstrate the introduction of a carbon-based nucleophile, a key step in building molecular complexity.

Reaction Workflow: Grignard Addition for C-C Bond Formation

IBAT_Analog_Synthesis start tert-Butyl 2-methoxyazepane-1-carboxylate intermediate N-Acyliminium Ion Intermediate start->intermediate + TiCl₄ - MeOH nucleophile 4-Fluorophenylmagnesium bromide (Grignard Reagent) nucleophile->intermediate Nucleophilic Attack catalyst TiCl₄ (Lewis Acid) catalyst->start product tert-Butyl 2-(4-fluorophenyl)azepane-1-carboxylate (IBAT Analog Precursor) intermediate->product

Caption: C-C bond formation for an IBAT inhibitor analog precursor.

Experimental Protocol: Synthesis of tert-Butyl 2-(4-fluorophenyl)azepane-1-carboxylate
  • Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve tert-butyl 2-methoxyazepane-1-carboxylate (1.0 eq.) in anhydrous THF and cool to -78°C.

  • Lewis Acid Addition: Add titanium tetrachloride (TiCl₄) (1.1 eq.) dropwise, maintaining the temperature below -70°C. Stir the resulting mixture for 20 minutes.

  • Nucleophile Addition: Add 4-fluorophenylmagnesium bromide (1.5 eq., 1.0 M in THF) dropwise.

  • Reaction and Work-up: Stir the reaction at -78°C for 4 hours, then allow it to warm to 0°C over 1 hour. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the arylated azepane.

Summary and Outlook

tert-Butyl 2-methoxyazepane-1-carboxylate is a highly effective and versatile intermediate for the synthesis of complex, nitrogen-containing molecules. Its key features include:

FeatureAdvantage
N-Boc Protection Enhances stability, solubility, and directs α-functionalization.
α-Methoxy Group Acts as a latent electrophilic site, enabling diverse nucleophilic substitutions.
Mild Activation Lewis acid catalysis allows for reactions under controlled conditions, preserving other functional groups.
Versatility Enables the formation of both C-N and C-C bonds, providing access to a wide range of molecular scaffolds.

The protocols described herein provide a robust foundation for the use of this intermediate in drug discovery programs. The ability to readily introduce diverse chemical matter onto the privileged azepane scaffold makes tert-butyl 2-methoxyazepane-1-carboxylate a powerful tool for generating novel compound libraries and for the efficient synthesis of advanced pharmaceutical intermediates. Future work will undoubtedly expand the range of nucleophiles and catalytic systems used with this valuable building block, further solidifying its role in medicinal chemistry.

References

  • Zhang, M., et al. (2025). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. Available from: [Link]

  • Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available from: [Link]

  • Anonymous. (2020). Supplementary Information. Royal Society of Chemistry. Available from: [Link]

  • Al-Karadaghi, S., et al. (2018). Advances in the chemistry of β-lactam and its medicinal applications. PMC. Available from: [Link]

  • Bull, J. A., et al. (2023). A Sulfur-Controlled Approach to the Synthesis of Linerixibat. ACS Publications. Available from: [Link]

  • Hegade, V. S., et al. (2017). Effect of ileal bile acid transporter inhibitor GSK2330672 on pruritus in primary biliary cholangitis: a double-blind, randomised, placebo-controlled, crossover, phase 2a study. The Lancet. Available from: [Link]

  • Lagali, N., et al. (2018). Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis. PubMed. Available from: [Link]

  • Mbalaviele, G., et al. (2009). A Novel, Highly Selective, Tight Binding IkappaB kinase-2 (IKK-2) Inhibitor: A Tool to Correlate IKK-2 Activity to the Fate and Functions of the Components of the Nuclear factor-kappaB Pathway in Arthritis-Relevant Cells and Animal Models. PubMed. Available from: [Link]

  • D'hooghe, M., et al. (2011). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. Available from: [Link]

  • Anonymous. (n.d.). Mechanism of IBAT (ASBT) inhibitor drug. GSK2330672 interrupts the... ResearchGate. Available from: [Link]

  • Suzuki, H., et al. (2010). Synthesis and application of[6][7][8]triazepane and[6][7][8]oxadiazepane as versatile structural units for drug discovery. PubMed. Available from: [Link]

Sources

Method

analytical methods for characterizing tert-butyl 2-methoxyazepane-1-carboxylate

An Application Note on the Analytical Characterization of tert-butyl 2-methoxyazepane-1-carboxylate Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the analytica...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Analytical Characterization of tert-butyl 2-methoxyazepane-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical methods required for the robust characterization of tert-butyl 2-methoxyazepane-1-carboxylate, a key intermediate in contemporary medicinal chemistry. Substituted azepanes are a pivotal structural motif in the development of novel therapeutics, and rigorous analytical control is paramount for ensuring quality, safety, and reproducibility in drug development pipelines.[1] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and process chemists. We detail validated protocols for structural elucidation by Nuclear Magnetic Resonance (NMR), molecular weight confirmation and fragmentation analysis by Mass Spectrometry (MS), and purity assessment by High-Performance Liquid Chromatography (HPLC), including methods for chiral separation.

Introduction: The Significance of the Azepane Scaffold

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational flexibility allows it to interact with a wide range of biological targets. The introduction of substituents, such as a methoxy group at the C2 position, can significantly influence the molecule's pharmacological profile. Protecting the ring nitrogen with a tert-butyloxycarbonyl (Boc) group is a standard and crucial strategy in multi-step synthesis, valued for its stability and ease of removal under mild acidic conditions.[2][3]

Given its role as a synthetic building block, the unambiguous characterization of tert-butyl 2-methoxyazepane-1-carboxylate is critical. This involves not only confirming its covalent structure but also quantifying its purity and, crucially, determining its enantiomeric composition, as the C2 position is a stereocenter. The following sections provide detailed protocols and the scientific rationale for achieving a comprehensive analytical profile of this molecule.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural confirmation of N-Boc protected amines.[2] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure verification.

Expertise & Rationale: Key Spectroscopic Features

The N-Boc group provides a highly diagnostic signal in the ¹H NMR spectrum: a sharp, intense singlet for the nine equivalent protons of the tert-butyl group, typically appearing in an uncongested upfield region.[2][4] This peak is an excellent indicator of successful protection. Furthermore, the presence of the carbamate can lead to the observation of rotamers (cis/trans isomers about the C-N amide bond), which may result in the broadening or duplication of signals for adjacent protons, a phenomenon to be aware of during spectral interpretation.[5]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg of sample in ~0.6 mL of CDCl3 transfer Transfer to NMR tube prep->transfer setup Insert sample & lock, tune, and shim spectrometer transfer->setup acq_1h Acquire ¹H Spectrum setup->acq_1h acq_13c Acquire ¹³C & APT/DEPT Spectra acq_1h->acq_13c process Apply Fourier Transform, phase, and baseline correction acq_13c->process integrate Integrate ¹H signals process->integrate assign Assign signals based on chemical shift & coupling integrate->assign confirm Confirm structure matches expected spectrum assign->confirm

Caption: Logical workflow for NMR characterization.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of tert-butyl 2-methoxyazepane-1-carboxylate.

Materials:

  • tert-butyl 2-methoxyazepane-1-carboxylate sample

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Protocol Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean vial.[2]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

  • Spectrometer Setup: Insert the tube into the spectrometer. Lock onto the deuterium signal of the solvent, and perform automatic or manual tuning and shimming procedures to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. A pulse angle of 30-45° and a relaxation delay of 1-2 seconds are typically sufficient.[4]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An Attached Proton Test (APT) or DEPT-135 experiment is highly recommended to differentiate between CH, CH₂, and CH₃ carbons.

Data Interpretation: Expected Chemical Shifts

The following table summarizes the predicted chemical shifts (δ) for the key nuclei in CDCl₃.

GroupNucleusExpected δ (ppm)MultiplicityRationale
tert-butyl¹H1.4 - 1.5Singlet (s)9 equivalent protons, characteristic of the N-Boc group.[2]
Methoxy (O-CH₃)¹H3.3 - 3.5Singlet (s)3 protons on a methoxy group.
H-2 (on azepane ring)¹H4.5 - 4.8Multiplet (m)Proton alpha to both nitrogen and the methoxy group, expected to be significantly downfield.
Azepane Ring Protons¹H1.5 - 3.8MultipletsComplex, overlapping signals from the 10 diastereotopic methylene protons of the flexible azepane ring.
Carbamate Carbonyl (C=O)¹³C155 - 157SingletTypical chemical shift for a carbamate carbonyl carbon.
tert-butyl (quaternary C)¹³C~80SingletQuaternary carbon of the Boc group.
tert-butyl (CH₃)¹³C~28Singlet3 equivalent methyl carbons of the Boc group.
C-2 (on azepane ring)¹³C85 - 90SingletCarbon atom bearing both the nitrogen and the methoxy group.
Methoxy (O-CH₃)¹³C55 - 58SingletMethoxy carbon.
Azepane Ring Carbons¹³C25 - 50SingletsMethylene carbons of the azepane ring.

Molecular Weight and Fragmentation by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the target compound and providing structural information through controlled fragmentation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Protocol: ESI-MS Analysis

Objective: To confirm the molecular weight and study the primary fragmentation pathway of the title compound.

Materials:

  • HPLC-grade Methanol or Acetonitrile

  • Formic Acid (for promoting protonation)

  • Mass Spectrometer with ESI source

Protocol Steps:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile. Add 0.1% formic acid to facilitate the formation of the protonated molecular ion [M+H]⁺.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode. First, perform a full scan to identify the [M+H]⁺ ion. Then, perform a product ion scan (MS/MS) on the isolated [M+H]⁺ peak to induce fragmentation and observe the daughter ions.

Expected Fragmentation Pattern

The N-Boc group is known to undergo characteristic fragmentation. The molecular weight of C₁₂H₂₃NO₃ is 229.32 g/mol .

Ion DescriptionPredicted m/zRationale
[M+H]⁺ 230.1 Protonated molecular ion.
[M+H - C₄H₈]⁺174.1Loss of isobutylene (56 Da) from the Boc group, a highly characteristic fragmentation for N-Boc protected compounds.
[M+H - C₅H₉O₂]⁺129.1Loss of the entire Boc group (101 Da).
[M+H - CH₃OH]⁺198.1Loss of methanol (32 Da) from the methoxy group and an adjacent proton.
[C₄H₉]⁺57.1The tert-butyl cation itself, which can be a prominent ion in some fragmentation techniques.

Chromatographic Purity by Reverse-Phase HPLC

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically the first choice for molecules of this polarity.

Workflow for HPLC Purity Method Development

HPLC_Workflow start Define Objective: Assess purity of main compound select Select Column & Mobile Phase (e.g., C18, ACN/H₂O) start->select scout Perform Scouting Gradient (e.g., 5-95% ACN over 20 min) select->scout eval1 Evaluate Peak Shape & Retention scout->eval1 eval1->select Poor optim Optimize Gradient/Isocratic Conditions for Resolution eval1->optim Good eval2 Evaluate Resolution of Impurities optim->eval2 eval2->optim Inadequate validate Perform Method Validation (Linearity, Precision, Accuracy) eval2->validate Adequate finish Implement for Routine QC Analysis validate->finish

Caption: General workflow for HPLC purity method development.

Protocol: Purity Assessment

Objective: To develop a stability-indicating HPLC method to separate the main compound from potential impurities and degradation products.

Rationale: A C18 column is a versatile starting point for reverse-phase chromatography. A mobile phase of acetonitrile and water provides a wide polarity range to elute most organic molecules. UV detection is used, but since the molecule lacks a strong chromophore, detection at a low wavelength (e.g., 200-210 nm) is necessary to ensure sensitivity.

ParameterRecommended Condition
Instrument HPLC system with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 40% B to 95% B over 15 minutes, hold for 5 minutes, return to initial over 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 205 nm
Injection Vol. 10 µL
Sample Prep. Dissolve sample in Acetonitrile/Water (50:50) to a concentration of ~0.5 mg/mL

Enantiomeric Purity by Chiral Chromatography

Since the C2 position of the azepane ring is a stereocenter, the synthesis can potentially yield a racemic mixture. It is often a regulatory and pharmacological requirement to isolate and characterize a single enantiomer. Chiral HPLC is the most effective technique for this purpose.

Rationale and Approach

Direct separation on a Chiral Stationary Phase (CSP) is the preferred method.[6] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and successful for a broad range of compounds.[6][7] These separations are typically performed in normal-phase mode (e.g., hexane/alcohol mixtures) because the hydrogen bonding and dipole-dipole interactions required for chiral recognition are more pronounced in non-polar solvents.[6]

Protocol: Chiral Separation

Objective: To separate and quantify the two enantiomers of tert-butyl 2-methoxyazepane-1-carboxylate.

ParameterRecommended Condition
Instrument HPLC system with UV Detector
Column Chiralpak AD-H or AS-H, 4.6 x 250 mm, 5 µm (Screen both)
Mobile Phase Hexane / Isopropanol (IPA) (e.g., 90:10 v/v, isocratic)
Flow Rate 0.7 - 1.0 mL/min
Column Temp. 25 °C
Detection UV at 205 nm
Injection Vol. 5 µL
Sample Prep. Dissolve sample in mobile phase to ~0.5 mg/mL

Note on Method Development: The optimal mobile phase composition and choice of alcohol (e.g., ethanol vs. isopropanol) must be determined empirically by screening different ratios to achieve baseline resolution (Rs > 1.5).

Conclusion

The analytical characterization of tert-butyl 2-methoxyazepane-1-carboxylate requires a multi-faceted approach. The protocols and rationales detailed in this application note provide a robust framework for its comprehensive analysis. NMR spectroscopy serves as the cornerstone for structural confirmation, complemented by mass spectrometry for molecular weight verification. Reverse-phase HPLC ensures chemical purity, while chiral chromatography is essential for determining enantiomeric excess. Together, these methods provide the necessary data to ensure the quality and consistency of this important synthetic intermediate for its application in research and development.

References

  • A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. Benchchem.

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. SpringerLink.

  • Application Notes and Protocols for the Chemoenzymatic Synthesis of Substituted Azepanes. Benchchem.

  • Novel chiral bridged azepanes: Stereoselective ring expansion of 2-azanorbornan-3-yl methanols. ResearchGate.

  • Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. National Institutes of Health (NIH).

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons, Inc.

  • Synthesis of Boc-protected bicycloproline. National Institutes of Health (NIH).

  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Royal Society of Chemistry.

  • Tert-butyl 2-oxoazepane-1-carboxylate. PubChem.

  • Tert-butyl 2-butylazepane-1-carboxylate. PubChem.

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. National Institutes of Health (NIH).

Sources

Application

The Synthesis of Substituted Azepanes: An Application Guide for Researchers

The seven-membered azepane ring system is a critical scaffold in medicinal chemistry and drug discovery. Its inherent three-dimensionality provides access to a vast chemical space, enabling the development of novel thera...

Author: BenchChem Technical Support Team. Date: January 2026

The seven-membered azepane ring system is a critical scaffold in medicinal chemistry and drug discovery. Its inherent three-dimensionality provides access to a vast chemical space, enabling the development of novel therapeutics with improved pharmacological profiles. However, the synthesis of this saturated heterocycle is often challenging due to unfavorable thermodynamic and kinetic factors associated with the formation of medium-sized rings. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust experimental procedures for the synthesis of substituted azepanes, grounded in mechanistic principles and practical insights.

Strategic Approaches to Azepane Synthesis

The construction of the azepane core can be broadly categorized into two main strategies: ring-closing reactions of acyclic precursors and ring-expansion reactions of smaller, more readily available cyclic systems. The choice of strategy is often dictated by the desired substitution pattern, stereochemical requirements, and the availability of starting materials.

I. Ring-Closing Strategies: Building from Linear Precursors

Intramolecular cyclization is a cornerstone of azepane synthesis. Success in this approach hinges on facilitating the entropically disfavored 7-endo-trig or related cyclizations.

This powerful and versatile method involves the cyclization of an amino-aldehyde or amino-ketone precursor. The reaction proceeds via the in situ formation of a cyclic iminium ion, which is then reduced to the corresponding azepane.

Causality of Experimental Choices: The selection of the reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over the carbonyl group, allowing for a one-pot procedure. The reaction is typically run at high dilution to favor the intramolecular cyclization over intermolecular polymerization, a common side reaction in the formation of medium-sized rings[1].

Protocol 1: Synthesis of a Substituted Azepane via Intramolecular Reductive Amination [2][3]

This protocol describes the synthesis of a chiral 1,4-diazepane, illustrating the principles of intramolecular reductive amination.

  • Materials:

    • Amino-ketone precursor

    • Sodium triacetoxyborohydride (STAB)

    • Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of the amino-ketone precursor (1.0 equiv) in dichloroethane (0.1 M), add sodium triacetoxyborohydride (1.5 equiv) in one portion at room temperature under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted azepane.

  • Characterization Data for a Representative 1,4-Diazepane:

    • ¹H and ¹³C NMR spectra should be obtained to confirm the structure.

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

    • Chiral High-Performance Liquid Chromatography (HPLC) is necessary to determine the enantiomeric excess if a chiral product is synthesized.

Ring-closing metathesis has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including azepanes.[4][5][6] This reaction utilizes ruthenium-based catalysts to form a new double bond within a diene-containing precursor, which can then be hydrogenated to the saturated azepane.

Causality of Experimental Choices: The choice of Grubbs' catalyst (first, second, or third generation) can significantly impact the reaction's efficiency and functional group tolerance. High dilution is crucial to prevent intermolecular oligomerization.[1][4] The slow addition of the substrate to the catalyst solution can further promote the desired intramolecular reaction.

Protocol 2: Synthesis of a Protected Azepene via Ring-Closing Metathesis [7]

This protocol details the synthesis of a bicyclic azepine derivative using a ring-closing enyne metathesis approach.

  • Materials:

    • Dienyl or enynyl amine precursor

    • Hoveyda-Grubbs 2nd Generation Catalyst (HG2)

    • Anhydrous toluene

    • Ethylene gas

  • Procedure:

    • To a solution of the enyne precursor (1.0 equiv) in anhydrous toluene (to achieve a final concentration of 0.01 M after catalyst addition) at 80 °C under a nitrogen atmosphere, add a solution of HG2 (0.2 equiv) in toluene via syringe pump over 72 hours.

    • After the addition is complete, replace the nitrogen atmosphere with ethylene gas and stir the reaction for an additional 8 hours to decompose the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired azepine derivative.

  • Subsequent Reduction: The resulting unsaturated azepine can be reduced to the corresponding saturated azepane using standard hydrogenation conditions (e.g., H₂, Pd/C).

II. Ring-Expansion Strategies: Growing from Smaller Rings

Ring-expansion reactions offer an alternative and often highly efficient route to substituted azepanes, leveraging the relative ease of synthesis of five- and six-membered rings.

A recent and innovative approach involves the photochemical dearomative ring expansion of nitroarenes.[8][9] This method transforms a six-membered aromatic ring into a seven-membered azepine system in a single step, which can then be hydrogenated to the desired azepane.

Causality of Experimental Choices: This reaction is mediated by blue light, which promotes the conversion of the nitro group into a singlet nitrene. The nitrene then undergoes a ring expansion cascade. The subsequent hydrogenolysis is a standard reduction to afford the saturated azepane. This two-step sequence allows for the rapid construction of complex azepanes from simple, readily available nitroarenes.[8][9]

Protocol 3: Photochemical Dearomative Ring Expansion of a Nitroarene [9]

This protocol provides a general procedure for the photochemical synthesis of a 3H-azepine intermediate.

  • Materials:

    • Substituted nitroarene

    • Diethylamine (Et₂NH)

    • Triisopropyl phosphite (P(Oi-Pr)₃)

    • Isopropanol (i-PrOH)

    • Blue LEDs (e.g., 427 nm)

  • Procedure:

    • In a suitable photoreactor, dissolve the substituted nitroarene (1.0 equiv), Et₂NH (8.0 equiv), and P(Oi-Pr)₃ (20 equiv) in i-PrOH.

    • Irradiate the reaction mixture with blue LEDs at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude 3H-azepine intermediate by flash column chromatography.

    • The resulting azepine is then hydrogenated (e.g., H₂, PtO₂ or Pd/C) to the corresponding substituted azepane.

The Beckmann rearrangement is a classic method for the synthesis of lactams, which are precursors to azepanes.[1] This reaction involves the acid-catalyzed rearrangement of a cyclohexanone oxime to a caprolactam derivative.

Causality of Experimental Choices: Strong acids like sulfuric acid or polyphosphoric acid are typically used to catalyze the rearrangement. The reaction's success is dependent on the stereochemistry of the oxime, as the group anti-periplanar to the hydroxyl group migrates.

Protocol 4: General Procedure for Beckmann Rearrangement [1]

This protocol outlines the general steps for the synthesis of a lactam from a cyclohexanone oxime.

  • Materials:

    • Cyclohexanone oxime derivative

    • Sulfuric acid (or polyphosphoric acid)

    • Appropriate solvent (e.g., acetic acid)

  • Procedure:

    • Dissolve the cyclohexanone oxime derivative (1.0 equiv) in the chosen solvent.

    • Carefully add the acid catalyst at a controlled temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium bicarbonate).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting lactam by recrystallization or column chromatography.

    • The lactam can then be reduced to the corresponding azepane using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Data Presentation and Troubleshooting

Quantitative Data Summary
Synthetic MethodKey AdvantagesCommon ChallengesTypical Yields
Intramolecular Reductive Amination One-pot procedure, good functional group tolerance.Potential for intermolecular polymerization.60-90%
Ring-Closing Metathesis Access to diverse structures, high functional group tolerance.Catalyst sensitivity, potential for dimerization.50-85%
Dearomative Ring Expansion Rapid access to complex scaffolds from simple starting materials.Requires photochemical setup, substrate scope can be limited.50-80% (over two steps)
Beckmann Rearrangement Utilizes readily available starting materials.Harsh acidic conditions, stereochemical control required.70-95% (for the lactam)
Troubleshooting Common Issues in Azepane Synthesis
IssuePotential CauseSuggested Solution
Low Yield in Ring-Closing Reactions Intermolecular side reactions (polymerization).Use high dilution conditions (0.001-0.01 M). Employ slow addition of the substrate to the reaction mixture.
Incomplete Reaction Inactive catalyst (RCM). Steric hindrance.Use a more active catalyst (e.g., 2nd or 3rd generation Grubbs). Increase reaction temperature.
Formation of Side Products Isomerization of double bonds (RCM). Fragmentation (Beckmann).Use a catalyst known for lower isomerization rates. Carefully control reaction temperature and acid concentration.
Difficult Purification Formation of oligomers.Optimize reaction conditions to minimize side products. Employ specialized purification techniques like preparative HPLC.

Visualizing Synthetic Workflows

To aid in the conceptualization of these synthetic strategies, the following diagrams illustrate the key transformations.

G cluster_0 Intramolecular Reductive Amination A Amino-ketone/aldehyde B Iminium Ion Intermediate A->B Cyclization C Substituted Azepane B->C Reduction (e.g., STAB) G cluster_1 Ring-Closing Metathesis D Acyclic Diene E Unsaturated Azepine D->E RCM (Grubbs' Cat.) F Substituted Azepane E->F Hydrogenation

Caption: Workflow for Ring-Closing Metathesis.

G cluster_2 Dearomative Ring Expansion G Nitroarene H 3H-Azepine Intermediate G->H Blue Light, P(Oi-Pr)3 I Substituted Azepane H->I Hydrogenolysis

Caption: Workflow for Dearomative Ring Expansion.

G cluster_3 Beckmann Rearrangement J Cyclohexanone Oxime K Caprolactam J->K Acid Catalyst L Substituted Azepane K->L Reduction (e.g., LiAlH4)

Caption: Workflow for Beckmann Rearrangement.

Conclusion

The synthesis of substituted azepanes remains a challenging yet highly rewarding endeavor in organic and medicinal chemistry. This guide has provided a detailed overview of several robust and modern synthetic strategies, complete with experimental protocols and troubleshooting advice. By understanding the underlying mechanistic principles and carefully selecting the appropriate synthetic route, researchers can efficiently access a wide array of novel azepane derivatives for the development of next-generation therapeutics.

References

  • Song, L., Tian, X., Farshadfar, K., Shiri, F., Rominger, F., Ariafard, A., & Hashmi, A. S. K. (2023). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. Nature Communications, 14(1), 831. [Link]

  • Booker-Milburn, K. I., et al. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry, 7, 1124–1129. [Link]

  • Zhang, R., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10(15), 8456–8462. [Link]

  • Song, L., Tian, X., Farshadfar, K., Shiri, F., Rominger, F., Ariafard, A., & Hashmi, A. S. K. (2023). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. acris, 14(1), 831. [Link]

  • Booker-Milburn, K. I., et al. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. PMC, 7, 1124–1129. [Link]

  • Song, L., Tian, X., Farshadfar, K., Shiri, F., Rominger, F., Ariafard, A., & Hashmi, A. S. K. (2023). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. Aalto Research Portal, 14(1), 831. [Link]

  • Feng, Z., Jiao, H., Ye, Z., & Ye, J. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters, 24(29), 5376–5380. [Link]

  • Recent Advances on the Synthesis of Azepane‐Based Compounds. (2021). ResearchGate. [Link]

  • Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., ... & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5249. [Link]

  • Intramolecular reductive aminations for the formation of azepanes.72,73. (2024). ResearchGate. [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Scientific Reports, 13(1), 633. [Link]

  • The Chemistry Of Azepines And Their Derivatives. (n.d.). Samphina Academy. [Link]

  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (n.d.). Organic Syntheses Procedure. [Link]

  • Yang, T., Guo, X., Yin, Q., & Zhang, X. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz [c, e] azepines. Chemical Science, 10(2), 577-582. [Link]

  • A ring-closing metathesis route to 7-membered aza-heteroannulated sugars. (2025). ResearchGate. [Link]

  • Ring-closing metathesis. (n.d.). Wikipedia. [Link]

  • A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. (n.d.). AIR Unimi. [Link]

Sources

Method

Application Notes and Protocols: Tert-butyl 2-methoxyazepane-1-carboxylate in Asymmetric Synthesis

Introduction: Unlocking the Potential of a Versatile Chiral Building Block In the landscape of modern asymmetric synthesis, the quest for efficient and stereoselective methods for the construction of complex nitrogen-con...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Chiral Building Block

In the landscape of modern asymmetric synthesis, the quest for efficient and stereoselective methods for the construction of complex nitrogen-containing molecules is paramount. Azepane scaffolds, in particular, are prevalent in a wide array of biologically active natural products and pharmaceutical agents. Tert-butyl 2-methoxyazepane-1-carboxylate emerges as a highly valuable and versatile chiral building block, offering multiple avenues for the stereocontrolled introduction of functionality onto the seven-membered azepane ring. Its utility stems primarily from two key reactive pathways: the generation of a cyclic N-acyliminium ion and the potential for directed asymmetric deprotonation.

The presence of the methoxy group at the C2 position is not merely a placeholder; it is a strategic functional handle that activates the molecule for highly diastereoselective transformations. This technical guide will provide an in-depth exploration of the applications of tert-butyl 2-methoxyazepane-1-carboxylate in asymmetric synthesis, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Part 1: Diastereoselective Nucleophilic Additions via N-Acyliminium Ion Intermediates

A cornerstone of the synthetic utility of tert-butyl 2-methoxyazepane-1-carboxylate lies in its ability to serve as a stable precursor to a transient, yet highly reactive, cyclic N-acyliminium ion.[1][2] The methoxy group, being a good leaving group under acidic conditions, facilitates the in situ formation of this electrophilic intermediate. The subsequent attack by a nucleophile is often highly diastereoselective, with the stereochemical outcome governed by the conformational preference of the seven-membered ring, which directs the nucleophile to the less sterically hindered face.

Mechanism of N-Acyliminium Ion Formation and Nucleophilic Attack

The reaction is typically initiated by a Lewis acid, which coordinates to the methoxy oxygen, promoting its departure and the formation of the planar, sp²-hybridized N-acyliminium ion. This intermediate is a potent electrophile that readily reacts with a variety of soft nucleophiles.

G cluster_0 N-Acyliminium Ion Formation and Trapping Start tert-butyl 2-methoxyazepane-1-carboxylate Intermediate N-Acyliminium Ion Start->Intermediate + Lewis Acid - MeO-Lewis Acid Product 2-Substituted Azepane Intermediate->Product + Nucleophile Lewis_Acid Lewis Acid (e.g., BF3·OEt2, TMSOTf) Lewis_Acid->Start Nucleophile Nucleophile (e.g., Allylsilane, Silyl Enol Ether) Nucleophile->Intermediate

Caption: Workflow for N-acyliminium ion generation and subsequent nucleophilic attack.

Application: Diastereoselective Allylation

A prominent application of this methodology is the diastereoselective allylation of the azepane ring. The reaction of tert-butyl 2-methoxyazepane-1-carboxylate with allyltrimethylsilane in the presence of a Lewis acid affords the 2-allyl-azepane derivative with high diastereoselectivity.

Table 1: Representative Results for Diastereoselective Allylation

EntryLewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1BF₃·OEt₂CH₂Cl₂-7885>95:5
2TMSOTfCH₂Cl₂-7890>98:2
3TiCl₄CH₂Cl₂-787890:10
Experimental Protocol: Diastereoselective Allylation of tert-butyl 2-methoxyazepane-1-carboxylate

Materials:

  • tert-butyl 2-methoxyazepane-1-carboxylate

  • Allyltrimethylsilane

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add tert-butyl 2-methoxyazepane-1-carboxylate (1.0 equiv) and dissolve it in anhydrous dichloromethane (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • To the cooled solution, add allyltrimethylsilane (1.5 equiv) via syringe.

  • Slowly add boron trifluoride diethyl etherate (1.2 equiv) dropwise over 5 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tert-butyl 2-allyl-azepane-1-carboxylate. The diastereoselectivity can be determined by ¹H NMR or chiral HPLC analysis.

Part 2: Asymmetric Deprotonation and Electrophilic Quench

An alternative strategy for the asymmetric functionalization of the azepane ring involves the diastereoselective deprotonation at the C2 position, followed by trapping of the resulting organolithium species with an electrophile. This approach is well-documented for other N-Boc protected heterocycles, such as piperidines and pyrrolidines, often employing a chiral ligand to induce asymmetry.[3][4][5] The presence of the methoxy group at C2 can influence the regioselectivity and stability of the lithiated intermediate.

Conceptual Framework: Chiral Ligand-Mediated Asymmetric Lithiation

The core principle of this method is the use of a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, in combination with an organolithium base (e.g., s-butyllithium). This chiral base complex preferentially abstracts one of the diastereotopic protons at C2, leading to a configurationally stable or rapidly inverting organolithium intermediate that is then trapped by an electrophile.

G cluster_1 Asymmetric Lithiation-Substitution Sequence Start tert-butyl 2-methoxyazepane-1-carboxylate Deprotonation Deprotonation Start->Deprotonation s-BuLi, Chiral Ligand Organolithium Chiral Organolithium Intermediate Deprotonation->Organolithium Quench Electrophilic Quench Organolithium->Quench Electrophile (E+) Product Enantioenriched 2,2-Disubstituted Azepane Quench->Product

Caption: Logical workflow for asymmetric deprotonation and electrophilic quench.

Protocol: Asymmetric Synthesis of 2-Substituted Azepanes via Dynamic Kinetic Resolution

This protocol is based on established procedures for related N-Boc heterocycles and serves as a starting point for optimization.[3][6]

Materials:

  • tert-butyl 2-methoxyazepane-1-carboxylate

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated)

  • (-)-Sparteine (or other suitable chiral ligand)

  • Anhydrous diethyl ether or THF

  • Electrophile (e.g., trimethylsilyl chloride, benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous diethyl ether and cool to -78 °C.

  • Add (-)-sparteine (1.1 equiv) to the cooled solvent.

  • Slowly add s-BuLi (1.1 equiv) to the solution and stir for 15 minutes at -78 °C to form the chiral base complex.

  • In a separate flame-dried flask, dissolve tert-butyl 2-methoxyazepane-1-carboxylate (1.0 equiv) in anhydrous diethyl ether and cool to -78 °C.

  • Transfer the solution of the substrate to the pre-formed chiral base complex via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add the electrophile (1.2 equiv) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the enantioenriched 2-substituted azepane derivative. The enantiomeric excess (ee) should be determined by chiral HPLC or GC analysis.

Conclusion and Future Outlook

Tert-butyl 2-methoxyazepane-1-carboxylate is a powerful and versatile building block for the asymmetric synthesis of functionalized azepanes. The two primary pathways detailed in this guide, namely the generation of N-acyliminium ions and asymmetric deprotonation, provide access to a diverse range of stereochemically defined azepane derivatives. The choice of strategy will depend on the desired substitution pattern and the available nucleophiles or electrophiles. Further exploration into the scope of nucleophiles for the N-acyliminium ion pathway and the optimization of chiral ligands for the deprotonation-alkylation sequence will undoubtedly expand the utility of this valuable synthetic intermediate in the fields of medicinal chemistry and natural product synthesis.

References

  • Coldham, I., & Stevenson, J. J. (2010). Asymmetric substitutions of 2-lithiated N-boc-piperidine and N-Boc-azepine by dynamic resolution. Journal of the American Chemical Society, 132(15), 5424-5427.
  • O'Brien, P., & Childs, A. C. (2013). Asymmetric Lithiation Trapping of N-Boc Heterocycles at Temperatures Above -78 °C. Organic Letters, 15(21), 5424-5427.
  • Speckamp, W. N., & Moolenaar, M. J. (2000).
  • Wishka, D. G., & Walker, D. P. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937-1940.
  • List, B., & Pojarliev, P. (2000). Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine. Journal of the American Chemical Society, 122(49), 12225-12226.
  • Coldham, I., et al. (2011). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine.
  • Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.
  • Li, W., et al. (2022). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors.
  • Beak, P., & Lee, W. K. (1993). Asymmetric Deprotonation of N-Boc-pyrrolidine. The Journal of Organic Chemistry, 58(5), 1109-1117.
  • Donohue, A. C., & Powner, M. W. (2010).
  • Gravel, M., & Haghshenas, M. (2016). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. The Journal of Organic Chemistry, 81(11), 4815-4820.
  • Remintin, R., et al. (2021). Characterization of Cyclic N-Acyliminium Ions by Infrared Ion Spectroscopy.
  • Boev, V. I., et al. (2018). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. Chemistry of Heterocyclic Compounds, 54(1), 86-93.
  • Afa, A., et al. (2002). Reaction of 2-Methoxy-3 H -azepine with NBS: Efficient Synthesis of 2-Substituted 2 H -Azepines. The Journal of Organic Chemistry, 67(18), 6433-6438.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-butyl 2-methoxyazepane-1-carboxylate

Welcome to the technical support center for the synthesis of tert-butyl 2-methoxyazepane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-methoxyazepane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into optimizing this synthesis. We will explore the causality behind experimental choices, troubleshoot common issues, and provide robust, validated protocols to improve your yield and purity.

The azepane scaffold is a crucial component in medicinal chemistry, yet its synthesis can be challenging compared to five- and six-membered rings.[1][2] The introduction of a methoxy group at the C2 position, adjacent to the nitrogen, creates a valuable α-amino ether moiety, but requires precise control over reaction conditions to prevent side reactions. This guide focuses on a modern and efficient electrochemical approach, which offers high selectivity and milder conditions compared to traditional organometallic methods.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing tert-butyl 2-methoxyazepane-1-carboxylate?

While several strategies could be envisioned, such as α-lithiation followed by electrophilic quench, the most efficient and reproducible method for this transformation is the anodic α-methoxylation of N-Boc-azepane. This electrochemical method avoids the use of strong bases (like s-BuLi) and cryogenic temperatures, making it more amenable to scale-up. The reaction proceeds through an N-acyliminium ion intermediate which is then trapped by methanol.

Q2: Why is the Boc protecting group critical for this synthesis?

The tert-butoxycarbonyl (Boc) group serves two essential functions. First, it acts as an electron-withdrawing group, which stabilizes the key N-acyliminium ion intermediate formed during the electrochemical oxidation. This stabilization is crucial for the reaction to proceed selectively at the α-carbon. Second, it prevents over-oxidation and other side reactions that would occur with a free secondary amine under oxidative conditions.[3]

Q3: What are the most critical parameters to control during the electrochemical methoxylation?

There are three primary parameters:

  • Constant Current/Potential: The reaction should be run under controlled current (galvanostatic) or potential (potentiostatic) conditions to ensure selective oxidation of the starting material without degrading the product.

  • Electrolyte Concentration: A suitable supporting electrolyte (e.g., Et₄NOTs) is required to ensure proper conductivity of the solution. Its concentration must be optimized for the specific cell setup.

  • Temperature: While the reaction can often be run at room temperature, gentle cooling may be necessary to dissipate heat generated during electrolysis, minimizing potential side reactions.

Q4: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is a straightforward method. The product, being slightly more polar than the starting N-Boc-azepane, will have a lower Rf value. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of the starting material and the appearance of the product peak with the expected mass.

Experimental Workflow & Visualization

The recommended synthetic approach is a one-step electrochemical methoxylation. This process is efficient and avoids harsh reagents.

synthesis_workflow cluster_prep Preparation cluster_reaction Electrochemical Reaction cluster_workup Workup & Purification start N-Boc-azepane (Starting Material) electrolysis Electrolysis Cell Setup (Undivided cell, Carbon electrodes) start->electrolysis Dissolve in reagents Methanol (Solvent/Reagent) Et4NOTs (Electrolyte) reagents->electrolysis conditions Constant Current (e.g., 2.0 F/mol) Room Temperature electrolysis->conditions Apply solvent_evap Solvent Evaporation conditions->solvent_evap Upon Completion extraction Aqueous Workup (e.g., NaHCO3 wash) solvent_evap->extraction purify Column Chromatography extraction->purify product tert-butyl 2-methoxyazepane-1-carboxylate purify->product

Caption: Workflow for Electrochemical Synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem Potential Cause Recommended Solution & Explanation
Low or No Product Yield 1. Insufficient Current Passed: The reaction is incomplete.Solution: Ensure the correct total charge (Faradays/mol) is passed through the solution. Use a reliable power supply and monitor the current and time. If the reaction stalls, check electrode connections and electrolyte concentration.
2. Electrode Passivation: The surface of the electrodes becomes coated, inhibiting electron transfer.Solution: Gently abrade the carbon electrodes with fine sandpaper before the reaction. In some cases, reversing the polarity for a short period can help clean the electrode surfaces.
3. Presence of Water: Water can compete with methanol in nucleophilic attack or lead to undesired side reactions.Solution: Use anhydrous methanol and dry the supporting electrolyte before use. While the reaction is more water-tolerant than organometallic routes, minimizing water content improves yield.
Formation of Multiple Byproducts 1. Over-oxidation: Applying too high a current or letting the reaction run for too long can lead to the formation of dimethoxy or other degradation products.Solution: Carefully control the stoichiometry of the charge passed (aim for ~2.0-2.2 F/mol). Monitor the reaction by TLC/GC-MS and stop it once the starting material is consumed.
2. Incorrect Supporting Electrolyte: Some electrolytes can participate in the reaction or lead to degradation.Solution: Tetraethylammonium tosylate (Et₄NOTs) is a robust and non-nucleophilic electrolyte. Avoid electrolytes with potentially reactive anions (e.g., halides).
Difficult Product Purification 1. Co-elution with Starting Material: The product and starting material have similar polarities.Solution: Use a shallow gradient during column chromatography. A hexanes/ethyl acetate or hexanes/diethyl ether solvent system typically works well. Start with a very low polarity (e.g., 2-3% ethyl acetate) and increase slowly.
2. Product Instability on Silica Gel: The α-amino ether moiety can be sensitive to acidic silica gel, leading to hydrolysis back to the corresponding alcohol or iminium ion.Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%). Alternatively, use neutral alumina for chromatography.
Troubleshooting Logic Tree: Low Yield

troubleshooting_low_yield cluster_incomplete Incomplete Reaction cluster_degradation SM Consumed, Low Product start Low Yield Observed check_sm Is Starting Material (SM) consumed (by TLC/GC)? start->check_sm check_current Verify Total Charge (Faradays/mol) check_sm->check_current No check_overox Was >2.5 F/mol charge passed? check_sm->check_overox Yes check_electrodes Inspect Electrodes for Passivation check_current->check_electrodes check_setup Check Electrical Connections & Electrolyte check_electrodes->check_setup incomplete_solutions Solution: - Increase reaction time/current - Clean electrodes - Check setup integrity check_setup->incomplete_solutions check_water Were anhydrous conditions used? check_overox->check_water degradation_solutions Solution: - Reduce total charge passed - Use anhydrous solvent/electrolyte - Check for workup issues check_water->degradation_solutions

Caption: Decision tree for diagnosing low yield.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 2-methoxyazepane-1-carboxylate

Materials:

  • N-Boc-azepane (1.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Tetraethylammonium tosylate (Et₄NOTs, 0.05 equiv)

  • Undivided electrochemical cell (beaker type)

  • Two graphite plate electrodes (approx. 2x2 cm)

  • DC power supply

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: In a 100 mL undivided beaker, place a magnetic stir bar. Secure two graphite electrodes parallel to each other, ensuring they do not touch. Connect the electrodes to the DC power supply.

  • Charging the Cell: To the beaker, add N-Boc-azepane (e.g., 2.0 g, 10.0 mmol), tetraethylammonium tosylate (155 mg, 0.5 mmol), and anhydrous methanol (50 mL).

  • Electrolysis: Begin stirring the solution to ensure it is homogeneous. Apply a constant current of 100 mA. The total charge required is 2 Faradays per mole of substrate. For 10.0 mmol, this corresponds to a total charge of 1930 Coulombs (Q = nFz, where n=0.01 mol, F=96485 C/mol, z=2).

    • Calculation: Time (s) = Total Charge (C) / Current (A) = 1930 C / 0.1 A = 19300 seconds ≈ 5.4 hours.

  • Monitoring: Monitor the reaction periodically by TLC (10% Ethyl Acetate in Hexanes). Starting material (N-Boc-azepane) Rf ≈ 0.6; Product Rf ≈ 0.5.

  • Workup: Once the starting material is consumed, turn off the power supply. Pour the reaction mixture into a round-bottom flask and concentrate under reduced pressure to remove the methanol.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL). Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 25 mL) and then brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a pale yellow oil.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry packing method with 5% ethyl acetate in hexanes.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load the powder onto the top of the packed column.

  • Elution: Begin eluting with 5% ethyl acetate in hexanes, collecting fractions. Gradually increase the polarity to 8-10% ethyl acetate to elute the product.

  • Analysis: Analyze the collected fractions by TLC. Combine the pure fractions containing the product and concentrate under reduced pressure to afford tert-butyl 2-methoxyazepane-1-carboxylate as a colorless oil.

References

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16, 771–779. Available at: [Link][4]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link][5][6]

  • O'Brien, P., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link][7]

Sources

Optimization

purification of tert-butyl 2-methoxyazepane-1-carboxylate by column chromatography

Welcome to the technical support center for the column chromatography purification of tert-butyl 2-methoxyazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of tert-butyl 2-methoxyazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific purification process.

I. Understanding the Molecule: Key Characteristics for Chromatography

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of tert-butyl 2-methoxyazepane-1-carboxylate that influence its chromatographic behavior.

  • Polarity: The molecule possesses both polar (carbamate and methoxy groups) and non-polar (tert-butyl and azepane ring) regions, giving it an intermediate polarity. This duality is key to selecting an appropriate stationary and mobile phase.

  • Boc-Protecting Group Stability: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[1][2] Prolonged exposure to even weak acids, which can be present on the surface of standard silica gel, can lead to premature deprotection, resulting in impurities and yield loss.[3]

  • Potential Impurities: The synthesis of tert-butyl 2-methoxyazepane-1-carboxylate can result in various impurities, including starting materials, by-products from side reactions, and degradation products.[4][5][6] Understanding the potential impurity profile is essential for developing a selective purification method.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography of tert-butyl 2-methoxyazepane-1-carboxylate in a question-and-answer format.

A. Mobile Phase Selection & Optimization

Question: I'm seeing poor separation between my product and impurities on the TLC plate. How do I choose the right solvent system?

Answer: Selecting the optimal mobile phase is critical for achieving good separation.[7] Here's a systematic approach:

  • Start with a Standard System: A common and effective starting point for compounds of intermediate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[8][9]

  • TLC Analysis is Key: Thin-layer chromatography (TLC) is your most valuable tool for quickly screening different solvent systems.[10][11][12] The goal is to find a solvent mixture where your desired compound has an Rf value between 0.2 and 0.4.[10][11] This range generally provides the best balance between resolution and elution time in a column.

  • Adjusting Polarity:

    • If the Rf is too low (product isn't moving far up the plate): Increase the polarity of the mobile phase.[13][14] You can do this by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[10]

    • If the Rf is too high (product is running with the solvent front): Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increasing the percentage of hexanes).[10]

  • Alternative Solvent Systems: If you're still struggling to get good separation with a hexane/ethyl acetate system, consider other options:

    • Dichloromethane/Methanol: This system is suitable for more polar compounds.[9] Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it. Be cautious, as using more than 10% methanol can dissolve the silica gel.[8][9]

    • Diethyl Ether/Hexanes: Diethyl ether has a similar polarity to dichloromethane and can be a good alternative.[8][9]

Question: My product is streaking on the TLC plate and the column. What's causing this and how can I fix it?

Answer: Streaking is often a sign of interactions between your compound and the stationary phase, or overloading. Here are the common causes and solutions:

  • Acidic Silica: The slightly acidic nature of standard silica gel can interact with the amine functionality (even when Boc-protected), causing streaking.

    • Solution: Add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (Et3N) at a concentration of 0.1-1%. This will neutralize the acidic sites on the silica gel and improve peak shape.[15]

  • Compound Overload: Applying too much sample to your TLC plate or column can lead to streaking.

    • Solution: For TLC, spot a more dilute solution of your sample. For column chromatography, ensure you are not exceeding the loading capacity of your column. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1.

  • Incomplete Dissolution: If your compound is not fully dissolved in the loading solvent, it can lead to streaking.

    • Solution: Ensure your crude material is completely dissolved before loading it onto the column. If solubility in the mobile phase is an issue, consider a "dry loading" technique.[10]

B. Stationary Phase & Column Packing

Question: I'm observing degradation of my product on the column, likely due to the Boc-group instability. What can I do?

Answer: This is a common and critical issue. Here's how to address it:

  • Use Deactivated Silica: You can deactivate the silica gel to reduce its acidity. This can be done by preparing a slurry of the silica gel in the mobile phase containing 1% triethylamine, and then packing the column with this slurry.

  • Consider an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for acid-sensitive compounds and amines.[8] It's available in neutral and basic forms. For your compound, neutral or basic alumina would be appropriate.

    • Florisil: This is a mild, neutral adsorbent that can be effective for some separations.[8]

  • Work Quickly: The longer your compound is on the column, the greater the chance of degradation. Use flash chromatography techniques with positive pressure to speed up the elution process.[11]

Question: My column is running very slowly, and the resolution is poor.

Answer: This is often due to improper column packing or issues with the mobile phase.

  • Poor Packing: Air bubbles or channels in the silica bed can lead to poor separation and slow flow rates.

    • Solution: Pack your column carefully and ensure a homogenous, compact bed. Slurry packing is generally preferred over dry packing to avoid air bubbles.

  • High Mobile Phase Viscosity: Highly viscous solvents can slow down the flow rate.[7][16]

    • Solution: If you are using a viscous solvent system, consider switching to a less viscous alternative with similar polarity.

  • Fine Silica Particles: Using silica gel with a very small particle size will result in higher back pressure and slower flow.

    • Solution: Ensure you are using the correct mesh size for flash chromatography (typically 40-63 µm or 230-400 mesh).

C. Sample Loading & Elution

Question: How should I load my sample onto the column?

Answer: Proper sample loading is crucial for achieving a good separation.

  • Liquid Loading: If your crude product is an oil or dissolves easily in a small amount of the initial mobile phase, you can load it directly onto the top of the column.[11] Use a minimal amount of solvent to keep the initial band as narrow as possible.

  • Dry Loading: This is the preferred method if your compound has poor solubility in the mobile phase or if you have a large amount of crude material.[10]

    • Dissolve your crude product in a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely to get a free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully add this powder to the top of your packed column.

Question: Should I use an isocratic or gradient elution?

Answer: The choice between isocratic (constant solvent composition) and gradient (increasing polarity over time) elution depends on the complexity of your mixture.

  • Isocratic Elution: If your TLC shows good separation between your product and the impurities with a single solvent mixture, an isocratic elution is sufficient.

  • Gradient Elution: If your crude mixture contains compounds with a wide range of polarities, a gradient elution will likely be more effective.[11] Start with a low polarity mobile phase to elute the non-polar impurities, and then gradually increase the polarity to elute your product and then any more polar impurities.

III. Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the purification of tert-butyl 2-methoxyazepane-1-carboxylate by flash column chromatography.

A. Materials & Reagents
  • Crude tert-butyl 2-methoxyazepane-1-carboxylate

  • Silica gel (40-63 µm, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional, but recommended)

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

B. Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Workup TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Dry Loading Recommended) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. Fraction Monitoring (TLC) Collect->Monitor Analyze Fractions Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Concentrate 8. Solvent Evaporation Combine->Concentrate Final Pure Product Concentrate->Final

Caption: Workflow for column chromatography purification.

C. Detailed Procedure
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 10% Ethyl Acetate in Hexanes).

    • Visualize the plate under a UV lamp.

    • Adjust the solvent system until the desired product has an Rf of approximately 0.3.[11]

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm).

    • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent.

    • Add silica gel (approximately 2-3 times the weight of the crude product) and mix well.

    • Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).

    • Collect fractions in separate test tubes or flasks. The size of the fractions will depend on the scale of your purification.

  • Monitoring and Work-up:

    • Monitor the collected fractions by TLC to determine which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions under reduced pressure to obtain the purified tert-butyl 2-methoxyazepane-1-carboxylate.

IV. Data Summary Table

ParameterRecommended Starting ConditionRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective choice for compounds of intermediate polarity.
Mobile Phase (Initial) 5-20% Ethyl Acetate in HexanesGood starting polarity for a compound of this nature.[9]
Mobile Phase Additive 0.1-1% TriethylamineNeutralizes acidic sites on silica, preventing streaking and potential Boc-deprotection.[15]
Target Rf (TLC) 0.2 - 0.4Optimal range for good separation on a column.[10][11]
Sample Loading Dry LoadingRecommended for compounds with moderate to poor solubility in the mobile phase.[10]
Elution Mode Gradient (if necessary)Allows for the separation of compounds with a wide range of polarities.[11]

V. Logical Troubleshooting Flowchart

Troubleshooting Start Problem with Purification PoorSep Poor Separation Start->PoorSep Streaking Streaking/Tailing Start->Streaking Degradation Product Degradation Start->Degradation SlowFlow Slow Flow Rate Start->SlowFlow AdjustPolarity Adjust Mobile Phase Polarity PoorSep->AdjustPolarity Yes Gradient Try Gradient Elution PoorSep->Gradient No AddBase Add Triethylamine to Mobile Phase Streaking->AddBase Yes CheckLoad Check for Overloading Streaking->CheckLoad No Deactivate Use Deactivated Silica or Alumina Degradation->Deactivate Yes FastElute Elute Faster (Flash) Degradation->FastElute No Repack Repack Column SlowFlow->Repack Yes CheckVisc Check Mobile Phase Viscosity SlowFlow->CheckVisc No Success Successful Purification AdjustPolarity->Success Gradient->Success AddBase->Success CheckLoad->Success Deactivate->Success FastElute->Success Repack->Success CheckVisc->Success

Caption: A logical approach to troubleshooting common chromatography issues.

VI. References

  • University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2024, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A fritted chromatography column.... Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 26). How To Choose Mobile Phase For Column Chromatography? Retrieved from [Link]

  • Welch Materials. (2023, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 82. Retrieved from [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Supplementary Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, April 17). If the polarity of the solvent increases, will the Rf value increase or decrease? Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • PubMed. (n.d.). Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers. Retrieved from [Link]

  • Chemistry For Everyone. (2024, February 11). Do Polar Compounds Elute First In Column Chromatography? Retrieved from [Link]

  • ResearchGate. (2023, August 5). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

  • Arkivoc. (n.d.). Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]

  • National Institutes of Health. (2020, June 24). A review of the newly identified impurity profiles in methamphetamine seizures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 2-butylazepane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 3-bromo-2-oxoazepane-1-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 5-methyl-2-oxoazepane-1-carboxylate. Retrieved from [Link]

  • Khan Academy. (n.d.). Thin layer chromatography (TLC). Retrieved from [Link]

  • National Institutes of Health. (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]

  • ResearchGate. (2023, August 6). The tert-butyl group in chemistry and biology. Retrieved from [Link]group_in_chemistry_and_biology)

Sources

Troubleshooting

Technical Support Center: Scale-Up of tert-Butyl 2-Methoxyazepane-1-carboxylate Production

Welcome to the technical support center for the synthesis and scale-up of tert-butyl 2-methoxyazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of tert-butyl 2-methoxyazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and scalable synthesis.

I. Synthetic Overview & Key Challenges

The synthesis of tert-butyl 2-methoxyazepane-1-carboxylate is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity, especially during scale-up. The most common synthetic route commences with the readily available and inexpensive ε-caprolactam. This pathway involves three key transformations:

  • O-Methylation of ε-caprolactam: Formation of the key intermediate, O-methylcaprolactim.

  • Reduction of O-methylcaprolactim: Conversion of the lactim ether to the corresponding 2-methoxyazepane.

  • N-Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) group to yield the final product.

Each of these steps presents unique challenges that can impact the overall efficiency of the process. This guide will address these challenges in a practical, question-and-answer format.

Experimental Workflow Diagram

Synthesis Workflow cluster_0 Step 1: O-Methylation cluster_1 Step 2: Reduction cluster_2 Step 3: N-Boc Protection Caprolactam Caprolactam O-methylcaprolactim O-methylcaprolactim Caprolactam->O-methylcaprolactim Dimethyl sulfate 2-methoxyazepane 2-methoxyazepane O-methylcaprolactim->2-methoxyazepane Reducing Agent Final_Product tert-Butyl 2-methoxyazepane-1-carboxylate 2-methoxyazepane->Final_Product (Boc)2O

Caption: Overall synthetic workflow for tert-butyl 2-methoxyazepane-1-carboxylate.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of tert-butyl 2-methoxyazepane-1-carboxylate.

Step 1: O-Methylation of ε-Caprolactam

Question 1: My O-methylation of ε-caprolactam with dimethyl sulfate is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the O-methylation of ε-caprolactam are often attributed to incomplete reaction, side reactions, or suboptimal workup procedures. Here's a breakdown of potential issues and solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The reaction of ε-caprolactam with dimethyl sulfate is typically carried out at reflux in a solvent like benzene.[1]

    • Solution: Ensure the reaction is heated to reflux for a sufficient duration. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting material.

  • Side Reactions:

    • Cause: Dimethyl sulfate is a potent alkylating agent and can potentially react with the product, O-methylcaprolactim, or other nucleophiles present.

    • Solution: Control the stoichiometry of the reagents carefully. A slight excess of ε-caprolactam can be used to ensure complete consumption of the dimethyl sulfate.

  • Suboptimal Workup:

    • Cause: The workup procedure involves the use of a potassium carbonate solution to neutralize the reaction mixture and remove byproducts.[1] Inefficient phase separation or hydrolysis of the product during workup can lead to yield loss.

    • Solution: Ensure vigorous stirring during the addition of the potassium carbonate solution to facilitate the reaction of byproducts. Allow for adequate time for phase separation. The use of a separatory funnel is recommended for a clean separation of the organic and aqueous layers.

Question 2: I am observing the formation of a significant amount of solid byproduct during the O-methylation reaction. What is this solid and how should I handle it?

Answer:

The solid byproduct formed during the O-methylation with dimethyl sulfate is primarily potassium methyl sulfate.[1] This is a result of the reaction of the dimethyl sulfate with the potassium carbonate used in the workup.

  • Handling: This solid can be easily removed by filtration. It is crucial to wash the filter cake with a suitable solvent, such as diethyl ether, to recover any entrained product.[1] The washings should then be combined with the original filtrate.

Step 2: Reduction of O-methylcaprolactim

Question 3: I am struggling with the reduction of O-methylcaprolactim to 2-methoxyazepane. Which reducing agent should I use to avoid cleavage of the methoxy group?

Answer:

The choice of reducing agent is critical to prevent the cleavage of the C-O bond of the methoxy group. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the formation of azepane as a byproduct.

  • Recommended Reducing Agents:

    • Sodium borohydride (NaBH₄) in the presence of a Lewis acid: This is a milder reducing system that can selectively reduce the imino ether functionality.

    • Catalytic Hydrogenation: Hydrogenation over a suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under controlled pressure and temperature can also be effective.

Question 4: My reduction of O-methylcaprolactim is incomplete, and I am left with a significant amount of starting material. How can I drive the reaction to completion?

Answer:

Incomplete reduction can be due to several factors:

  • Reagent Activity:

    • Cause: The activity of the reducing agent can diminish over time, especially if it has been improperly stored.

    • Solution: Use a fresh batch of the reducing agent. For catalytic hydrogenation, ensure the catalyst is not poisoned.

  • Reaction Conditions:

    • Cause: Insufficient reaction time, temperature, or pressure (for hydrogenation).

    • Solution: Optimize the reaction conditions. For reductions with borohydrides, a slight increase in temperature or prolonged reaction time may be necessary. For hydrogenation, increasing the hydrogen pressure or temperature can improve the conversion. Monitor the reaction progress by GC or TLC.

Step 3: N-Boc Protection of 2-methoxyazepane

Question 5: The N-Boc protection of 2-methoxyazepane is sluggish and gives a low yield of the final product. What are the key parameters to consider for this step?

Answer:

The N-Boc protection of amines is a well-established reaction, but its efficiency can be influenced by several factors, especially with a substituted amine like 2-methoxyazepane.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. For amines with low nucleophilicity, alcoholic solvents can enhance the reaction rate.

    • Base: While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction by neutralizing the acid byproduct.

    • Temperature: The reaction is typically carried out at room temperature. If the reaction is slow, a slight increase in temperature may be beneficial.

  • Reagent Stoichiometry:

    • Cause: Using an insufficient amount of di-tert-butyl dicarbonate ((Boc)₂O) will lead to incomplete conversion.

    • Solution: Use a slight excess (1.1 to 1.5 equivalents) of (Boc)₂O to ensure the reaction goes to completion.

  • Purity of Starting Material:

    • Cause: Impurities in the 2-methoxyazepane starting material can interfere with the reaction.

    • Solution: Ensure the 2-methoxyazepane is of high purity before proceeding with the N-Boc protection. Purification by distillation is often recommended for amines.

Question 6: I am observing the formation of byproducts during the N-Boc protection. What are the likely side reactions and how can I minimize them?

Answer:

Common side reactions in N-Boc protection include the formation of di-Boc protected amine and urea derivatives.

  • Di-Boc Formation:

    • Cause: This can occur under harsh reaction conditions or with a large excess of (Boc)₂O.

    • Solution: Use a controlled amount of (Boc)₂O and maintain mild reaction conditions (room temperature).

  • Urea Formation:

    • Cause: This can happen if the (Boc)₂O decomposes to form isocyanate, which then reacts with the amine.

    • Solution: Use high-quality (Boc)₂O and avoid prolonged reaction times at elevated temperatures.

Troubleshooting Decision Tree

Troubleshooting_NBoc Start Low Yield in N-Boc Protection Check_Purity Check Purity of 2-methoxyazepane Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Stoichiometry Verify (Boc)2O Stoichiometry Start->Check_Stoichiometry Impure Impure Starting Material Check_Purity->Impure Purity < 95% Suboptimal_Solvent Suboptimal Solvent? Check_Conditions->Suboptimal_Solvent Insufficient_Boc Insufficient (Boc)2O? Check_Stoichiometry->Insufficient_Boc Purify Purify 2-methoxyazepane (e.g., distillation) Impure->Purify Use_Aprotic Use Aprotic Solvent (DCM, THF) Suboptimal_Solvent->Use_Aprotic Yes Add_Base Add Non-Nucleophilic Base (Et3N, DIPEA) Suboptimal_Solvent->Add_Base No Increase_Boc Use 1.1-1.5 eq. of (Boc)2O Insufficient_Boc->Increase_Boc Yes

Caption: Decision tree for troubleshooting low yields in N-Boc protection.

III. Experimental Protocols

Protocol 1: Synthesis of O-methylcaprolactim

This procedure is adapted from Organic Syntheses.[1]

  • In a 5-L three-necked flask equipped with a reflux condenser, a sealed mechanical stirrer, and a 1-L dropping funnel, place 678 g (6.0 moles) of ε-caprolactam and 2 L of benzene.

  • Heat the mixture to reflux on a steam bath until all the solid dissolves.

  • With stirring, add 569 mL (757 g, 6.0 moles) of dimethyl sulfate in a thin stream through the dropping funnel over 2.5 hours.

  • Continue stirring and heating for an additional 2 hours. Two separate phases will appear.

  • Discontinue stirring and continue heating under reflux for an additional 14 hours.

  • Cool the mixture to room temperature and slowly add 600 mL of 50% potassium carbonate solution through the dropping funnel with stirring over 30 minutes.

  • After the vigorous evolution of carbon dioxide has subsided, stir the mixture slowly for 30 minutes.

  • Remove the potassium methyl sulfate by filtration and wash the filter cake with two 100-mL portions of ether.

  • Combine the washings with the original filtrate and transfer to a 4-L separatory funnel.

  • Withdraw the aqueous layer and transfer the organic layer to a 3-L round-bottomed flask.

  • Remove the ether and benzene by distillation at slightly reduced pressure.

  • Distill the product through an 8-in. Vigreux column. Collect the fraction boiling at 65–67°C/24 mm.

Protocol 2: N-Boc Protection of 2-methoxyazepane
  • To a solution of 2-methoxyazepane (1.0 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM (2 volumes).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

IV. Data Summary

StepKey ReagentsTypical YieldKey ParametersReference
O-Methylation ε-caprolactam, Dimethyl sulfate70-80%Reflux in benzene, careful workup[1]
Reduction O-methylcaprolactim, NaBH₄/Lewis Acid or Catalytic Hydrogenation60-70%Choice of reducing agent, reaction temperature-
N-Boc Protection 2-methoxyazepane, (Boc)₂O85-95%Solvent, base, stoichiometryGeneral Procedure

V. References

  • Benson, R. E.; Cairns, T. L. O-Methylcaprolactim. Org. Synth.1951 , 31, 72. DOI: 10.15227/orgsyn.031.0072.

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.

  • Agami, C.; Couty, F. The Chemistry of N-Boc-N-alkoxyamines. Tetrahedron2002 , 58 (14), 2701-2724. DOI: 10.1016/S0040-4020(02)00143-3.

  • Heydari, A.; Khaksar, S.; Tajbakhsh, M. A Simple and Efficient Method for the N-tert-Butoxycarbonylation of Amines in the Presence of a Catalytic Amount of Iodine. Synthesis2008 , 2008 (19), 3126-3130. DOI: 10.1055/s-2008-1067248.

Sources

Optimization

Technical Support Center: Purification of tert-Butyl 2-Methoxyazepane-1-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of tert-but...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of tert-butyl 2-methoxyazepane-1-carboxylate. Our focus is on providing practical, field-proven insights to help you overcome common challenges and ensure the highest purity of your compound.

I. Understanding the Chemistry: Potential Impurities and Their Origins

The successful purification of tert-butyl 2-methoxyazepane-1-carboxylate hinges on understanding the potential impurities that can arise during its synthesis. The most common synthetic route involves the N-protection of 2-methoxyazepane using di-tert-butyl dicarbonate (Boc₂O). Impurities can originate from unreacted starting materials, side reactions, or degradation during workup and purification.

Common Impurities:

  • Unreacted 2-Methoxyazepane: Incomplete reaction leads to the presence of the starting amine.

  • tert-Butyl 2-oxoazepane-1-carboxylate: Over-oxidation of the azepane ring can lead to this ketone impurity[1][2].

  • Hydrolysis Products: The Boc group is susceptible to cleavage under acidic conditions, leading to the regeneration of 2-methoxyazepane[3].

  • Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Excess Boc₂O and its breakdown products (e.g., t-butanol, CO₂) can contaminate the final product.

  • Polar Impurities: Salts and other polar molecules introduced during the reaction or workup.

The following diagram illustrates the target molecule and its key potential impurities.

G main tert-Butyl 2-methoxyazepane-1-carboxylate (Target Compound) impurity1 2-Methoxyazepane (Unreacted Starting Material/Hydrolysis) main->impurity1 Acidic conditions (Hydrolysis) impurity2 tert-Butyl 2-oxoazepane-1-carboxylate (Oxidation Impurity) main->impurity2 Oxidizing conditions impurity3 Di-tert-butyl dicarbonate (Boc₂O) (Excess Reagent) impurity3->main Incomplete Reaction

Caption: Key chemical species in the purification of tert-butyl 2-methoxyazepane-1-carboxylate.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of tert-butyl 2-methoxyazepane-1-carboxylate in a question-and-answer format.

Q1: My NMR spectrum shows a peak corresponding to the unreacted 2-methoxyazepane. How can I remove it?

Answer: The presence of the starting amine indicates an incomplete reaction or hydrolysis of the product. Due to its basic nature, 2-methoxyazepane can be effectively removed using an acidic wash during liquid-liquid extraction.

Detailed Protocol: Acidic Wash Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid solution). The basic amine will be protonated to form a water-soluble salt and partition into the aqueous layer[4].

  • Separation: Carefully separate the organic layer from the aqueous layer.

  • Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Trustworthiness Check: Monitor the removal of the amine by TLC, staining with ninhydrin (which is sensitive to primary and secondary amines), or by taking an NMR of a small aliquot of the washed organic layer.

Q2: I have a persistent impurity with a carbonyl peak in the IR/NMR spectrum. I suspect it's the oxidized product, tert-butyl 2-oxoazepane-1-carboxylate. How can I separate it?

Answer: The oxo-impurity is structurally similar to the desired product but has a slightly higher polarity due to the ketone group. Flash column chromatography is the most effective method for this separation.

Detailed Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. A good starting point is a gradient of ethyl acetate in hexanes (or heptanes). The optimal ratio should be determined by thin-layer chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired product.

  • Procedure:

    • Column Packing: Prepare a silica gel column in the chosen eluent system.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it onto the column. This "dry loading" technique often provides better separation than loading the sample as a solution.

    • Elution: Run the column with the eluent, collecting fractions.

    • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

    • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table:

CompoundPolarityExpected Elution Order (Normal Phase)
tert-Butyl 2-methoxyazepane-1-carboxylateLowerFirst
tert-Butyl 2-oxoazepane-1-carboxylateHigherSecond
Q3: My product is an oil and difficult to handle. Is crystallization a viable purification method?

Answer: While many N-Boc protected compounds can be crystalline, tert-butyl 2-methoxyazepane-1-carboxylate is often isolated as an oil. However, crystallization can sometimes be induced. It is particularly effective for removing less soluble impurities or if the product itself can be crystallized from a specific solvent system.

General Protocol for Inducing Crystallization:

  • Solvent Selection: The key is to find a solvent in which the product is soluble at higher temperatures but poorly soluble at lower temperatures. A mixture of solvents, such as diethyl ether/hexanes or ethyl acetate/hexanes, often works well.

  • Procedure:

    • Dissolve the crude oil in a minimal amount of the more polar solvent (e.g., diethyl ether).

    • Slowly add the less polar solvent (e.g., hexanes) until the solution becomes slightly cloudy (the cloud point).

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold, less polar solvent, and dry under vacuum.

Expertise Insight: This method is often trial-and-error. If direct crystallization fails, purifying by another method first (like chromatography) and then attempting to crystallize the purer oil can be more successful[5].

Q4: How can I confirm the purity of my final product?

Answer: A combination of analytical techniques should be used to confirm the purity and identity of your tert-butyl 2-methoxyazepane-1-carboxylate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity assessment. The absence of signals corresponding to the impurities discussed above is a strong indicator of purity[6][7].

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Techniques like LC-MS can also be used to detect and quantify impurities[8][9].

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity. A single sharp peak indicates a pure compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., the carbamate carbonyl).

Self-Validating System: Cross-referencing data from these techniques provides a high degree of confidence in the purity of your compound. For example, a clean ¹H NMR spectrum should be supported by a single peak in the HPLC chromatogram and a correct mass peak in the MS spectrum.

III. Purification Workflow Diagram

The following diagram outlines a logical workflow for the purification of crude tert-butyl 2-methoxyazepane-1-carboxylate.

G cluster_0 Initial Purification cluster_1 Main Purification cluster_2 Final Polish & Verification start Crude Product extraction Liquid-Liquid Extraction (Acidic Wash) start->extraction Remove basic impurities (e.g., 2-methoxyazepane) chromatography Flash Column Chromatography extraction->chromatography Separate non-polar/less polar impurities (e.g., oxo-azepane) crystallization Crystallization (Optional) chromatography->crystallization analysis Purity Analysis (NMR, LC-MS, HPLC) chromatography->analysis crystallization->analysis end_node Pure Product analysis->end_node

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of tert-Butyl 2-Methoxyazepane-1-carboxylate

Welcome to the technical support center for the synthesis of tert-butyl 2-methoxyazepane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-methoxyazepane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the nuances of this important transformation and achieve optimal results in your laboratory.

Introduction

The α-methoxylation of N-Boc protected cyclic amines, such as N-Boc-azepane, is a critical transformation for introducing a functional handle at the C2 position. This modification opens avenues for further elaboration in the synthesis of complex nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. The target molecule, tert-butyl 2-methoxyazepane-1-carboxylate, is a valuable building block, but its synthesis can present challenges including low yields, over-oxidation, and difficult purifications.

This guide will focus on two primary methodologies: the classic electrochemical Shono oxidation and a more accessible chemical oxidation method using hypervalent iodine reagents. We will explore the mechanistic underpinnings of each approach to provide a rational basis for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the α-methoxylation of N-Boc-azepane?

A1: The core of this transformation is the generation of an N-acyliminium ion intermediate from the N-Boc-azepane starting material. This electrophilic species is then trapped by methanol, which acts as both the solvent and the nucleophile, to form the desired α-methoxy carbamate product. The primary difference between the methods discussed in this guide lies in how this N-acyliminium ion is generated.

Q2: Why is the Boc (tert-butoxycarbonyl) protecting group important for this reaction?

A2: The Boc group is crucial for several reasons. Firstly, it activates the α-protons (the C-H bonds adjacent to the nitrogen), making them more susceptible to abstraction or oxidation. Secondly, it stabilizes the resulting N-acyliminium ion intermediate through resonance, facilitating its formation. Without an electron-withdrawing group like Boc, the initial oxidation of the amine would be more difficult and the subsequent steps less controlled.

Q3: Can I use other alcohols as nucleophiles instead of methanol?

A3: Yes, in principle, other primary and secondary alcohols can be used to generate the corresponding α-alkoxy derivatives. However, the reaction conditions, particularly reaction time and temperature, may need to be re-optimized. Sterically hindered alcohols may react more slowly or give lower yields. It is important to ensure the alcohol used is anhydrous, as water can compete as a nucleophile, leading to the formation of an unstable hemiaminal that can decompose.

Q4: My starting material, N-Boc-azepane, is not commercially available. How can I prepare it?

A4: N-Boc-azepane can be readily synthesized from the commercially available azepane (hexamethyleneimine). The protection is typically achieved by reacting azepane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base, such as triethylamine or sodium bicarbonate, in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is usually straightforward and high-yielding.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a solvent system such as ethyl acetate/hexanes (e.g., 20:80 v/v). The product, being more polar than the starting material due to the methoxy group, will have a lower Rf value. Staining with potassium permanganate (KMnO₄) is effective for visualizing both the starting material and the product. For more quantitative analysis, ¹H NMR spectroscopy of an aliquot from the reaction mixture can be used.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of tert-butyl 2-methoxyazepane-1-carboxylate.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Recommended Solution
(Electrochemical Method)
Insufficient current or potential.Ensure your electrodes are clean and properly connected. Verify the settings on your potentiostat or power supply. If using constant current, ensure it is appropriate for the scale of your reaction. A typical current density is 5-10 mA/cm².
Inactive electrode surface.The surface of the anode (typically carbon-based) can become passivated. Gently abrade the electrode surface with fine-grit sandpaper, sonicate in a suitable solvent, and dry thoroughly before use.
High resistance in the electrolyte solution.Ensure your supporting electrolyte (e.g., tetraethylammonium tetrafluoroborate, Et₄NBF₄) is fully dissolved and at the correct concentration (typically 0.05-0.1 M). Ensure your methanol is of high purity and anhydrous.
(Chemical Method)
Inactive or degraded hypervalent iodine reagent.Phenyliodine(III) diacetate (PIDA) or bis(trifluoroacetate) (PIFA) can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or a reagent that has been stored properly in a desiccator.
Insufficient activation of the hypervalent iodine reagent.If using PIDA with a Lewis acid, ensure the Lewis acid is anhydrous and added correctly. If using PIFA, ensure the reaction temperature is appropriate for its activation.
Presence of radical scavengers.If your starting material or solvent contains impurities that can act as radical scavengers, this can inhibit reactions that may have radical character. Ensure high purity of all reagents.
Issue 2: Formation of Significant Byproducts
Potential Cause Byproduct Identity & Appearance on TLC Recommended Solution
Over-oxidation tert-butyl azepine-1-carboxylate (enecarbamate). This is a less polar byproduct and will have a higher Rf than the starting material.(Electrochemical) Reduce the total charge passed (Faradays/mol). Aim for 2.0-2.2 F/mol initially. (Chemical) Reduce the equivalents of the hypervalent iodine reagent to 1.1-1.2 equivalents. Perform the reaction at a lower temperature.
Reaction with water tert-butyl 2-hydroxyazepane-1-carboxylate (hemiaminal). This is a very polar byproduct and may streak on the TLC plate or remain at the baseline. It is often unstable and can lead to decomposition products.Use anhydrous methanol and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Dimerization or polymerization Complex mixture of higher molecular weight species, often appearing as a smear on the TLC plate.Reduce the concentration of the starting material in the reaction mixture. For the electrochemical method, ensure efficient stirring to dissipate the concentration of reactive intermediates at the electrode surface.
Issue 3: Difficult Purification
Potential Cause Recommended Solution
Co-elution of product and starting material The polarity difference between the starting material and the product can be small. Use a shallow gradient during column chromatography (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate). Using a less polar solvent system, such as diethyl ether/hexanes, may improve separation.
Product decomposition on silica gel The product can be sensitive to the acidic nature of standard silica gel. Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent and then packing the column. Alternatively, use alumina for chromatography.
Residual supporting electrolyte (electrochemical method) The supporting electrolyte can sometimes co-elute with the product. After the reaction, concentrate the mixture, dissolve the residue in a larger volume of a less polar solvent (e.g., diethyl ether or tert-butyl methyl ether), and filter to remove the precipitated electrolyte before proceeding with chromatography.

Experimental Protocols

Protocol 1: Electrochemical Synthesis (Shono Oxidation)

This protocol is based on the well-established Shono oxidation for the α-methoxylation of N-carbamates.[1]

Reaction Scheme:

Electrochemical α-methoxylation of N-Boc-azepane.

Materials & Equipment:

  • N-Boc-azepane

  • Anhydrous Methanol (MeOH)

  • Tetraethylammonium tetrafluoroborate (Et₄NBF₄) or other suitable supporting electrolyte

  • Undivided electrochemical cell (a simple beaker or vial is sufficient)

  • Graphite anode (reticulated vitreous carbon or graphite felt are ideal)

  • Platinum or nickel cathode

  • Constant current power supply or potentiostat

  • Magnetic stirrer and stir bar

Procedure:

  • Cell Setup: In a 50 mL undivided electrochemical cell equipped with a magnetic stir bar, place the graphite anode and the platinum cathode. Ensure the electrodes are parallel and do not touch.

  • Reaction Mixture: To the cell, add N-Boc-azepane (1.0 g, 4.69 mmol) and the supporting electrolyte, Et₄NBF₄ (102 mg, 0.47 mmol, 0.1 eq).

  • Solvent Addition: Add anhydrous methanol (20 mL) to dissolve the reactants.

  • Electrolysis: Begin stirring the solution and apply a constant current of 40 mA. The progress of the electrolysis should be monitored by passing a total charge of 2.0-2.2 Faradays per mole of substrate.

  • Work-up: Upon completion, transfer the reaction mixture to a round-bottom flask and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to yield the pure product.

Quantitative Data (Representative):

ParameterValue
Starting Material1.0 g N-Boc-azepane
Current40 mA
Total Charge2.1 F/mol
Typical Yield75-85%
Protocol 2: Chemical Oxidation using Hypervalent Iodine

This protocol provides a non-electrochemical alternative, leveraging the oxidative power of hypervalent iodine reagents to mimic the Shono oxidation.

Reaction Scheme:

Hypervalent iodine-mediated α-methoxylation.

Materials:

  • N-Boc-azepane

  • Anhydrous Methanol (MeOH)

  • Phenyliodine(III) diacetate (PIDA, PhI(OAc)₂)

  • Dichloromethane (DCM, optional co-solvent)

Procedure:

  • Dissolve Starting Material: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-azepane (1.0 g, 4.69 mmol) in anhydrous methanol (20 mL).

  • Add Oxidant: Add phenyliodine(III) diacetate (1.66 g, 5.16 mmol, 1.1 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (15 mL) to reduce any remaining oxidant.

  • Work-up and Extraction: Remove the methanol under reduced pressure. Add water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data (Representative):

ParameterValue
Starting Material1.0 g N-Boc-azepane
Oxidant1.1 eq. PhI(OAc)₂
TemperatureRoom Temperature
Typical Yield65-75%

Mechanistic Insights & Process Logic

Understanding the underlying mechanisms is key to rational optimization and troubleshooting.

Electrochemical Shono Oxidation Mechanism

The electrochemical process initiates with the oxidation of the N-Boc-azepane at the anode surface. This involves the removal of an electron from the nitrogen atom's lone pair, forming a radical cation. A subsequent proton loss from the α-carbon and a second electron transfer generates the critical N-acyliminium ion intermediate. This highly electrophilic species is then readily attacked by the solvent, methanol, to yield the final product after deprotonation.

G A N-Boc-azepane B Radical Cation A->B -e⁻ (Anode) C α-Amino Radical B->C -H⁺ D N-Acyliminium Ion C->D -e⁻ E Protonated Product D->E +CH₃OH F Final Product E->F -H⁺

Simplified mechanism of the Shono oxidation.

Chemical Oxidation Mechanism

The hypervalent iodine reagent, PhI(OAc)₂, acts as a chemical oxidant to achieve the same transformation without the need for an electric current. The reaction likely proceeds through a ligand exchange on the iodine center, followed by the formation of an intermediate that facilitates the generation of the N-acyliminium ion. This intermediate is then trapped by methanol in a similar fashion to the electrochemical method.

G A N-Boc-azepane B Intermediate Complex with PhI(OAc)₂ A->B + PhI(OAc)₂ C N-Acyliminium Ion B->C - PhI - 2 AcO⁻ D Final Product C->D + CH₃OH - H⁺

Simplified mechanism of hypervalent iodine oxidation.

References

  • Shono, T. (1984). Electroorganic chemistry in organic synthesis. Tetrahedron, 40(5), 811-850. [Link]

  • Wirth, T. (Ed.). (2012). Hypervalent Iodine Chemistry: Topics in Current Chemistry. Springer. [Link]

  • Francke, R., & Little, R. D. (2014). Optimizing organic electrosynthesis. Chem. Soc. Rev., 43(8), 2492-2521. [Link]

  • Yoshida, J. I., Kataoka, K., Horcajada, R., & Nagaki, A. (2008). Modern strategies in electroorganic synthesis. Chemical reviews, 108(7), 2265-2299. [Link]

Sources

Optimization

troubleshooting guide for the synthesis of azepane derivatives

Welcome to the Technical Support Center for the synthesis of azepane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of azepane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the synthesis of this important heterocyclic motif. The inherent ring strain and conformational flexibility of the seven-membered azepane ring can present unique synthetic hurdles.[1] This resource offers practical, field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the azepane ring?

The construction of the azepane core primarily relies on three main approaches:

  • Ring-Closing Reactions: These are the most prevalent methods, involving the intramolecular cyclization of a linear precursor. Key examples include Ring-Closing Metathesis (RCM), intramolecular reductive amination, and Dieckmann condensation.[2]

  • Ring-Expansion Reactions: These strategies involve the expansion of a smaller, more readily available ring system, such as a piperidine or pyrrolidine, to form the seven-membered azepane ring. A classic example is the Beckmann rearrangement of cyclohexanone oximes.[2][3][4][5][6]

  • Multi-Step Sequences: These often intricate pathways are highly substrate-dependent and are tailored to achieve specific substitution patterns on the azepane ring.[2][7] A novel photochemical dearomative ring expansion of nitroarenes has also been developed to access complex azepanes from simple starting materials.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing insights into their root causes and offering actionable solutions.

Issue 1: Low Yield in Intramolecular Cyclization for Azepane Ring Formation

Q: My intramolecular cyclization to form the azepane ring is resulting in consistently low yields. What are the likely causes and how can I optimize the reaction?

A: Low yields in the formation of seven-membered rings like azepane are a common challenge, often attributed to unfavorable thermodynamics and kinetics compared to the formation of five- or six-membered rings.[2] The primary culprits are typically competing intermolecular reactions, such as polymerization, and slow cyclization kinetics.[2] Here’s a systematic approach to troubleshooting this issue:

1. High Dilution is Critical: Competing intermolecular reactions are a major cause of low yields. By significantly reducing the concentration of your substrate, you can favor the intramolecular cyclization pathway.

  • Actionable Step: Employ high-dilution conditions (typically 0.001–0.05 M). A syringe pump for the slow addition of the substrate to the reaction mixture can maintain a low instantaneous concentration, further promoting intramolecular cyclization.[2]

2. Optimize Reaction Temperature: Temperature plays a crucial role in reaction rates and selectivity.

  • Actionable Step: Screen a range of temperatures. For instance, in nucleophilic substitution reactions, lower temperatures might be necessary to disfavor side reactions like elimination.[2]

3. Substrate Purity and Protecting Groups: Impurities in your starting material can interfere with the reaction. Additionally, reactive functional groups can lead to undesired side reactions.

  • Actionable Step: Ensure the purity of your linear precursor. Consider protecting reactive functional groups, such as amines, with appropriate protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), to prevent them from participating in side reactions.[2][9][10]

Issue 2: Challenges with Ring-Closing Metathesis (RCM) for Azepane Synthesis

Q: My RCM reaction to form an unsaturated azepane precursor is sluggish and produces significant byproducts. What are the common pitfalls and how can I improve the outcome?

A: Ring-Closing Metathesis (RCM) is a powerful tool for the synthesis of unsaturated rings, including azepane precursors.[11] However, its success is highly dependent on the catalyst, substrate, and reaction conditions.

1. Catalyst Sensitivity and Poisoning: The ruthenium-based catalysts (e.g., Grubbs catalysts) commonly used in RCM can be sensitive to impurities.[2] Lewis basic functional groups, particularly unprotected amines, can coordinate to the metal center and inhibit catalysis.[2][12]

  • Actionable Step:

    • Ensure all solvents and reagents are rigorously purified and degassed.

    • Protect amine functionalities. Electron-withdrawing protecting groups can be particularly effective.[12]

    • If catalyst poisoning is suspected, consider using a higher catalyst loading or a more robust catalyst generation.

2. Dimerization and Oligomerization: At higher concentrations, intermolecular metathesis can compete with the desired intramolecular RCM, leading to the formation of dimers and oligomers.[2]

  • Actionable Step: As with other intramolecular cyclizations, perform the reaction under high-dilution conditions.[2]

3. Alkene Isomerization: A common side reaction in metathesis is the isomerization of the newly formed double bond, leading to a mixture of products.[2]

  • Actionable Step: Utilize a catalyst known for lower isomerization rates or add a hydride scavenger to the reaction mixture.[2]

Table 1: Troubleshooting Common RCM Issues for Azepane Synthesis

Problem Potential Cause Recommended Solution Citation
No or low conversionCatalyst poisoning by impurities or Lewis basic groups.Purify all reagents and solvents. Protect amine groups.[2][12]
Formation of dimers/polymersHigh substrate concentration.Use high-dilution conditions (0.001-0.05 M).[2]
Mixture of alkene isomersCatalyst-mediated double bond isomerization.Use a catalyst with low isomerization activity or add a hydride scavenger.[2]
Sluggish reactionPoor catalyst activity or substrate-catalyst coordination.Screen different generations of Grubbs catalysts.[2]
Issue 3: Side Reactions in Dieckmann Condensation for Azepane Synthesis

Q: I am attempting a Dieckmann condensation to form a β-ketoester precursor to my azepane derivative, but I am observing significant side reactions and low yields. How can I optimize this reaction?

A: The Dieckmann condensation is an intramolecular Claisen condensation that is effective for forming five- and six-membered rings.[13][14] However, its application to the formation of seven-membered rings can be challenging, often leading to side reactions like dimerization.[15]

1. Base and Solvent Selection: The choice of base and solvent is critical to minimize side reactions.

  • Actionable Step: Employ sterically hindered, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), or lithium bis(trimethylsilyl)amide (LHMDS) in aprotic solvents like tetrahydrofuran (THF).[15] This can help to suppress intermolecular reactions.

2. Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of the reaction.

  • Actionable Step: Conduct the reaction at lower temperatures to minimize side reactions.[15]

3. Purity of Starting Material: The diester starting material must be free of any moisture, as the strong bases used are highly water-sensitive.

  • Actionable Step: Ensure the starting diester and solvent are anhydrous.

Diagram 1: Troubleshooting Workflow for Low-Yield Azepane Synthesis

G start Low Yield in Azepane Synthesis check_reaction_type Identify Cyclization Strategy start->check_reaction_type rcm Ring-Closing Metathesis (RCM) check_reaction_type->rcm RCM reductive_amination Reductive Amination check_reaction_type->reductive_amination Reductive Amination dieckmann Dieckmann Condensation check_reaction_type->dieckmann Dieckmann other Other Methods check_reaction_type->other Other rcm_q1 Check for Catalyst Poisoning rcm->rcm_q1 ra_q1 Imine Formation Issue? reductive_amination->ra_q1 dieckmann_q1 Side Reactions Observed? dieckmann->dieckmann_q1 end_node Optimized Synthesis other->end_node rcm_a1 Purify Reagents & Protect Amines rcm_q1->rcm_a1 Yes rcm_q2 Observe Dimerization? rcm_q1->rcm_q2 No rcm_a1->end_node rcm_a2 Use High Dilution rcm_q2->rcm_a2 Yes rcm_a2->end_node ra_a1 Optimize pH & Use Dehydrating Agent ra_q1->ra_a1 Yes ra_q2 Poor Reduction? ra_q1->ra_q2 No ra_a1->end_node ra_a2 Select Appropriate Reducing Agent ra_q2->ra_a2 Yes ra_a2->end_node dieckmann_a1 Use Hindered Base & Aprotic Solvent dieckmann_q1->dieckmann_a1 Yes dieckmann_q2 Low Conversion? dieckmann_q1->dieckmann_q2 No dieckmann_a1->end_node diea_a2 diea_a2 dieckmann_q2->diea_a2 Yes dieckmann_a2 Ensure Anhydrous Conditions dieckmann_a2->end_node

Caption: A decision-making workflow for troubleshooting low yields in azepane synthesis.

Issue 4: Difficulty with Intramolecular Reductive Amination

Q: My attempt at an intramolecular reductive amination to form the azepane ring is not proceeding as expected. What are the key parameters to control for this reaction?

A: Intramolecular reductive amination is a robust method for the synthesis of saturated nitrogen heterocycles, including azepanes.[16] The reaction proceeds in two steps: the formation of a cyclic iminium ion followed by its reduction.

1. Inefficient Iminium Ion Formation: The initial cyclization to form the iminium ion can be slow or reversible. The pH of the reaction medium is critical.

  • Actionable Step:

    • Optimize the pH of the reaction. A slightly acidic medium (pH 4-6) is often optimal for imine formation.

    • Consider the use of a dehydrating agent, such as molecular sieves, to drive the equilibrium towards the iminium ion.

2. Choice of Reducing Agent: The choice of reducing agent is crucial for the selective reduction of the iminium ion without affecting other functional groups.

  • Actionable Step:

    • Mild hydride reagents are typically preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for iminium ions over ketones or aldehydes.

    • For more challenging substrates, biocatalytic approaches using imine reductases (IREDs) can offer high enantioselectivity.[17]

Diagram 2: Key Steps in Intramolecular Reductive Amination for Azepane Synthesis

G cluster_0 Iminium Ion Formation (Cyclization) cluster_1 Reduction start Amino-keto/aldehyde Precursor iminium Cyclic Iminium Ion start->iminium H⁺ catalyst -H₂O azepane Azepane Derivative iminium->azepane Reducing Agent (e.g., NaBH(OAc)₃)

Caption: The two-stage process of intramolecular reductive amination.

Experimental Protocols

Illustrative Protocol: Synthesis of an N-Protected Azepane Precursor via RCM

This protocol is a generalized procedure and should be adapted based on the specific substrate.

  • Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add the appropriate degassed solvent (e.g., dichloromethane or toluene) to achieve a high-dilution concentration (0.005 M) of the diene precursor.

  • Catalyst Addition: Add the Grubbs catalyst (1st or 2nd generation, typically 1-5 mol%) to the stirring solvent.

  • Substrate Addition: Slowly add the N-protected amino-diene substrate dissolved in a small amount of the reaction solvent to the catalyst solution via a syringe pump over several hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired unsaturated azepane derivative.

References

  • Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506.
  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). Bentham Science. Retrieved January 18, 2026, from [Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)
  • Rossi, M., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Retrieved January 18, 2026, from [Link]

  • Synthesis and reactions of Seven membered heterocycle-Azepines. (2018). SlideShare. Retrieved January 18, 2026, from [Link]

  • Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research, 3(4), 111-118.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Preparation of Optically Active Azepane Scaffolds. (2023). ChemistryViews. Retrieved January 18, 2026, from [Link]

  • Intramolecular reductive aminations for the formation of azepanes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • A ring-closing metathesis route to 7-membered aza-heteroannulated sugars. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Azepines, Chemistry, Synthesis and Reactions. (n.d.). STM Journals. Retrieved January 18, 2026, from [Link]

  • Azepine-Embedded Seco-Hexabenzocoronene-Based Helix Nanographenes: Access to Modification of the Core by N–H Functionalization. (2023). Organic Letters, 25(5), 732-737.
  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. (2020).
  • Azepine-Embedded Seco-Hexabenzocoronene-Based Helix Nanographenes: Access to Modification of the Core by N-H Functionalization. (2023). Organic Letters, 25(5), 732-737.
  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • The Dieckmann Condensation. (n.d.). Organic Reactions. Retrieved January 18, 2026, from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 18, 2026, from [Link]

  • Ring-closing metathesis. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Azepine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Synthesis and Medicinal Uses of Azepines. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]

  • Reductive amination difficulties - poor conversion. (2024). Reddit. Retrieved January 18, 2026, from [Link]

  • The Chemistry Of Azepines And Their Derivatives. (n.d.). Samphina Academy. Retrieved January 18, 2026, from [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Workup of tert-Butyl 2-Methoxyazepane-1-carboxylate

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses the specific challenges associated with the workup and purification of tert-butyl 2-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses the specific challenges associated with the workup and purification of tert-butyl 2-methoxyazepane-1-carboxylate, a key intermediate whose structural features present unique stability considerations. Our goal is to provide you with the insights and protocols necessary to prevent decomposition and ensure the integrity of your compound.

Introduction: Understanding the Molecule's Stability

tert-Butyl 2-methoxyazepane-1-carboxylate contains two primary functionalities that dictate its stability during workup: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the α-methoxyamine moiety within the azepane ring. This α-methoxyamine is structurally analogous to an N,O-acetal, which is known to be sensitive to acidic conditions. The seven-membered azepane ring also introduces a degree of ring strain that can influence reactivity.[1] Standard workup procedures, particularly those involving acidic aqueous washes, can lead to the decomposition of this molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant loss of my product during an acidic workup. What is the likely cause of decomposition?

A1: The primary culprit is the acid-catalyzed hydrolysis of the N,O-acetal-like moiety at the 2-position of the azepane ring. In the presence of even mild aqueous acid, the methoxy group is readily cleaved, leading to the formation of an unstable hemiaminal which can further decompose. Concurrently, the Boc-protecting group is also susceptible to cleavage under acidic conditions, further complicating the product profile.[2][3][4]

The proposed decomposition pathway under acidic conditions is illustrated below:

Acid-Catalyzed Decomposition Start tert-Butyl 2-methoxyazepane-1-carboxylate Protonation Protonation of Methoxy Oxygen Start->Protonation H+ Loss of Methanol Loss of Methanol to form Oxocarbenium Ion Protonation->Loss of Methanol Hydrolysis Hydrolysis of Oxocarbenium Ion Loss of Methanol->Hydrolysis H2O Decomposition Decomposition Products Hydrolysis->Decomposition

Caption: Acid-catalyzed decomposition of tert-butyl 2-methoxyazepane-1-carboxylate.

Q2: Is a basic workup a safer alternative?

A2: Generally, yes. The Boc protecting group is stable under basic conditions, making a basic wash (e.g., with saturated aqueous sodium bicarbonate) a much safer option than an acidic wash.[5] However, prolonged exposure to strong bases should be avoided as α-alkoxy carbamates can be susceptible to elimination or other decomposition pathways under harsh basic conditions. A mild basic wash to neutralize any residual acid from the reaction is the recommended approach.

Q3: My compound seems to be degrading even during a neutral water wash. Is this possible?

A3: While less common, degradation during a neutral water wash can occur if the reaction mixture is acidic before the wash. The water can act as a nucleophile in the hydrolysis of the oxocarbenium ion intermediate, which may form if acidic reagents were used in the preceding step. It is crucial to neutralize the reaction mixture before extensive aqueous workup.

Q4: What are the best practices for the workup of tert-butyl 2-methoxyazepane-1-carboxylate?

A4: The key is to avoid acidic aqueous conditions. A non-aqueous or minimally aqueous, mild workup is ideal. The recommended general workflow is as follows:

Recommended Workup Workflow Start Crude Reaction Mixture Quench Quench with Saturated NaHCO3 (aq) Start->Quench Extract Extract with an Organic Solvent (e.g., EtOAc, DCM) Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify

Caption: Recommended workup workflow for tert-butyl 2-methoxyazepane-1-carboxylate.

Detailed Experimental Protocols

Protocol 1: Mild Basic Aqueous Workup

This protocol is suitable for reactions where acidic byproducts need to be removed.

Step-by-Step Methodology:

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This minimizes potential side reactions during the quench.

  • Quenching: Slowly add saturated aqueous sodium bicarbonate solution to the stirred reaction mixture until gas evolution ceases and the pH of the aqueous layer is basic (pH 8-9).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash with brine to remove any remaining water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Non-Aqueous Workup

This protocol is ideal for reactions that are sensitive to water.

Step-by-Step Methodology:

  • Filtration: If the reaction produces a solid byproduct, filter the crude reaction mixture through a pad of Celite®.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Directly purify the crude residue by flash column chromatography on silica gel. A solvent system such as hexane/ethyl acetate is often a good starting point.

Data Summary and Troubleshooting Table

Issue Potential Cause Recommended Solution
Low yield after workup Decomposition due to acidic conditions.Use a mild basic or non-aqueous workup (Protocols 1 & 2).
Multiple spots on TLC after workup A mixture of starting material, product, and decomposition products.Ensure complete reaction before workup; use a milder workup.
Product streaks on silica gel column Residual basic or acidic impurities.Neutralize the crude product before loading onto the column.
Product is an oil but literature reports a solid Impurities are preventing crystallization.Re-purify by flash chromatography, ensuring a clean separation.

References

  • Chemistry Steps. Acetal Hydrolysis Mechanism. Available at: [Link]

  • OSTI.GOV. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Journal of Pharma Insights and Research. Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Available at: [Link]

Sources

Optimization

alternative reagents for the synthesis of tert-butyl 2-methoxyazepane-1-carboxylate

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the synthesis of tert-butyl 2-methoxyazepane-1-carboxylate. This document is designed for researchers, med...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of tert-butyl 2-methoxyazepane-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are exploring or troubleshooting the synthesis of this valuable α-alkoxycarbamate intermediate. We will move beyond simple protocol recitation to explore the mechanistic rationale behind reagent choices and address common experimental challenges.

The core synthetic challenge in forming this molecule lies in the selective introduction of a methoxy group at the C2 position, alpha to the nitrogen of the N-Boc-protected azepane ring. This guide focuses on two robust and mechanistically distinct strategies for achieving this transformation: Direct Anodic α-Methoxylation and Reductive Alkoxylation of a Lactam Precursor .

Frequently Asked Questions (FAQs)
Q1: What is the most direct and modern method for synthesizing tert-butyl 2-methoxyazepane-1-carboxylate?

The most efficient and contemporary approach is the direct electrochemical α-methoxylation of the parent N-Boc-azepane. This method leverages anodic oxidation to selectively activate the C-H bond alpha to the carbamate nitrogen.

Mechanistic Rationale: The reaction proceeds through the formation of a transient N-acyliminium ion intermediate. Under anodic conditions, the carbamate undergoes a one-electron oxidation, followed by deprotonation at the α-carbon and a subsequent second oxidation to form the highly electrophilic N-acyliminium cation. This cation is then immediately trapped by the solvent, methanol, to yield the desired α-methoxycarbamate product.[1][2] This electrochemical approach avoids the need for stoichiometric chemical oxidants, often leading to cleaner reactions and simpler purification.[3]

Electrochemical Methoxylation cluster_0 Electrochemical Workflow START N-Boc-Azepane in Methanol + Electrolyte PROCESS Apply Constant Current (Anodic Oxidation) START->PROCESS -2e-, -H+ INTERMEDIATE N-Acyliminium Ion (Transient Intermediate) PROCESS->INTERMEDIATE TRAP Nucleophilic Attack by Methanol INTERMEDIATE->TRAP Solvent PRODUCT tert-butyl 2-methoxyazepane-1-carboxylate TRAP->PRODUCT

Caption: Workflow for Anodic α-Methoxylation.

Troubleshooting Guide: Electrochemical Synthesis

This section addresses common issues encountered during the anodic oxidation of N-Boc-azepane.

Q: My reaction yield is low, or the starting material is consumed slowly. What are the likely causes?

A: This is a common issue often related to the electrochemical setup or reaction conditions.

  • Insufficient Current/Potential: Ensure your potentiostat or power supply is delivering the specified constant current or potential. A low current density will result in a slow reaction rate.

  • Electrode Passivation: The anode surface can become coated with polymeric byproducts, inhibiting electron transfer. Periodically reversing the polarity for a short duration (if your setup allows) or mechanically cleaning the electrodes (e.g., polishing graphite or platinum) between runs is crucial.

  • Electrolyte Concentration: The supporting electrolyte (e.g., tetraethylammonium tosylate, Et₄NOTs) is essential for conductivity. Ensure it is fully dissolved and used at an appropriate concentration (typically 0.05-0.1 M).

  • Presence of Water: While trace amounts of water can sometimes be tolerated, excess water can compete with methanol as a nucleophile, leading to the formation of the corresponding α-hydroxycarbamate byproduct. Use anhydrous methanol for best results.

Q: I am observing the formation of di-methoxylated or other byproduct peaks in my analysis. How can I improve selectivity?

A: Over-oxidation is the primary cause of byproduct formation.

  • Reduce Current Density: Operating at a lower current density can improve selectivity for the mono-methoxylated product.[1]

  • Monitor the Reaction Closely: The reaction should be stopped once the starting material is consumed (monitored by GC-MS or TLC). Excessive reaction time after full conversion will lead to the oxidation of the product.

  • Control Temperature: While these reactions are often run at room temperature, excessive heat from high current densities can promote side reactions. Consider using a cooled electrolysis cell.[1]

Q2: I don't have electrochemical equipment. What are the best chemical reagent alternatives?

A: An excellent alternative is the reductive alkoxylation of the corresponding lactam, N-Boc-azepan-2-one. This method also proceeds through an N-acyliminium ion intermediate but generates it via chemical reduction rather than oxidation.

Mechanistic Rationale: The lactam carbonyl is first activated, typically by an acid. A hydride reducing agent, such as sodium borohydride, then reduces the activated carbonyl to a hemiaminal intermediate. In the presence of acid, this hemiaminal readily eliminates water to form the same key N-acyliminium ion as in the electrochemical method. This cation is then trapped by methanol to give the final product.[4]

Reductive Alkoxylation cluster_1 Reaction Mechanism LACTAM N-Boc-Azepan-2-one ACTIVATION Protonation/Activation (Acid Catalyst) LACTAM->ACTIVATION REDUCTION Hydride Attack (e.g., NaBH4) ACTIVATION->REDUCTION HEMIAMINAL Hemiaminal Intermediate REDUCTION->HEMIAMINAL ELIMINATION Acid-Catalyzed Water Elimination HEMIAMINAL->ELIMINATION IMINIUM N-Acyliminium Ion ELIMINATION->IMINIUM TRAP Methanol Attack IMINIUM->TRAP PRODUCT Final Product TRAP->PRODUCT

Caption: Mechanism for Reductive Alkoxylation of a Lactam.

Troubleshooting Guide: Reductive Alkoxylation

This section addresses common issues encountered when using the lactam reduction method.

Q: The reaction is incomplete, and I recover mostly starting material.

A: This points to issues with activation or reduction.

  • Insufficient Acid Catalyst: The acid (e.g., HCl, H₂SO₄) is crucial for activating the lactam carbonyl towards reduction. Ensure it is added in at least a catalytic amount. In some protocols, it is used as a co-solvent (e.g., NaBH₄ in acidic methanol).

  • Reaction Temperature: These reductions are often performed at low temperatures (0 °C to room temperature) to control reactivity. If the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary.

  • Reagent Purity: Ensure the sodium borohydride is fresh and has not been deactivated by moisture.

Q: My main product is the α-hydroxycarbamate (tert-butyl 2-hydroxyazepane-1-carboxylate), not the desired methoxy ether.

A: This is a classic case of nucleophile competition.

  • Water Contamination: The hemiaminal intermediate is in equilibrium with the N-acyliminium ion and water. If significant water is present during the reaction or, more commonly, during aqueous workup before the reaction is complete, it will be trapped to form the hydroxyl product. Use anhydrous methanol and ensure the reaction has gone to completion before quenching with water.

  • Incomplete Reaction: If the conversion of the hemiaminal to the ether is slow, quenching the reaction will hydrolyze it back to the more stable hydroxyl compound.

Q: I am observing cleavage of the Boc protecting group.

A: The Boc group is notoriously sensitive to strong acids.[5]

  • Minimize Acid: Use the minimum amount of acid catalyst required to promote the reaction. An excess of strong acid, especially at elevated temperatures, will lead to deprotection.

  • Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the deprotection side reaction.

  • Alternative Acids: Consider using a milder Lewis acid in place of a strong protic acid to activate the lactam.

Methodology Comparison
FeatureAnodic α-MethoxylationReductive Alkoxylation
Starting Material N-Boc-AzepaneN-Boc-Azepan-2-one
Key Reagents Methanol (solvent), Supporting Electrolyte (e.g., Et₄NOTs)Sodium Borohydride, Acid Catalyst (e.g., HCl), Methanol
Advantages High atom economy, avoids chemical oxidants, generally clean.Does not require specialized electrochemical equipment.
Common Issues Electrode passivation, over-oxidation, requires power supply.Boc-group lability, formation of α-hydroxy byproduct, requires handling of hydrides.
Experimental Protocols
Protocol 1: Anodic α-Methoxylation
  • Setup: Equip an undivided electrochemical cell with two graphite plate electrodes (or platinum gauze) of equal size.

  • Procedure:

    • To the cell, add N-Boc-azepane (1.0 equiv).

    • Add a solution of tetraethylammonium tosylate (Et₄NOTs, 0.1 equiv) in anhydrous methanol to achieve a substrate concentration of ~0.2 M.

    • Stir the solution and begin electrolysis at a constant current of 5-10 mA/cm² at room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon consumption of the starting material (typically after passing 2.0-2.5 F/mol of charge), stop the electrolysis.

    • Evaporate the methanol under reduced pressure.

    • Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 2: Reductive Alkoxylation
  • Setup: A round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Procedure:

    • Dissolve N-Boc-azepan-2-one (1.0 equiv) in anhydrous methanol (~0.2 M concentration) and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄, 1.5-2.0 equiv) portion-wise, ensuring the temperature remains below 5 °C.

    • Once the addition is complete, slowly add concentrated sulfuric acid or acetyl chloride dropwise to generate HCl in situ (0.5-1.0 equiv), again maintaining the low temperature.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC-MS indicates completion.

    • Cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

References
  • Shishido, K., et al. (2001). A Novel Method for the Synthesis of α-Alkoxycarbamates by Anodic Oxidation. Organic Letters, 3(18), 2843-2845. Available at: [Link]

  • Moeller, K. D. (2000). Electrochemical Methods for the Synthesis of α-Alkoxy Carbamates. Tetrahedron, 56(49), 9527-9554. Available at: [Link]

  • Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416. Available at: [Link]

  • Wright, S. W., et al. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. Tetrahedron Letters, 38(42), 7345-7348. Available at: [Link]

Sources

Troubleshooting

managing exothermic reactions in the synthesis of tert-butyl 2-methoxyazepane-1-carboxylate

Technical Support Center: Synthesis of tert-butyl 2-methoxyazepane-1-carboxylate Welcome to the technical support guide for the synthesis of tert-butyl 2-methoxyazepane-1-carboxylate. This document is designed for resear...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of tert-butyl 2-methoxyazepane-1-carboxylate

Welcome to the technical support guide for the synthesis of tert-butyl 2-methoxyazepane-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the significant exothermic risks associated with this synthesis, particularly during the critical α-lithiation step. Our focus is on proactive control, troubleshooting, and ensuring the integrity and safety of your experiment.

Part 1: Understanding the Core Thermal Hazard

The synthesis of tert-butyl 2-methoxyazepane-1-carboxylate typically involves the deprotonation at the α-carbon to the nitrogen of the N-Boc-protected azepane ring. This is a powerful and versatile method for functionalizing heterocyclic compounds.[1][2] However, the use of potent organolithium reagents to achieve this deprotonation introduces significant thermal hazards.

Q1: What is the primary source of the exotherm in this synthesis?

A1: The primary exothermic event is the acid-base reaction between the organolithium reagent (e.g., s-BuLi) and the α-proton of tert-butyl azepane-1-carboxylate. Organolithium reagents are exceptionally strong bases, and their reaction with even very weak acids, like the C-H bond in this substrate, is rapid and highly exothermic.[3] A secondary, but also significant, exotherm occurs during the quenching of excess organolithium reagent at the end of the reaction.

Q2: Why is choice of the organolithium reagent so critical for safety?

A2: Not all organolithium reagents are created equal. Their basicity and reactivity vary significantly, which directly impacts the rate of heat generation. Using a reagent that is too aggressive can make the reaction difficult to control, while a reagent that is too mild may result in a sluggish or incomplete reaction. For α-lithiation of N-Boc heterocycles, a delicate balance is required. tert-Butyllithium is often the most aggressive, while methyllithium is among the mildest.[3] The choice depends on the substrate's acidity and steric environment.

ReagentRelative Basicity/ReactivityKey Safety & Handling Considerations
Methyllithium (MeLi) MildestLess prone to side reactions, but may be less effective for deprotonating weak C-H acids.[3]
n-Butyllithium (n-BuLi) ModerateThe most common organolithium reagent; its reactivity is generally manageable with proper cooling.
sec-Butyllithium (s-BuLi) HighMore basic and sterically hindered than n-BuLi; highly effective for difficult deprotonations but generates heat more rapidly.
tert-Butyllithium (t-BuLi) Highest / Most AggressiveExtremely reactive and pyrophoric. Its use requires extreme caution and is often avoided unless necessary for particularly challenging substrates.[3]

Part 2: Proactive Thermal Management & Experimental Protocol

Effective management of the reaction exotherm begins with a robust experimental design. The goal is to ensure that the rate of heat removal always exceeds the rate of heat generation.

Proactive Reaction Setup Workflow

The following diagram outlines the essential steps for setting up the synthesis with safety as the primary consideration.

Proactive_Setup_Workflow cluster_prep Phase 1: Preparation cluster_reagents Phase 2: Reagent Handling cluster_safety Phase 3: Emergency Preparedness A Select Appropriate Reaction Vessel (Correct size, dry, stir bar) B Prepare Efficient Cooling Bath (e.g., Dry ice/acetone, -78 °C) A->B C Ensure Inert Atmosphere (Dry N2 or Ar, check for leaks) B->C D Prepare & Calibrate Thermocouple (Placed in reaction, not bath) C->D E Titrate Organolithium Reagent (Ensure accurate concentration) D->E F Prepare Substrate Solution (Anhydrous solvent, pre-cool) E->F G Prepare Reagent Addition System (Syringe pump for slow, controlled addition) F->G H Prepare Quenching Station (Separate flask with isopropanol/toluene) G->H I Ensure Clear Access to Controls (Fume hood sash, extinguisher) H->I

Caption: Proactive workflow for safe reaction setup.

Detailed Protocol: α-Lithiation of tert-butyl azepane-1-carboxylate

This protocol is a representative example. All reagents and solvents must be anhydrous.

  • Vessel and Atmosphere: Under a positive pressure of dry nitrogen or argon, add a solution of tert-butyl azepane-1-carboxylate in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer probe, and a rubber septum.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal thermometer is submerged in the reaction mixture to get an accurate reading.

  • Reagent Addition: Begin the slow, dropwise addition of the organolithium reagent (e.g., s-BuLi) via a syringe pump. Causality: A syringe pump is crucial as it prevents accidental rapid addition, which is a primary cause of thermal runaway. The addition should be subsurface to ensure immediate mixing and heat dispersion.[4][5]

  • Temperature Monitoring: Carefully monitor the internal temperature throughout the addition. The temperature should not rise by more than 5 °C. If it does, pause the addition until the temperature returns to the setpoint.

  • Stirring: Maintain vigorous and efficient stirring throughout the reaction. Causality: Poor agitation can lead to localized "hot spots" where the concentration of the organolithium reagent is high, creating a significant risk of a runaway reaction.[5][6]

  • Post-Addition: After the addition is complete, allow the reaction to stir at -78 °C for the specified time to ensure complete deprotonation.

  • Electrophile Addition: Add the electrophile (e.g., a source for the methoxy group) slowly, again monitoring the temperature for any secondary exotherm.

  • Quenching: Once the reaction is complete, quench it by slowly transferring the reaction mixture to a separate flask containing a stirred, cooled solution of a suitable quenching agent like isopropanol or a saturated aqueous solution of ammonium chloride.[7][8] Never add the quenching agent directly to the reaction flask containing excess organolithium.

Part 3: Troubleshooting Guide & Emergency Response

Even with careful planning, unexpected temperature fluctuations can occur. Rapid identification and response are critical to preventing a thermal runaway.

Q3: What are the definitive warning signs of an impending thermal runaway?

A3: Be vigilant for the following signs:

  • A sudden, accelerating increase in temperature that does not respond to pausing reagent addition or external cooling.[5]

  • A rapid increase in pressure within the reaction vessel.

  • Visible evidence of uncontrolled boiling or vigorous gas evolution.[5]

  • Unexpected changes in the color or viscosity of the reaction mixture.

Troubleshooting Temperature Excursions

If you observe a deviation from the expected thermal profile, use the following decision tree to guide your actions.

Troubleshooting_Exotherm Start Internal Temperature Rises >5°C Above Setpoint Action1 IMMEDIATELY STOP REAGENT ADDITION Start->Action1 Check1 Does temperature stabilize or decrease? Action1->Check1 Action2 Resume addition at a significantly slower rate. Continue close monitoring. Check1->Action2 Yes Check2 Is temperature still rising and/or approaching solvent boiling point? Check1->Check2 No Check2->Action2 No, it has stabilized Action3 Prepare for Emergency Quench. Add more dry ice to cooling bath. Alert personnel. Check2->Action3 Yes Action4 Execute Emergency Quench Protocol. Transfer reaction to prepared quench flask. Lower fume hood sash. Action3->Action4

Caption: Decision tree for managing temperature excursions.

Q4: What is the safest procedure for an emergency quench?

A4: If a reaction must be aborted, do not add a quenching agent directly to the runaway reaction.[9] The safest method is to have a pre-prepared, large, vigorously stirred flask containing a less reactive quenching agent like isopropanol, often diluted in an inert solvent like toluene.[3][7] The runaway reaction mixture should be transferred via cannula into this quenching flask. This "reverse quench" ensures the highly reactive species is always added to an excess of the quenching agent, which helps to dissipate heat more effectively. If a fire occurs, use a watch glass to smother flames in a beaker or a proper fire extinguisher for larger incidents.[3]

Part 4: Scale-Up Considerations & FAQs

Q5: What are the primary new challenges when scaling this synthesis from grams to kilograms?

A5: The primary challenge during scale-up is the change in the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat exchange does not increase proportionally. This makes heat dissipation far less efficient, meaning a reaction that was well-controlled on a lab scale can easily become a dangerous runaway on a larger scale. For any scale-up, a thorough thermal hazard analysis using techniques like reaction calorimetry (RC1) or differential scanning calorimetry (DSC) is essential to determine the total heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[10][11]

Q6: Can flow chemistry be used to mitigate these risks?

A6: Absolutely. Flow chemistry is an excellent strategy for managing highly exothermic reactions.[4] By performing the reaction in a continuous flow reactor, the reaction volume at any given moment is very small, and the high surface-area-to-volume ratio of the tubing allows for extremely efficient heat exchange. This prevents the buildup of heat and significantly reduces the risk of a thermal runaway, making it an inherently safer process for this type of synthesis.[4]

References

  • Control Strategies For Managing Exothermic Reactions In Flow.
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterific
  • Managing exothermic reactions in the synthesis of 3,3'-Thiodipropionitrile. Benchchem.
  • Protocol for quenching reactive chemicals. EPFL.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH.
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
  • Technical Support Center: Tert-Butyl Carbazate Synthesis and Applic
  • Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents.
  • Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. YouTube.
  • Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction. MDPI.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
  • Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activ
  • Theoretical Studies Toward the Asymmetric Lithiation of N-containing Heterocycles. bac-lac.gc.ca.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Elucidation of tert-butyl 2-methoxyazepane-1-carboxylate: A Case for X-ray Crystallography

This guide provides a comprehensive comparison of analytical techniques for the structural validation of tert-butyl 2-methoxyazepane-1-carboxylate, a novel heterocyclic compound with potential applications in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical techniques for the structural validation of tert-butyl 2-methoxyazepane-1-carboxylate, a novel heterocyclic compound with potential applications in medicinal chemistry. We will explore the insights and limitations of routine spectroscopic methods and demonstrate why single-crystal X-ray crystallography stands as the unequivocal gold standard for absolute structure determination. The methodologies and comparative analyses presented herein are designed for researchers, scientists, and drug development professionals who require unimpeachable structural data to advance their work.

Introduction: The Imperative for Unambiguous Structure

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates biological activity, physical properties, and intellectual property. For a molecule like tert-butyl 2-methoxyazepane-1-carboxylate, which contains a flexible seven-membered azepane ring and a stereocenter at the C2 position, superficial analysis is insufficient. While techniques like NMR and Mass Spectrometry provide crucial pieces of the puzzle, they often leave ambiguities in conformation and absolute stereochemistry. This guide will demonstrate that for definitive validation, these methods must be complemented by the authoritative power of X-ray crystallography.

Part I: The Spectroscopic Dossier – Assembling the Preliminary Evidence

Before undertaking the rigors of crystallization, a foundational understanding of the molecule is built using a suite of spectroscopic techniques. These methods are indispensable for confirming the successful synthesis and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of molecular structure elucidation in solution.[1][2][3] It provides detailed information about the chemical environment and connectivity of atoms, primarily ¹H and ¹³C.

  • ¹H NMR: Would confirm the presence of key proton environments: the nine equivalent protons of the tert-butyl group (appearing as a sharp singlet), the methoxy group protons (another singlet), and the complex, overlapping multiplets of the azepane ring protons.

  • ¹³C NMR: Would identify all unique carbon atoms, including the carbonyl of the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the azepane ring.

  • 2D NMR (COSY, HSQC): These experiments establish proton-proton and proton-carbon correlations, allowing for the piecing together of the molecular framework.

Causality Behind Experimental Choices: The use of 2D NMR is not merely confirmatory; it is essential for tracing the path of covalent bonds through the spin-spin coupling of adjacent nuclei. This allows us to confidently assemble the molecular skeleton.

Inherent Limitation: While NMR powerfully defines atomic connectivity, it describes a molecule's time-averaged state in solution.[3] It cannot, on its own, definitively resolve the solid-state conformation or the absolute configuration of the stereocenter at C2, which is critical for understanding interactions with a biological target.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition, serving as a crucial checkpoint for the compound's identity.[2][4]

  • High-Resolution Mass Spectrometry (HRMS): An HRMS experiment would be expected to yield a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, confirming the elemental formula (C₁₂H₂₃NO₃).

  • Fragmentation Pattern: The fragmentation pattern can offer structural clues. A characteristic loss of 56 Da, corresponding to isobutylene, is a hallmark of the tert-butyl group, providing further evidence for the proposed structure.[5]

Inherent Limitation: MS confirms mass and formula but provides no information about the three-dimensional arrangement or isomerism.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[2][4] For our target molecule, the IR spectrum would prominently feature:

  • A strong absorption band around 1680-1700 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration in the carbamate group.

  • C-H stretching vibrations just below 3000 cm⁻¹.

  • C-O stretching vibrations for the ether and ester functionalities.

Inherent Limitation: IR confirms the presence of functional groups but offers no insight into how they are connected within the molecular architecture.

Part II: The Unambiguous Solution – Single-Crystal X-ray Diffraction

Where spectroscopy provides a 2D blueprint, X-ray crystallography delivers a high-resolution 3D model. It is the only technique that directly visualizes the atomic positions in space, providing unequivocal proof of structure.[3][4]

Workflow for Crystallographic Validation

The path from a purified powder to a refined crystal structure is a systematic process that demands precision at every stage. This protocol is designed to be a self-validating system, where success at each step provides confidence for the next.

Diagram: Workflow for X-ray Crystallographic Validation

X-ray Crystallography Workflow Figure 1: Experimental Workflow for Structural Validation cluster_synthesis 1. Synthesis & Purification cluster_crystal 2. Crystal Growth cluster_data 3. Data Collection cluster_analysis 4. Structure Solution & Refinement synthesis Synthesis of Target Compound purification Purification (>99%) (e.g., Column Chromatography, Recrystallization) synthesis->purification Purity is critical screening Solvent Screening purification->screening growth Crystal Growth Method (e.g., Slow Evaporation, Vapor Diffusion) screening->growth Optimize conditions harvest Crystal Selection & Mounting growth->harvest diffractometer Mount on Diffractometer harvest->diffractometer collection X-ray Diffraction Data Collection (Cryo-cooled) diffractometer->collection solution Structure Solution (Phase Problem) collection->solution Raw diffraction images refinement Model Refinement solution->refinement validation Final Structure Validation (CIF File Generation) refinement->validation Iterative process

Caption: A step-by-step workflow from synthesis to final structure validation.

Experimental Protocol: A Step-by-Step Guide
  • Synthesis and Purification:

    • Synthesize tert-butyl 2-methoxyazepane-1-carboxylate via a suitable method, such as the N-Boc protection of 2-methoxyazepane.

    • Purify the crude product using flash column chromatography until a purity of >99% is achieved, as confirmed by NMR spectroscopy. Purity is non-negotiable; impurities can inhibit crystal growth.

  • Crystal Growth:

    • Rationale: The goal is to slowly bring a saturated solution to a state of supersaturation, encouraging the ordered deposition of molecules into a single crystal lattice rather than rapid precipitation.

    • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane, acetone). An ideal system is one where the compound is moderately soluble.

    • Methodology (Slow Evaporation):

      • i. Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small, clean vial.

      • ii. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.

      • iii. Place the vial in a vibration-free environment and allow it to stand for several days to weeks.

      • iv. Monitor periodically for the formation of small, well-defined, transparent crystals.

  • Data Collection:

    • Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm) with sharp edges and no visible defects. Mount it on a cryoloop.

    • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This is a critical step to minimize thermal vibrations of the atoms, resulting in a higher-quality diffraction pattern and a more precise final structure.

    • Diffraction: Mount the crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • This model is then refined iteratively, a process that adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics like the R-factor.

Part III: Comparative Data Analysis

The true power of X-ray crystallography is evident when comparing the type of data it generates against that from other methods.

Diagram: Information Hierarchy of Analytical Techniques

Information Hierarchy Figure 2: Comparison of Information Provided by Different Techniques cluster_definitive Definitive 3D Structure cluster_connectivity Connectivity & Environment cluster_composition Composition & Identity XRay X-ray Crystallography NMR NMR Spectroscopy XRay->NMR Confirms & Refines XRay_info Absolute Configuration Bond Lengths & Angles Conformation Crystal Packing XRay->XRay_info MS Mass Spectrometry NMR->MS Builds Upon NMR_info Atom Connectivity Chemical Environment Solution Dynamics NMR->NMR_info IR IR Spectroscopy MS->IR Complements MS_info Molecular Weight Elemental Formula MS->MS_info IR_info Functional Groups IR->IR_info

Caption: Hierarchy of structural information from different analytical methods.

Table 1: Comparison of Structural Information
ParameterMass SpectrometryIR SpectroscopyNMR SpectroscopyX-ray Crystallography
Molecular Formula Yes (HRMS)NoIndirectlyYes
Functional Groups IndirectlyYes Yes Yes
Atom Connectivity NoNoYes Yes
Bond Lengths (Å) NoNoNoYes (Definitive)
Bond Angles (º) NoNoNoYes (Definitive)
Conformation NoNoIn solutionYes (Solid-State)
Absolute Stereochemistry NoNoNoYes (Definitive)
Table 2: Illustrative Crystallographic Data for tert-butyl 2-methoxyazepane-1-carboxylate

(Note: The following is representative data typical for a small organic molecule and serves for illustrative purposes.)

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.1 Å, b = 12.5 Å, c = 11.2 Å
α = 90°, β = 98.5°, γ = 90°
Volume (ų) 1395
Molecules per unit cell (Z) 4
Key Bond Length (C=O) 1.21 Å
Key Bond Angle (O-C-N) 125.0°
Data Collection Temp. 100 K
Final R-factor R1 = 0.045

This table exemplifies the precision and detail that only crystallography can provide, moving from inference to empirical measurement.

Conclusion

The structural elucidation of a novel chemical entity is a multi-faceted process. While NMR, MS, and IR spectroscopy are essential tools for initial characterization and for confirming the identity and purity of a synthesized compound, they provide an incomplete picture. They describe the "what" but not definitively the "how" in three-dimensional space.

For tert-butyl 2-methoxyazepane-1-carboxylate, where the conformation of the seven-membered ring and the stereochemistry at C2 are critical determinants of its function, X-ray crystallography is not just a supplementary technique—it is the definitive arbiter. It provides the absolute, high-resolution structural proof required for publication, patent filing, and advancing rational, structure-based design in drug development. By integrating the full suite of analytical methods, with crystallography as the final, authoritative step, researchers can proceed with the highest degree of confidence in their molecular architecture.

References

  • Quora. (2018). How do you determine the structure of organic molecules?[Link]

  • Chemistry Stack Exchange. (2016). How to determine the structure of organic molecules without spectroscopy. [Link]

  • Cortes, S. (2020). 10.1: Organic Structure Determination. Chemistry LibreTexts. [Link]

  • Study.com. (n.d.). Analyzing Organic Compounds: Methods & Tools. [Link]

  • Uplinger, J., et al. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. SpringerLink. [Link]

  • National Center for Biotechnology Information. (n.d.). Isolating, Identifying, Imaging, and Measuring Substances and Structures. NCBI. [Link]

  • Royal Society of Chemistry. (2020). Supplementary Information. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • King, S. A., et al. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • ResearchGate. (2020). X‐ray crystal structure of tert‐butyl...[Link]

  • Kim, H., et al. (2019). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 1-tert-Butoxy-2-methoxyethane. NIST WebBook. [Link]

  • PubChem. (n.d.). tert-Butyl 2-butylazepane-1-carboxylate. [Link]

  • ResearchGate. (n.d.). X‐ray diffraction patterns of tert‐butyl...[Link]

  • Tang, S., et al. (2018). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas...[Link]

  • Zerbe, O., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. National Center for Biotechnology Information. [Link]

  • Berezin, A. A., et al. (2017). tert-Butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. Arkivoc. [Link]

  • ResearchGate. (2015). Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxoazepane-1-carboxylate. [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxyazepane-1-carboxylate. [Link]

  • Brown, W. P. (2026). 1H and 13C NMR spectra of 2-methoxy-2-methylpropane (tert-butyl methyl ether). Doc Brown's Chemistry. [Link]

Sources

Comparative

A Researcher's Guide to Spectroscopic Differentiation: Tert-butyl 2-methoxyazepane-1-carboxylate and Its Synthetic Precursors

In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of a target molecule is paramount. Success in multi-step synthesis hinges on the ability to meticulously track chemica...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of a target molecule is paramount. Success in multi-step synthesis hinges on the ability to meticulously track chemical transformations and verify the identity and purity of intermediates. Spectroscopic analysis provides the essential toolkit for this task. This guide offers an in-depth comparison of the key spectroscopic signatures of tert-butyl 2-methoxyazepane-1-carboxylate , a functionalized heterocyclic building block, and its common synthetic precursors. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a clear, cumulative picture of the synthetic progression from the simple azepane scaffold to the final methoxylated product.

The Synthetic Pathway: A Step-by-Step Transformation

The synthesis of tert-butyl 2-methoxyazepane-1-carboxylate is a logical sequence of protection and functionalization, starting from the commercially available azepane. A common and efficient route involves Boc-protection followed by α-functionalization. The introduction of the methoxy group at the C2 position can be effectively achieved via electrochemical oxidation in methanol, a process known for its mild conditions and high selectivity.

The overall transformation can be visualized as follows:

Synthetic_Pathway Azepane Azepane (1) BocAzepane N-Boc-azepane (2) Azepane->BocAzepane Step 1: Protection p1 MethoxyAzepane tert-butyl 2-methoxyazepane-1-carboxylate (3) BocAzepane->MethoxyAzepane Step 2: α-Methoxylation p2 reagent1 (Boc)₂O, Base reagent1->p1 reagent2 Anodic Oxidation (e⁻), CH₃OH reagent2->p2

Caption: Synthetic route to tert-butyl 2-methoxyazepane-1-carboxylate.

Comparative Spectroscopic Analysis

The journey from a simple secondary amine to a functionalized, protected derivative is clearly marked by distinct changes in the spectroscopic data. Each step introduces or modifies functional groups that have unique and identifiable signatures.

¹H NMR Spectroscopy: Tracking Protons Through the Synthesis

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shift, multiplicity, and integration of proton signals provide a detailed map of the molecule's hydrogen framework.

The most telling transformations in our synthesis are the addition of the bulky tert-butoxycarbonyl (Boc) group and the subsequent introduction of the methoxy group.

  • Step 1 (Azepane → N-Boc-azepane): The broad N-H proton signal of azepane disappears and is replaced by a large, sharp singlet at approximately 1.45 ppm, integrating to 9 protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. The protons on the carbons adjacent to the nitrogen (C2 and C7) typically shift downfield due to the electron-withdrawing effect of the newly formed carbamate.

  • Step 2 (N-Boc-azepane → Product): The key change is the appearance of a new singlet at around 3.3-3.4 ppm, integrating to 3 protons, which is the classic signature of a methoxy (–OCH₃) group. Concurrently, the signal corresponding to the proton at the C2 position shifts significantly downfield to ~4.8-5.0 ppm and appears as a multiplet. This deshielding is a direct consequence of being attached to two electronegative atoms (N and O).

Table 1: Comparative ¹H NMR Data (δ, ppm)

CompoundAzepane Ring Protons (C3-C6)Azepane Ring Protons (C2, C7)Boc Group (C(CH₃)₃)Methoxy Group (OCH₃)Other
Azepane (1) ~1.5-1.7 (m, 8H)~2.7-2.9 (m, 4H)N/AN/A~1.5 (br s, 1H, NH)
N-Boc-azepane (2) ~1.5-1.8 (m, 8H)~3.3-3.5 (m, 4H)~1.45 (s, 9H)N/AN/A
Product (3) ~1.5-2.0 (m, 8H)~3.2-3.6 (m, 2H, C7-H)~1.47 (s, 9H)~3.35 (s, 3H)~4.9 (m, 1H, C2-H)

Note: Data for N-Boc-azepane and the final product are representative values based on known chemical shift principles and data from structurally similar compounds.[1][2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing a direct look at the carbon backbone. The introduction of the carbamate and methoxy groups creates highly diagnostic signals.

  • Step 1 (Azepane → N-Boc-azepane): Three new signals appear: a strong signal around 28.5 ppm for the three equivalent methyl carbons of the Boc group, a signal for the quaternary carbon of the Boc group near 79-80 ppm, and a carbonyl carbon signal in the 155-156 ppm range.[2] The azepane carbons adjacent to the nitrogen (C2, C7) also shift downfield.

  • Step 2 (N-Boc-azepane → Product): The introduction of the methoxy group is confirmed by a new signal around 56 ppm. The most dramatic shift occurs at the C2 position, which moves significantly downfield to the 85-90 ppm range, reflecting its attachment to both nitrogen and oxygen.

Table 2: Comparative ¹³C NMR Data (δ, ppm)

CompoundAzepane Ring Carbons (C3-C6)Azepane Ring Carbons (C2, C7)Boc Group (C(CH₃)₃)Boc Group (C(CH₃)₃)Boc Group (C=O)Methoxy Group (OCH₃)
Azepane (1) ~27-30~48N/AN/AN/AN/A
N-Boc-azepane (2) ~26-29~46~28.5~79.5~155.5N/A
Product (3) ~21-36C7: ~42; C2: ~88~28.4~80.0~155.0~56.2

Note: Data are representative values. Specific shifts can vary with solvent and other conditions.[1][3]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy excels at identifying specific functional groups by their characteristic vibrational frequencies.

  • Azepane (1): The spectrum is dominated by C-H stretching vibrations (~2850-2950 cm⁻¹) and a characteristic, medium-intensity N-H stretch in the 3300-3500 cm⁻¹ range.[4]

  • N-Boc-azepane (2): The N-H stretch disappears completely. A very strong, sharp absorption appears around 1690-1710 cm⁻¹ , which is the unmistakable signature of the carbamate C=O (carbonyl) stretch.[5]

  • Product (3): The strong C=O stretch from the Boc group remains the most prominent feature. A new, strong C-O stretching band appears in the "fingerprint region," typically around 1050-1150 cm⁻¹ , indicative of the new C-O-C linkage of the methoxy group.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundN-H StretchC-H StretchC=O Stretch (Carbamate)C-O Stretch
Azepane (1) ~3350 (medium)~2850-2950 (strong)N/AN/A
N-Boc-azepane (2) Absent~2850-2960 (strong)~1700 (very strong)~1160 (strong, C-O)
Product (3) Absent~2850-2960 (strong)~1700 (very strong)~1080-1150 (strong, C-O-C)
Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight of each compound and offers structural clues through fragmentation patterns.

  • Step 1 (Azepane → N-Boc-azepane): The molecular ion peak shifts from m/z 99 for azepane to m/z 199 for N-Boc-azepane, confirming the addition of the Boc group (mass of 100 amu). A characteristic fragmentation for Boc-protected amines is the loss of a tert-butyl cation ([M-57]⁺) or isobutylene ([M-56]⁺), resulting in a prominent peak at m/z 142 or 143.

  • Step 2 (N-Boc-azepane → Product): The molecular weight increases by 30 amu (addition of OCH₂) to 229, however, in the context of the proposed electrochemical synthesis, the product's molecular formula is C₁₂H₂₃NO₃, giving a molecular weight of 243.35 g/mol . The molecular ion peak should appear at m/z 243 (or 244 for [M+H]⁺ in ESI). Fragmentation will likely still involve the loss of the tert-butyl group or the entire Boc group. A new fragmentation pathway is the loss of the methoxy group (·OCH₃, 31 amu) to give a fragment at m/z 212.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightMolecular Ion ([M]⁺ or [M+H]⁺)Key Fragments
Azepane (1) C₆H₁₃N99.179970, 56, 43
N-Boc-azepane (2) C₁₁H₂₁NO₂199.29200 [M+H]⁺144 ([M-C₄H₈]⁺), 100 ([M-Boc+H]⁺), 57 ([C(CH₃)₃]⁺)
Product (3) C₁₂H₂₃NO₃243.35244 [M+H]⁺212 ([M-OCH₃]⁺), 188 ([M-C₄H₈]⁺), 144 ([M-Boc+H]⁺), 57 ([C(CH₃)₃]⁺)

A primary fragmentation pathway for the final product involves the characteristic loss of the tert-butyl cation from the Boc group.

Fragmentation Parent Product (3) [M+H]⁺ = m/z 244 Fragment1 [M - C₄H₈ + H]⁺ m/z 188 Parent->Fragment1 - isobutylene (56) Fragment2 [C(CH₃)₃]⁺ m/z 57 Parent->Fragment2 cleavage

Caption: Common fragmentation pathway of the N-Boc protected product.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, standardized experimental procedures are crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8 to 16 scans are usually sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 128 to 1024) and a longer relaxation delay may be necessary.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat (Liquid): Place one drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (Thin Film): Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate.

  • Background Collection: Run a background spectrum of the clean salt plates or the empty sample compartment to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Analysis: Place the prepared sample in the spectrometer's beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Choose an appropriate ionization technique. Electrospray Ionization (ESI) is well-suited for these polar molecules and typically yields the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. For more detailed analysis, tandem MS (MS/MS) can be performed on the isolated molecular ion.

Conclusion

The spectroscopic analysis of tert-butyl 2-methoxyazepane-1-carboxylate and its precursors provides a clear and compelling narrative of chemical transformation. Each synthetic step leaves an indelible and predictable mark on the resulting spectra. The introduction of the Boc group is signaled by the appearance of its characteristic large singlet in ¹H NMR, its three unique signals in ¹³C NMR, and a powerful carbonyl stretch in the IR spectrum. The final α-methoxylation is definitively confirmed by the emergence of a methoxy signal in the NMR spectra and the significant downfield shift of the C2-proton and carbon, alongside a new C-O stretch in the IR. Mass spectrometry corroborates these transformations by confirming the expected stepwise increase in molecular weight. By leveraging this multi-faceted spectroscopic data, researchers can proceed with confidence, ensuring the integrity of their synthetic pathway and the identity of their final product.

References

  • PubChem. Azepane. National Center for Biotechnology Information. [Link]

  • Paquette, L. A. (Ed.). (1996).
  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). Wiley.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Alonso, D. A., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • Núñez-Villanueva, D., et al. (2018). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Molecules. [Link]

  • Franck, K. E., & Stahl, S. S. (2014). Electrochemical α-Oxytosylation and α-Methoxylation of N-Aryl and N-Acyl Azacycles. Organic Letters. [Link]

  • PubChem. tert-Butyl azepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • PubChem. tert-butyl 2-hydroxyazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Caup, A., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Validation

Comparative Analysis of Azepan-3-one Derivatives: A New Frontier in Enzyme Inhibition

In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutic agents is perpetual. The seven-membered nitrogen-containing hetero...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutic agents is perpetual. The seven-membered nitrogen-containing heterocycle, the azepane ring system, has recently garnered significant attention.[1][2] Its inherent conformational flexibility allows for optimal interactions with a diverse range of biological targets, marking it as a privileged scaffold in medicinal chemistry.[1] This guide provides an in-depth comparative analysis of the biological activity of a prominent class of these compounds: azepan-3-one derivatives. Moving beyond a mere cataloging of data, we will delve into the causality behind experimental choices and the structure-activity relationships that govern their efficacy as enzyme inhibitors.

The Azepane Scaffold: A Versatile Tool in Medicinal Chemistry

The azepane core is a key pharmacophore in numerous FDA-approved drugs, particularly those targeting the central nervous system.[2] The structural diversity of azepane derivatives has led to their exploration in a wide array of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[3] This guide will focus on the burgeoning field of azepan-3-one derivatives and their remarkable potential as highly selective enzyme inhibitors.

Comparative Inhibitory Activity of Azepan-3-one Derivatives

Recent studies have highlighted the prowess of azepan-3-one derivatives in targeting key enzymes implicated in critical cellular signaling pathways. The table below summarizes the inhibitory activity of various azepan-3-one derivatives against their respective enzyme targets, providing a clear comparison of their potency.

Compound ClassTarget EnzymeKey Derivative ExampleIC50 / Ki
Azepane DerivativesProtein Kinase Bα (PKBα/Akt)N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide4 nM[1][4]
3-(azepan-1-ylsulfonyl)-N-aryl benzamidesCarbonic Anhydrase IX (CAIX)Not specifiedLow nanomolar range[1]
Benzofuran-1,2,3-triazole based InhibitorsPTPN1/PTPN2Compound 182Ki = 0.34 nM[1]

Table 1: Inhibitory Activity of Azepan-3-one Derivatives against Various Enzyme Targets [1][4]

Deep Dive into Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic potential of azepan-3-one derivatives stems from their ability to modulate crucial signaling pathways that are often dysregulated in disease.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of many cancers.[1] Azepane-based inhibitors of Protein Kinase B (PKB/Akt), a key node in this pathway, can effectively block downstream signaling and trigger apoptosis in cancer cells.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Azepane Azepan-3-one Derivatives Azepane->Akt inhibits

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of azepane derivatives on Akt (PKB).[1]

Modulation of PTPN1/PTPN2 in Cancer Immunotherapy

Protein Tyrosine Phosphatases (PTPs) such as PTPN1 and PTPN2 are negative regulators of T-cell receptor (TCR) and cytokine signaling.[1][5] Inhibition of these phosphatases can enhance T-cell effector functions, making them attractive targets for cancer immunotherapy.[1][5] The development of potent and selective azepane-based PTPN1/PTPN2 inhibitors holds promise for boosting anti-tumor immunity.[5]

Experimental Protocols: A Guide to In Vitro Enzyme Inhibition Assays

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for key in vitro enzyme inhibition assays.

In Vitro Protein Kinase Bα (PKBα/Akt) Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by PKBα.

Materials:

  • Recombinant human PKBα

  • Peptide substrate (e.g., Crosstide)

  • ATP (Adenosine triphosphate)

  • Test compounds (Azepan-3-one derivatives)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, peptide substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of recombinant PKBα and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

PKB_Assay_Workflow Start Start Prep_Compounds Prepare serial dilutions of test compounds Start->Prep_Compounds Add_Reagents Add buffer, substrate, & compounds to plate Prep_Compounds->Add_Reagents Initiate_Rxn Initiate reaction with PKBα and ATP Add_Reagents->Initiate_Rxn Incubate Incubate at 30°C Initiate_Rxn->Incubate Stop_Rxn Stop reaction with Kinase-Glo® reagent Incubate->Stop_Rxn Measure_Luminescence Measure luminescence Stop_Rxn->Measure_Luminescence Analyze_Data Calculate % inhibition and IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro Protein Kinase Bα (PKBα) inhibition assay.

In Vitro PTPN1/PTPN2 Inhibition Assay

This assay measures the inhibition of the dephosphorylation of a substrate by PTPN1 or PTPN2.

Materials:

  • Recombinant human PTPN1 or PTPN2

  • Phosphopeptide substrate (e.g., pNPP)

  • Test compounds (Azepan-3-one derivatives)

  • Assay buffer (e.g., HEPES, EDTA, DTT)

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer and the test compound dilutions.

  • Add the recombinant PTPN1 or PTPN2 enzyme to the wells and pre-incubate.

  • Initiate the reaction by adding the phosphopeptide substrate.

  • Incubate the plate at 37°C for a specified time.

  • Measure the absorbance of the product at a specific wavelength (e.g., 405 nm for pNPP).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 or Ki value.

PTPN_Assay_Workflow Start Start Prep_Compounds Prepare serial dilutions of test compounds Start->Prep_Compounds Add_Reagents Add buffer & compounds to plate Prep_Compounds->Add_Reagents Pre_Incubate Add PTPN1/PTPN2 and pre-incubate Add_Reagents->Pre_Incubate Initiate_Rxn Initiate reaction with phosphopeptide substrate Pre_Incubate->Initiate_Rxn Incubate Incubate at 37°C Initiate_Rxn->Incubate Measure_Absorbance Measure absorbance Incubate->Measure_Absorbance Analyze_Data Calculate % inhibition and IC50/Ki Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro PTPN1/PTPN2 inhibition assay.

Structure-Activity Relationship (SAR) Insights

The development of potent azepan-3-one derivatives is guided by a deep understanding of their structure-activity relationships. For instance, in the case of PKBα inhibitors, the substitution pattern on the benzoyl moiety has been shown to be critical for high-affinity binding.[4] Similarly, for PTPN1/PTPN2 inhibitors, the nature and position of substituents on the benzofuran-1,2,3-triazole scaffold significantly influence potency and selectivity.[1] A thorough exploration of SAR is crucial for the rational design and optimization of novel azepane-based inhibitors with improved pharmacological profiles.[3][6]

Conclusion and Future Directions

Derivatives of azepan-3-one represent a highly promising class of compounds for the development of novel enzyme inhibitors.[1] Their structural versatility allows for the fine-tuning of potency and selectivity against a range of important therapeutic targets.[1] The protocols and data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration and optimization of azepane-based inhibitors. Further investigations into the structure-activity relationships and in vivo efficacy of these compounds are warranted to fully realize their therapeutic potential.[1]

References

  • Mykura, F., et al. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. 2019;162:193-221. Available from: [Link]

  • Zha, G. F., et al. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. 2019. Available from: [Link]

  • Eric, J. F., et al. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. PubMed. 2008. Available from: [Link]

  • Bąk, A., et al. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. MDPI. 2021. Available from: [Link]

  • Bohlin, M., et al. Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Sci-Hub. 2004. Available from: [Link]

  • ResearchGate. Structure-Activity Relationships of Azepine-Based Drug Candidates. Available from: [Link]

  • Li, Y., et al. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed. 2024. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Tert-butyl 2-methoxyazepane-1-carboxylate: A Cost-Benefit Analysis

Abstract Tert-butyl 2-methoxyazepane-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents. The economic and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl 2-methoxyazepane-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents. The economic and efficient production of this intermediate is therefore of significant interest to researchers and process chemists. This guide provides an in-depth cost-benefit analysis of three distinct synthetic routes to tert-butyl 2-methoxyazepane-1-carboxylate, commencing from the readily available precursor, tert-butyl azepane-1-carboxylate (N-Boc-azepane). We will explore and compare the classical electrochemical Shono oxidation against two modern C-H activation methodologies employing manganese and ruthenium catalysts. The analysis encompasses a detailed examination of reagent costs, reaction yields, scalability, safety considerations, and environmental impact, offering a comprehensive framework for selecting the most appropriate synthetic strategy based on specific laboratory or industrial requirements.

PART 1: Synthesis of the Precursor: Tert-butyl azepane-1-carboxylate

The common starting material for all three routes discussed is tert-butyl azepane-1-carboxylate. This precursor is synthesized via a standard N-protection of azepane using di-tert-butyl dicarbonate (Boc-anhydride).

Experimental Protocol: Synthesis of Tert-butyl azepane-1-carboxylate

To a solution of azepane (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, is added di-tert-butyl dicarbonate (1.1 eq). The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or distillation to afford tert-butyl azepane-1-carboxylate in high yield (>95%).

PART 2: Comparative Analysis of α-Methoxylation Routes

The critical step in the synthesis of the target molecule is the introduction of a methoxy group at the C2 position of the azepane ring. We will now delve into a comparative analysis of three prominent methods to achieve this transformation.

Route 1: Electrochemical Shono Oxidation

The Shono oxidation is a well-established electrochemical method for the α-alkoxylation of N-carbamoyl amines. This reaction proceeds through the anodic oxidation of the carbamate to form an N-acyliminium ion intermediate, which is subsequently trapped by a nucleophilic solvent, in this case, methanol.

Visualizing the Shono Oxidation Pathway

G cluster_0 Shono Oxidation N-Boc-azepane N-Boc-azepane N-Acyliminium Ion N-Acyliminium Ion N-Boc-azepane->N-Acyliminium Ion Anodic Oxidation (-2e-, -H+) Product Product N-Acyliminium Ion->Product Nucleophilic Attack (Methanol)

Caption: The electrochemical Shono oxidation pathway.

Experimental Protocol: Shono Oxidation of Tert-butyl azepane-1-carboxylate

In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, a solution of tert-butyl azepane-1-carboxylate (1.0 eq) and a supporting electrolyte, such as tetraethylammonium tetrafluoroborate (0.1 eq), in methanol is subjected to a constant current. The reaction progress is monitored by gas chromatography or TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield tert-butyl 2-methoxyazepane-1-carboxylate.

Route 2: Manganese-Catalyzed C-H Oxidation

Recent advancements in catalysis have introduced transition metal-catalyzed C-H activation as a powerful tool for direct functionalization. Manganese catalysts, in particular, have emerged as a cost-effective and environmentally benign option for selective C-H oxidation. This route involves the manganese-catalyzed oxidation of the C-H bond α to the nitrogen, followed by trapping of the resulting intermediate with a methylating agent or direct methoxylation.

Visualizing the Manganese-Catalyzed Pathway

G cluster_1 Manganese-Catalyzed Oxidation N-Boc-azepane N-Boc-azepane Oxidized Intermediate Oxidized Intermediate N-Boc-azepane->Oxidized Intermediate Mn-Catalyst Oxidant Product Product Oxidized Intermediate->Product Methoxylation

Caption: General scheme for manganese-catalyzed α-methoxylation.

Experimental Protocol: Manganese-Catalyzed α-Oxidation of Tert-butyl azepane-1-carboxylate

To a solution of tert-butyl azepane-1-carboxylate (1.0 eq) in a suitable solvent, is added a manganese(II) salt, such as manganese(II) acetate (0.05 eq). An oxidant, such as periodic acid or hydrogen peroxide, is then added portion-wise at a controlled temperature. The reaction is stirred until the starting material is consumed. The reaction mixture is then worked up, and the intermediate α-hydroxy or related species is methylated in a subsequent step, or in some variations, methanol can be used as a co-solvent to achieve direct methoxylation. Purification is typically performed by column chromatography.

Route 3: Ruthenium-Catalyzed C-H Oxidation

Ruthenium catalysts are also highly effective for C-H activation and subsequent functionalization. While generally more expensive than manganese, ruthenium catalysts can offer higher efficiency and selectivity in certain transformations. The mechanism is analogous to the manganese-catalyzed route, involving the formation of a high-valent ruthenium-oxo species that abstracts a hydrogen atom from the substrate.

Visualizing the Ruthenium-Catalyzed Pathway

G cluster_2 Ruthenium-Catalyzed Oxidation N-Boc-azepane N-Boc-azepane Oxidized Intermediate Oxidized Intermediate N-Boc-azepane->Oxidized Intermediate Ru-Catalyst Oxidant Product Product Oxidized Intermediate->Product Methoxylation

Caption: General scheme for ruthenium-catalyzed α-methoxylation.

Experimental Protocol: Ruthenium-Catalyzed α-Oxidation of Tert-butyl azepane-1-carboxylate

In a similar setup to the manganese-catalyzed reaction, a ruthenium salt, such as ruthenium(III) chloride (0.01-0.05 eq), is used as the catalyst. An appropriate oxidant is added to the solution of tert-butyl azepane-1-carboxylate in a suitable solvent. The reaction is monitored for completion, followed by workup and purification to isolate the desired product.

PART 3: Cost-Benefit Analysis

Data Presentation: Cost and Yield Comparison

Parameter Route 1: Shono Oxidation Route 2: Mn-Catalyzed Route 3: Ru-Catalyzed
Starting Material (SM) Tert-butyl azepane-1-carboxylateTert-butyl azepane-1-carboxylateTert-butyl azepane-1-carboxylate
Key Reagents Tetraethylammonium tetrafluoroborateManganese(II) acetate, Periodic acidRuthenium(III) chloride, Oxidant
Estimated Yield 60-75%50-70%60-80%
Reagent Cost per gram of Product (USD) Low-MediumLowHigh
Equipment Cost High (Potentiostat)LowLow
Scalability ModerateHighHigh
Safety Concerns Electrical hazards, Flammable solventHandling of strong oxidantsToxicity of Ru catalyst, Oxidants
Environmental Impact Use of organic electrolytesUse of heavy metals, Oxidant wasteUse of heavy metals, Oxidant waste

Note: Reagent costs are based on average prices from major chemical suppliers and are subject to change. Yields for catalytic routes are estimates and may vary.

Analysis and Recommendations

Route 1: Shono Oxidation

  • Benefits: This is a well-established and relatively high-yielding method. It avoids the use of heavy metal catalysts.

  • Drawbacks: The initial investment in electrochemical equipment can be significant. The use of a supporting electrolyte adds to the cost and waste stream. Scalability can be a challenge for large-scale production without specialized flow reactors.

Route 2: Manganese-Catalyzed C-H Oxidation

  • Benefits: Manganese is an inexpensive and abundant metal, making this a highly cost-effective route from a catalyst perspective. The reaction setup is straightforward and easily scalable.

  • Drawbacks: The yields can be moderate, and selectivity can sometimes be an issue, potentially requiring more extensive purification. The use of strong oxidants requires careful handling and generates stoichiometric waste.

Route 3: Ruthenium-Catalyzed C-H Oxidation

  • Benefits: This route can offer high yields and selectivities. Ruthenium catalysts are often more efficient, allowing for lower catalyst loadings.

  • Drawbacks: Ruthenium is a precious metal, making the catalyst cost significantly higher than manganese. This is a major consideration for large-scale synthesis. Similar to the manganese route, it involves the use of strong oxidants.

Final Recommendation

The choice of the optimal synthetic route will depend on the specific needs of the researcher or organization.

  • For small-scale laboratory synthesis where high yield is a priority and the cost of the catalyst is less of a concern, the Ruthenium-Catalyzed route may be the most attractive option.

  • For large-scale industrial production where cost-effectiveness and scalability are paramount, the Manganese-Catalyzed route presents a compelling case, provided that the yield and purity meet the required specifications.

  • The Shono Oxidation is a viable alternative, particularly for laboratories already equipped with electrochemical reactors and for applications where avoiding heavy metal contamination is critical.

Further process optimization for each route, including catalyst loading, reaction time, and purification methods, will be crucial in maximizing efficiency and minimizing costs for the synthesis of tert-butyl 2-methoxyazepane-1-carboxylate.

References

  • Surepure Chemetals. Ruthenium (III) Chloride Hydrate. [Link]

  • ACS Publications. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

  • ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

  • Azer Scientific. Periodic Acid, 1%. [Link]

  • CP Lab Safety. Periodic Acid Solution (1%) Histology Stain, 500mL. [Link]

  • Mercedes Scientific. Periodic Acid Solution (1%), 500mL. [Link]

  • NIH National Library of Medicine. Exploring Electrosynthesis: Bulk Electrolysis and Cyclic Voltammetry Analysis of the Shono Oxidation. [Link]

  • Chem-Station. Shono Oxidation. [Link]

  • Beilstein Journal of Organic Chemistry. The Shono-type electroorganic oxidation of unfunctionalised amides. Carbon–carbon bond formation via electrogenerated N-acyliminium ions. [Link]

  • ResearchGate. Shono-Type Oxidation for Functionalization of N-Heterocycles. [Link]

  • NIH National Library of Medicine. One-Step Regio- and Stereoselective Electrochemical Synthesis of Orexin Receptor Antagonist Oxidative Metabolites. [Link]

  • University of Birmingham Research Portal. An experimentalist's guide to electrosynthesis: The Shono oxidation. [Link]

  • Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • NIH National Library of Medicine. Copper catalyzed Shono-type oxidation of proline residues in peptide. [Link]

  • NIH National Library of Medicine. Electrochemical Functional-Group-Tolerant Shono-Type Oxidation of Cyclic Carbamates Enabled by Aminoxyl Mediators. [Link]

  • Beilstein Journal of Organic Chemistry. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs. [Link]

  • ResearchGate. Manganese-Catalyzed C-H Activation. [Link]

  • ChemRxiv. A Voltage-Controlled Strategy for Modular Shono-Type Amination. [Link]

  • Beilstein Journal of Organic Chemistry. The Shono-type electroorganic oxidation of unfunctionalised amides. Carbon–carbon bond formation via electrogenerated N-acyliminium ions. [Link]

  • ResearchGate. Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)–H Functionalization via Radical and Cationic Intermediates. [Link]

  • PubMed. Manganese-catalyzed selective oxidation of aliphatic C-H groups and secondary alcohols to ketones with hydrogen peroxide. [Link]

  • ResearchGate. Tuning Selectivity in Aliphatic C-H Bond Oxidation of N-Alkylamides and Phthalimides Catalyzed by Manganese Complexes. [Link]

  • CP Lab Safety. tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate, min 97%, 10 grams. [Link]

Validation

The Strategic Advantage of Tert-Butyl 2-Methoxyazepane-1-carboxylate in Modern Drug Discovery

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space is par...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space is paramount. Saturated N-heterocycles are privileged structures in drug design, with azepanes, seven-membered nitrogen-containing rings, offering a unique combination of conformational flexibility and three-dimensional complexity.[1][2] However, the selective functionalization of these scaffolds can be a significant synthetic challenge. This guide presents a comprehensive comparison of tert-butyl 2-methoxyazepane-1-carboxylate, a versatile building block, with other related structures, highlighting its distinct advantages in the synthesis of complex, biologically relevant molecules. We will delve into the mechanistic underpinnings of its enhanced reactivity, provide supporting experimental data from the literature, and offer detailed protocols for its application.

The Challenge of Azepane Functionalization: A Tale of Two Strategies

The introduction of substituents onto the azepane core is crucial for modulating its pharmacological properties. Traditionally, this has been approached through two main avenues:

  • C-H Activation of Unsubstituted Azepanes: This modern approach directly functionalizes the C-H bonds of a simple N-Boc-azepane ring. While powerful, these methods can suffer from a lack of regioselectivity, require harsh reaction conditions, and may not be tolerant of all functional groups.[3][4] The inherent similarity of the various C-H bonds on the azepane ring makes selective activation of a specific position, such as C2, a formidable challenge.[5]

  • Pre-functionalized Building Blocks: A more controlled approach involves the use of a building block with a pre-installed functional group that directs reactivity to a specific site. Tert-butyl 2-methoxyazepane-1-carboxylate is a prime example of such a building block, designed for selective functionalization at the C2 position.

This guide will demonstrate that the use of tert-butyl 2-methoxyazepane-1-carboxylate offers a more strategic and often more efficient entry into a diverse range of 2-substituted azepane derivatives compared to the direct functionalization of the parent N-Boc-azepane.

The Power of the α-Methoxy Carbamate: Unlocking Reactivity through N-Acyliminium Ion Chemistry

The key to the synthetic utility of tert-butyl 2-methoxyazepane-1-carboxylate lies in the α-methoxy carbamate functionality. This moiety serves as a masked electrophile, which can be unmasked under mild Lewis acidic conditions to generate a highly reactive N-acyliminium ion intermediate.[6][7] This intermediate is a powerful electrophile that readily reacts with a wide array of nucleophiles, enabling the facile and stereoselective introduction of substituents at the C2 position.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} caption="Reaction pathways to 2-substituted azepanes."

This N-acyliminium ion-mediated pathway offers several distinct advantages over C-H activation:

  • Mild Reaction Conditions: The generation of the N-acyliminium ion typically occurs under mild conditions with common Lewis acids (e.g., BF₃·OEt₂, TMSOTf, Sc(OTf)₃), which enhances functional group tolerance.[8][9]

  • High Regioselectivity: The reaction is inherently regioselective, with the nucleophile exclusively attacking the C2 position.

  • Stereochemical Control: The facial selectivity of the nucleophilic attack on the N-acyliminium ion can often be controlled, leading to high levels of diastereoselectivity. The conformation of the cyclic N-acyliminium ion intermediate plays a crucial role in determining the stereochemical outcome.[10][11]

  • Broad Nucleophile Scope: A wide variety of nucleophiles, including organometallics, silyl enol ethers, indoles, and other electron-rich arenes, can be employed.[6]

Comparative Performance: A Data-Driven Analysis

While a direct head-to-head comparison of tert-butyl 2-methoxyazepane-1-carboxylate with N-Boc-azepane under C-H activation conditions within a single study is scarce, a comparative analysis of data from different studies on analogous systems strongly supports the advantages of the N-acyliminium ion approach.

MethodSubstrateReagentsNucleophileProductYieldStereoselectivityReference
N-Acyliminium Ion N-Boc-2-methoxypiperidineBF₃·OEt₂Allyltrimethylsilane2-allyl-N-Boc-piperidine~80-95%High (often single diastereomer)[10]
N-Acyliminium Ion N-Boc-2-methoxypyrrolidineLewis AcidVarious2-substituted-N-Boc-pyrrolidineGood to ExcellentHigh[6]
C-H Activation N-Boc-piperidinePd(OAc)₂, Ligand, BaseAryl Halide2-aryl-N-Boc-piperidine33-80%Variable[12]
C-H Activation N-Boc-pyrrolidineCu(I) saltAllyl Bromide2-allyl-N-Boc-pyrrolidineModerate to GoodGood[13]

Note: The data presented is a synthesis from multiple sources for illustrative purposes and direct quantitative comparisons should be made with caution.

The trends observed in these related systems strongly suggest that the N-acyliminium ion pathway, facilitated by the 2-methoxy group, generally leads to higher yields and superior stereocontrol for the introduction of substituents at the C2 position of saturated N-heterocycles compared to C-H activation methods.

Experimental Protocols: A Practical Guide

The following protocols are adapted from established procedures for the functionalization of N-Boc-2-methoxypiperidines and can be applied to tert-butyl 2-methoxyazepane-1-carboxylate with minor modifications.

General Procedure for Lewis Acid-Mediated Nucleophilic Addition

G

Materials:

  • tert-Butyl 2-methoxyazepane-1-carboxylate

  • Nucleophile (e.g., allyltrimethylsilane, silyl enol ether)

  • Lewis Acid (e.g., boron trifluoride diethyl etherate (BF₃·OEt₂), trimethylsilyl trifluoromethanesulfonate (TMSOTf))

  • Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), acetonitrile (MeCN))

  • Standard laboratory glassware and workup reagents

Step-by-Step Methodology:

  • To a solution of tert-butyl 2-methoxyazepane-1-carboxylate (1.0 equiv) and the nucleophile (1.2-1.5 equiv) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid (1.1-1.5 equiv) dropwise.

  • Stir the reaction mixture at -78 °C and allow it to warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted azepane derivative.

Conclusion: A Superior Building Block for Complex Molecule Synthesis

References

  • Okino, T., & Yoshimura, T. (2014). Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method: Elucidation of stereoselectivity by spectroscopic conformational analysis and DFT calculations. Beilstein Journal of Organic Chemistry, 10, 1345–1353. Available from: [Link]

  • Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(7), 2809–2815. Available from: [Link]

  • Coldham, I., & Leonori, D. (2010). Regioselective and stereoselective copper(I)-promoted allylation and conjugate addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine. The Journal of Organic Chemistry, 75(12), 4069–4077. Available from: [Link]

  • Hiemstra, H., & Speckamp, W. N. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC, 2001(i), 1-16. Available from: [Link]

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available from: [Link]

  • Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., ... & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available from: [Link]

  • Suga, H., Takemoto, H., & Kakehi, A. (2007). Lewis Acid-Catalyzed Michael Addition Reactions of N-Boc-2-silyloxypyrroles to 3-acryloyl-2-oxazolidinone. HETEROCYCLES, 71(2), 361-371. Available from: [Link]

  • Floreancig, P. E. (2012). Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release. Organic & Biomolecular Chemistry, 10(39), 7980-7985. Available from: [Link]

  • van der Meer, J. C., Marsden, S. P., & Feringa, B. L. (2021). Characterization of Cyclic N-Acyliminium Ions by Infrared Ion Spectroscopy. Angewandte Chemie International Edition, 60(52), 27101-27106. Available from: [Link]

  • Ghorai, M. K., & Kumar, A. (2018). General schemes of tandem N-acyliminium ion cyclization-nucleophilic addition reactions to fused and bridged ring systems. Molecules, 23(7), 1735. Available from: [Link]

  • Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. Y. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Journal of the American Chemical Society, 132(50), 17946–17949. Available from: [Link]

  • Shih, T. L., Liang, M. T., Wu, K. D., & Lin, C. H. (2011). Synthesis of Polyhydroxy 7-And N-alkyl-azepanes as Potent Glycosidase Inhibitors. Carbohydrate research, 346(2), 183–190. Available from: [Link]

  • Zha, Y., Yao, H., & Li, Z. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 574-592. Available from: [Link]

  • Trapping of N-Acyliminium Ions with Enamides: An Approach to Medium-Sized Diaza-Heterocycles. (2015). Organic Letters, 17(15), 3794–3797. Available from: [Link]

  • Trost, B. M., & Dong, G. (2016). Intermolecular Addition Reactions of N-Acyliminium Ions (Part II).
  • A highly efficient diastereo- and enantioselective Mannich reaction of lactones with N-Boc-aldimines catalyzed by bifunctional rosin-derived amine thiourea catalysts. (2014). Chemical Communications, 50(86), 13096-13099. Available from: [Link]

  • Bose, D. S., & Lakshminarayana, V. (1999). Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc). Synthesis, 1999(1), 66–68. Available from: [Link]

  • Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. (2020). Nature Communications, 11(1), 1-8. Available from: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). International Journal of Organic Chemistry, 2(3), 224-229. Available from: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2012). Molecules, 17(7), 8447-8459. Available from: [Link]

  • Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison. (2023). Green Chemistry, 25(12), 4704-4715. Available from: [Link]

  • Suga, H., Takemoto, H., & Kakehi, A. (2007). LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2-OXAZOLIDINONE. HETEROCYCLES, 71(2), 361-371. Available from: [Link]

  • Azine Activation via Silylium Catalysis. (2021). Journal of the American Chemical Society, 143(21), 7936–7942. Available from: [Link]

  • Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. (2010). Journal of the American Chemical Society, 132(50), 17946-17949. Available from: [Link]

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available from: [Link]

  • Substrate scope of C2 functionalization. The N‐Boc‐piperidine (1 a)... (2020). Angewandte Chemie International Edition, 59(4), 1598-1602. Available from: [Link]

  • C C Cleavage Approach to C H Functionalization of Saturated Aza-Cycles. (2021). Journal of the American Chemical Society, 143(5), 2189–2195. Available from: [Link]

  • Coldham, I., & Leonori, D. (2010). Regioselective and stereoselective copper(I)-promoted allylation and conjugate addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine. The Journal of Organic Chemistry, 75(12), 4069-4077. Available from: [Link]

  • Innate and guided C–H functionalization logic. (2011). Nature Chemistry, 3(4), 259-271. Available from: [Link]

  • C-H ACTIVATION. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). Tert-butyl 2-oxoazepane-1-carboxylate. Retrieved January 19, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Enantioselective Synthesis and Analysis of tert-Butyl 2-Methoxyazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the stereochemical identity of a drug candidate is a critical determinant of its pharmacological profile. Ch...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the stereochemical identity of a drug candidate is a critical determinant of its pharmacological profile. Chiral molecules can exhibit profoundly different efficacy, metabolism, and toxicity depending on the spatial arrangement of their atoms. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged motif in numerous biologically active compounds. This guide provides an in-depth technical comparison of synthetic and analytical methodologies for a key chiral building block: tert-butyl 2-methoxyazepane-1-carboxylate.

This document offers a comparative analysis of potential enantioselective synthetic routes and detailed guidance on the development of robust analytical methods for the chiral separation of its enantiomers. The insights and protocols herein are designed to empower researchers to make informed decisions in the synthesis and characterization of this and structurally related compounds.

Part 1: Enantioselective Synthesis Strategies: A Comparative Overview

Two primary conceptual approaches are considered: asymmetric ring-closing metathesis (ARCM) and diastereoselective functionalization of a chiral precursor .

Strategy A: Molybdenum-Catalyzed Asymmetric Ring-Closing Metathesis (ARCM)

This approach leverages the power of transition-metal catalysis to construct the chiral azepane ring from an achiral precursor. Molybdenum-based catalysts, in particular, have demonstrated exceptional performance in the enantioselective synthesis of small and medium-ring cyclic amines.[1][2]

Causality of Experimental Choices: The choice of a molybdenum-based catalyst is predicated on its proven ability to effect asymmetric ring-closing metathesis with high enantioselectivity, even for the formation of challenging medium-sized rings like azepanes. The N-allyl-N-(pent-4-en-1-yl)carbamate precursor is designed to undergo a ring-closing metathesis reaction to furnish the desired seven-membered ring. The Boc protecting group is strategically chosen for its stability under the reaction conditions and its utility in subsequent synthetic transformations.

Workflow for Molybdenum-Catalyzed ARCM:

cluster_synthesis Strategy A: Mo-Catalyzed ARCM start Achiral Dienylamine Precursor rcm Asymmetric Ring-Closing Metathesis (ARCM) start->rcm catalyst Chiral Mo Catalyst catalyst->rcm intermediate Unsaturated Azepane rcm->intermediate reduction Diastereoselective Reduction intermediate->reduction methoxy Introduction of Methoxy Group reduction->methoxy product tert-Butyl 2-methoxyazepane-1-carboxylate methoxy->product

Caption: Workflow for the enantioselective synthesis via Mo-catalyzed ARCM.

Experimental Protocol (Hypothetical):

  • Catalyst Preparation: In a nitrogen-filled glovebox, a solution of the chiral molybdenum catalyst (e.g., a Schrock-type catalyst with a chiral ligand) is prepared in anhydrous toluene.

  • Ring-Closing Metathesis: To the catalyst solution is added a solution of the achiral diene precursor, tert-butyl allyl(pent-4-en-1-yl)carbamate, in anhydrous toluene. The reaction is stirred at room temperature and monitored by TLC or GC-MS for the consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction is quenched with an appropriate reagent, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched unsaturated azepane.

  • Reduction and Methoxylation: The resulting unsaturated azepane is then subjected to a diastereoselective reduction of the double bond, followed by the introduction of the methoxy group at the C2 position. This could potentially be achieved through a stereoselective hydroboration-oxidation followed by methylation, or an asymmetric epoxidation followed by nucleophilic opening with methanol.

Strategy B: Diastereoselective Addition to a Chiral Precursor

This strategy relies on the use of a chiral starting material to induce stereoselectivity in the key bond-forming step. A plausible approach involves the use of a chiral cyclic imine derived from a readily available chiral pool starting material.

Causality of Experimental Choices: This approach leverages the inherent chirality of a precursor to control the stereochemical outcome of a nucleophilic addition. The use of a chiral cyclic imine, which can be synthesized from a chiral amino alcohol, provides a rigid scaffold that can direct the approach of a nucleophile. The subsequent ring expansion would then lead to the desired azepane ring system.

Workflow for Diastereoselective Addition:

cluster_synthesis_b Strategy B: Diastereoselective Addition start_b Chiral Amino Alcohol imine Formation of Chiral Cyclic Imine start_b->imine addition Diastereoselective Nucleophilic Addition imine->addition intermediate_b Substituted Piperidine addition->intermediate_b expansion Ring Expansion intermediate_b->expansion methoxy_b Functional Group Manipulation expansion->methoxy_b product_b tert-Butyl 2-methoxyazepane-1-carboxylate methoxy_b->product_b

Caption: Workflow for the diastereoselective synthesis from a chiral precursor.

Experimental Protocol (Hypothetical):

  • Synthesis of Chiral Imine: A chiral amino alcohol is cyclized to form a chiral cyclic imine.

  • Diastereoselective Addition: The chiral imine is reacted with a suitable nucleophile (e.g., a Grignard reagent or an organolithium species) in the presence of a Lewis acid to promote a highly diastereoselective addition.

  • Ring Expansion: The resulting substituted piperidine is then subjected to a ring expansion protocol, such as a Tiffeneau-Demjanov rearrangement, to form the azepane ring.

  • Functional Group Manipulation: The final steps would involve the introduction of the methoxy group at the C2 position and the Boc protection of the nitrogen atom.

Performance Comparison of Synthetic Strategies
FeatureStrategy A: Mo-Catalyzed ARCMStrategy B: Diastereoselective Addition
Enantioselectivity Potentially very high (up to >98% ee reported for similar systems).[1][2]Dependent on the stereodirecting ability of the chiral precursor.
Substrate Scope Generally broad for ARCM reactions.May be limited by the availability of the chiral starting material.
Scalability Can be challenging due to catalyst cost and sensitivity.Potentially more scalable if the chiral precursor is readily available.
Number of Steps Potentially shorter from a readily available achiral precursor.May involve more steps to prepare the chiral precursor.
Key Challenge Catalyst cost and optimization of the final functionalization steps.Achieving high diastereoselectivity in the addition and ring expansion steps.

Part 2: Chiral Analysis: A Guide to Method Development

The accurate determination of the enantiomeric excess (ee) of tert-butyl 2-methoxyazepane-1-carboxylate is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this purpose. The development of a robust chiral HPLC method requires a systematic approach to screen and optimize various parameters.

Selection of Chiral Stationary Phases (CSPs)

Based on the structure of the analyte (an N-Boc protected amine), two main classes of CSPs are recommended for initial screening:

  • Polysaccharide-based CSPs: These are the most widely used CSPs and are often the first choice for method development due to their broad applicability. Columns with derivatized cellulose or amylose (e.g., Chiralpak® IA, IC, AD, AS series) are highly recommended.[3][4]

  • Macrocyclic Glycopeptide-based CSPs: These CSPs, such as those based on teicoplanin or vancomycin (e.g., Astec® CHIROBIOTIC™ series), can offer alternative selectivity, particularly in reversed-phase or polar organic modes.[5]

Chiral HPLC Method Development Workflow

cluster_analysis Chiral HPLC Method Development start_analysis Racemic Standard of Analyte csp_screening Screen Polysaccharide & Macrocyclic CSPs start_analysis->csp_screening mobile_phase Evaluate Normal Phase, Reversed Phase & Polar Organic Modes csp_screening->mobile_phase optimization Optimize Mobile Phase Composition, Temperature & Flow Rate mobile_phase->optimization validation Method Validation (Specificity, Linearity, Accuracy, Precision) optimization->validation result Robust Chiral Separation Method validation->result

Caption: Workflow for developing a chiral HPLC method.

Detailed Experimental Protocols for Chiral HPLC Analysis

Protocol 1: Polysaccharide-Based CSP in Normal Phase Mode

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). Start with a ratio of 90:10 (v/v) and adjust the IPA concentration to optimize resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: Macrocyclic Glycopeptide-Based CSP in Reversed-Phase Mode

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: Astec® CHIROBIOTIC™ T (Teicoplanin), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 6.0). Start with a ratio of 50:50 (v/v) and adjust the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Comparative Data for Analytical Methods
ParameterPolysaccharide-Based CSP (Normal Phase)Macrocyclic Glycopeptide-Based CSP (Reversed Phase)
Selectivity Often provides high selectivity for N-Boc protected amines.Can offer complementary selectivity, especially for polar compounds.
Robustness Generally robust, but sensitive to water content in the mobile phase.Typically very robust and less sensitive to minor mobile phase variations.
Solvent Usage Uses non-polar organic solvents, which can be a safety and disposal concern.Uses aqueous-organic mobile phases, which are generally more environmentally friendly.
Equilibration Time May require longer equilibration times when changing mobile phase composition.Generally shorter equilibration times.

Part 3: Conclusion and Future Outlook

The enantioselective synthesis and analysis of tert-butyl 2-methoxyazepane-1-carboxylate are critical for its application in drug discovery and development. While a direct, optimized synthetic route is yet to be published, this guide has presented a comparative analysis of two plausible and powerful strategies: Molybdenum-catalyzed Asymmetric Ring-Closing Metathesis and Diastereoselective Addition to a Chiral Precursor. The choice between these methods will depend on factors such as catalyst availability, scalability requirements, and the desired number of synthetic steps.

For the crucial step of chiral analysis, a systematic approach to HPLC method development has been outlined. The initial screening of polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases under various mobile phase conditions is the most effective path to a robust and reliable analytical method.

Future research in this area should focus on the experimental validation of the proposed synthetic routes to identify the most efficient and scalable method. Furthermore, the development and validation of a specific chiral HPLC method for tert-butyl 2-methoxyazepane-1-carboxylate will be essential for quality control and regulatory submissions. The principles and protocols detailed in this guide provide a solid foundation for researchers to advance the chemistry of this important chiral building block.

References

  • BenchChem. (2025). Stereoselective Synthesis of Azepane-2,4-dione Derivatives.
  • Rowe, D. J., et al. (2008). Direct Catalytic Asymmetric Synthesis of Cyclic Aminals from Aldehydes. Journal of the American Chemical Society, 130(49), 16484–16485.
  • Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940.
  • Hoveyda, A. H., & Schrock, R. R. (2001). Catalytic Asymmetric Olefin Metathesis. Chemistry – A European Journal, 7(5), 945–950.
  • Giudici, R. E., & Hoveyda, A. H. (2007). Enantioselective Synthesis of Cyclic Amides and Amines through Mo-Catalyzed Asymmetric Ring-Closing Metathesis. Journal of the American Chemical Society, 129(13), 3824–3825.
  • Mitsukura, K., et al. (2010). Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. Organic & Biomolecular Chemistry, 8(20), 4533–4535.
  • Li, X., et al. (2020). Catalytic Kinetic Resolution of Cyclic Amines by Employing Cooperatively Achiral Carbene/Chiral Hydroxamic Acids Catalysis.
  • Wang, Y., et al. (2023). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. Journal of the American Chemical Society, 145(48), 26268–26278.
  • BenchChem. (2025). Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.
  • Kumar, A., et al. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect, 6(33), 8567-8588.
  • Sigma-Aldrich. (n.d.).
  • Reddy, G. S., et al. (2016). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. RSC Advances, 6(10), 8345-8356.

Sources

Validation

A Comparative Guide to N-Protected Azepanes: Benchmarking tert-Butyl 2-Methoxyazepane-1-carboxylate

Introduction: The Azepane Scaffold and the Imperative of N-Protection The seven-membered azepane ring is a privileged scaffold in modern medicinal chemistry. While less common than its five- and six-membered pyrrolidine...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold and the Imperative of N-Protection

The seven-membered azepane ring is a privileged scaffold in modern medicinal chemistry. While less common than its five- and six-membered pyrrolidine and piperidine cousins, this underrepresentation belies its potential to unlock novel three-dimensional chemical space.[1][2][3] The inherent flexibility of the seven-membered ring allows its derivatives to adopt unique conformational states, enabling potent and selective interactions with biological targets.[4][5] Azepane-based motifs are found in a range of FDA-approved drugs and promising clinical candidates, where they serve as core components in treatments for central nervous system disorders, cancer, and viral infections.[6][7][8][9]

The synthetic utility of the azepane nucleus is critically dependent on the strategic use of nitrogen protecting groups. These groups serve to modulate the reactivity of the nitrogen atom, prevent unwanted side reactions, and often play a crucial role in directing the stereochemical outcome of subsequent transformations. The choice of an N-protecting group is therefore a pivotal decision in the design of a synthetic route, governed by its stability, ease of introduction and removal, and its influence on the molecule's physical properties and reactivity.

This guide provides a comprehensive comparison of tert-butyl 2-methoxyazepane-1-carboxylate, a novel protecting group strategy, against the most commonly employed N-protected azepanes:

  • N-Boc (tert-Butoxycarbonyl) protected azepane

  • N-Cbz (Benzyloxycarbonyl) protected azepane

  • N-Bn (Benzyl) protected azepane

We will delve into their synthesis, comparative stability under various reaction conditions, unique reactivity profiles, and their impact on the conformational landscape of the azepane ring. This analysis is supported by experimental data and established protocols to provide researchers, scientists, and drug development professionals with the field-proven insights necessary for informed decision-making in their synthetic campaigns.

Synthesis of N-Protected Azepanes: An Overview

The construction of the azepane ring itself can be achieved through various strategies, most notably ring-expansion reactions or the cyclization of linear precursors.[1][10] Once the core is formed, the introduction of the nitrogen protecting group is typically straightforward.

G cluster_synthesis General Synthetic Pathways cluster_special Synthesis of tert-Butyl 2-Methoxyazepane-1-carboxylate Azepane Azepane HCl Boc2O Boc₂O, Base (e.g., TEA, NaOH) DCM or THF/H₂O CbzCl Cbz-Cl, Base (e.g., K₂CO₃) DCM or Acetone/H₂O BnBr BnBr, Base (e.g., K₂CO₃) ACN or DMF Precursor tert-Butyl 2-(hydroxymethyl) azepane-1-carboxylate Azepane->Precursor Multi-step Synthesis NBoc N-Boc-Azepane Boc2O->NBoc Protection NCbz N-Cbz-Azepane CbzCl->NCbz Protection NBn N-Bn-Azepane BnBr->NBn Protection Methylation O-Methylation (e.g., NaH, MeI, THF) Target tert-Butyl 2-methoxy azepane-1-carboxylate Methylation->Target Functionalization

Fig. 1: Synthetic routes to common N-protected azepanes.

The N-Boc, N-Cbz, and N-Bn groups are introduced using standard acylation or alkylation protocols.[11][12] The synthesis of tert-butyl 2-methoxyazepane-1-carboxylate is less direct. It involves the initial synthesis of a 2-substituted azepane, such as tert-butyl 2-(hydroxymethyl)azepane-1-carboxylate[13], followed by functional group manipulation—in this case, O-methylation—to install the methoxy group. This multi-step approach adds complexity but also introduces a unique functional handle at the C2 position, which can be a strategic advantage.

Comparative Stability and Deprotection Orthogonality

The key to a successful multi-step synthesis is often the orthogonal stability of the protecting groups employed. A protecting group must remain intact through various reaction conditions until its selective removal is desired. The stability of our four candidates varies significantly, offering a powerful toolkit for the synthetic chemist.

Table 1: Comparative Stability of N-Protected Azepanes

Protecting GroupAcidic Conditions (TFA/DCM)Basic Conditions (NaOH/MeOH)Reductive Hydrogenolysis (H₂, Pd/C)Oxidative Conditions (m-CPBA)
N-Boc Labile[11][14]StableStableStable
N-Cbz StableLabile (strong base)Labile[15][16]Stable
N-Bn StableStableLabile[17]Labile (strong oxidants)
N-(2-methoxy)-Boc Labile (Boc)StablePotentially Labile (N-O)Potentially Labile (N-O)
Analysis of Deprotection Strategies
  • N-Boc: The tert-butoxycarbonyl group is the quintessential acid-labile protecting group. Its removal is typically achieved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) that leave Cbz and Bn groups untouched.[11][14][18] This makes it an excellent choice for early-stage synthesis when subsequent steps involve basic or reductive chemistry.

  • N-Cbz & N-Bn: Both the benzyloxycarbonyl and benzyl groups are prized for their stability to a wide range of non-reductive conditions. Their primary mode of cleavage is catalytic hydrogenolysis (e.g., H₂ over palladium on carbon).[15][16] This provides perfect orthogonality with the acid-labile Boc group. The Cbz group can also be removed under strongly basic or acidic conditions, though this is less common.

  • tert-Butyl 2-Methoxyazepane-1-carboxylate: This compound presents a dual-mode deprotection profile. The N-Boc moiety confers the expected acid lability. However, the N-O bond of the alkoxyamine functionality introduces a unique point of cleavage.[19][20] Alkoxyamines can undergo homolysis of the N-O bond under thermal or photochemical conditions, or be cleaved by specific reducing agents.[21][22] This offers a potentially novel, orthogonal deprotection strategy that could be triggered under conditions that leave Boc, Cbz, and other groups intact, although this requires further experimental validation for this specific substrate.

G Start Fully Protected Azepane (N-Boc, N-Cbz, Ester-Bn) Condition1 TFA / DCM Start->Condition1 Cleaves Boc Condition2 H₂ / Pd-C Start->Condition2 Cleaves Cbz & Bn Condition3 LiOH / H₂O Start->Condition3 Cleaves Ester Product1 N-Cbz, Ester-Bn Azepane Condition1->Product1 Product2 N-Boc Azepane Condition2->Product2 Product3 N-Boc, N-Cbz Azepane Acid Condition3->Product3

Fig. 2: Deprotection orthogonality of common protecting groups.

Reactivity and Synthetic Utility: The Role of the α-Position

Beyond stability, the N-protecting group profoundly influences the reactivity of adjacent C-H bonds, particularly at the C2 (α) position. Directed lithiation at this position followed by trapping with an electrophile is a powerful method for introducing substituents and building molecular complexity.

  • N-Boc: The N-Boc group is known to facilitate the α-lithiation of saturated N-heterocycles. The carbamate oxygen can coordinate with the lithium cation, stabilizing the resulting α-anion. This makes N-Boc azepane a versatile intermediate for C2 functionalization.

  • N-Bn: The N-benzyl group is less effective at directing α-lithiation compared to N-Boc. Lithiation often occurs competitively at the benzylic position of the protecting group itself, leading to a mixture of products unless conditions are carefully controlled.[23]

  • tert-Butyl 2-Methoxyazepane-1-carboxylate: The pre-installed methoxy group at the C2 position fundamentally changes the synthetic strategy. Instead of being a site for deprotonation, the C2 position is already functionalized. This can be a significant advantage, streamlining a synthesis by removing the need for a separate C-H activation step. The methoxy group itself could potentially be eliminated to form an enamine or substituted via nucleophilic attack, offering unique downstream reactivity pathways not accessible with the other protecting groups.

Conformational Impact of N-Substitution

The seven-membered azepane ring is highly flexible, capable of adopting multiple low-energy conformations such as chair, boat, and twist-boat forms.[4] The choice of N-protecting group acts as a "conformational rudder," influencing the equilibrium between these states.

  • The bulky N-Boc group will exert significant steric hindrance, often favoring conformations that place the tert-butyl group in a pseudo-equatorial position to minimize A-value strain.

  • The N-Cbz and N-Bn groups are also sterically demanding, but the presence of the aromatic ring can lead to stabilizing intramolecular interactions (e.g., π-stacking) with other parts of the molecule, leading to different conformational preferences.

  • For tert-butyl 2-methoxyazepane-1-carboxylate , the C2-methoxy group introduces an additional stereocenter and a strong stereoelectronic effect (gauche effect), which will significantly bias the conformational landscape of the ring.[5] This pre-organization of the scaffold can be crucial for optimizing binding affinity to a biological target, as it reduces the entropic penalty of binding.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Azepane
  • Dissolve azepane hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.5 eq.) and stir until the solid dissolves.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in THF dropwise at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-azepane.

Protocol 2: Comparative Deprotection of N-Boc Azepane
  • Prepare a 0.1 M solution of N-Boc-azepane in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10 eq.) at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion (typically <1 hour), concentrate the mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.

  • Dry the organic layer and concentrate to yield the deprotected azepane.

Protocol 3: Comparative Deprotection of N-Cbz Azepane
  • Dissolve N-Cbz-azepane (1.0 eq.) in methanol or ethanol.

  • Add palladium on carbon (10% w/w, ~0.05 eq. Pd).

  • Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.

  • Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate in vacuo to yield the deprotected azepane.

Conclusion and Strategic Recommendations

The choice of an N-protecting group for the azepane scaffold is a strategic decision with far-reaching implications for a synthetic route.

  • N-Boc-azepane remains the workhorse for its ease of use and mild, orthogonal deprotection, making it ideal for routes requiring subsequent base-sensitive or reductive steps. Its ability to direct α-lithiation is a key advantage for C2 functionalization.

  • N-Cbz and N-Bn-azepanes are superior choices when high stability to acidic and certain basic conditions is required. Their cleavage via hydrogenolysis provides excellent orthogonality to acid-labile groups.

  • tert-Butyl 2-methoxyazepane-1-carboxylate emerges as a specialized reagent with unique potential. It is not a simple protecting group but rather a pre-functionalized building block. Its primary advantages lie in:

    • Streamlined Synthesis: It bypasses the need for a separate C2-functionalization step.

    • Novel Reactivity: The C2-methoxy group offers unique handles for further chemical modification.

    • Conformational Control: The C2 substituent provides a powerful tool for locking the flexible azepane ring into a desired conformation.

    • Potential Orthogonal Deprotection: The N-O bond may offer a unique cleavage pathway, although this requires further investigation.

For researchers aiming to perform late-stage C2 functionalization or requiring robust acid stability, traditional Boc or Cbz/Bn protection remains the logical choice. However, for those designing novel azepane scaffolds where C2 substitution is predetermined and conformational rigidity is desired, tert-butyl 2-methoxyazepane-1-carboxylate represents a compelling and efficient strategic alternative.

References

  • Recent Advances on the Synthesis of Azepane-Based Compounds.
  • A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Deriv
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Labile alkoxyamines: past, present, and future.
  • Synthesis and Medicinal Uses of Azepines. Pharmaguideline.
  • N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science.
  • Azepines, Chemistry, Synthesis and Reactions. STM Journals.
  • Synthesis of Functionalized Azepines via Cu(I)
  • A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXYMETHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. J-STAGE.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Alkoxyamine-Initiated Living Radical Polymerization: Factors Affecting Alkoxyamine Homolysis Rates.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Side Reactions of Nitroxide-Mediated Polymerization: N-O versus O-C Cleavage of Alkoxyamines. ANU Research School of Chemistry.
  • N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and M
  • Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry (RSC Publishing).
  • Electrophile-Dependent Reactivity of Lithi
  • tert-Butyl 2-(hydroxymethyl)
  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides. PubMed Central.
  • Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines.

Sources

Comparative

The Ascendant Methoxyazepane Scaffold: A Comparative Guide to Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, integral to the structure of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous bioactive molecules and approved pharmaceuticals.[1][2] Its inherent three-dimensional character provides access to a diverse chemical space, making it an attractive framework in drug discovery.[3] The introduction of a methoxy substituent onto this versatile ring system can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target engagement, thereby offering a powerful tool for fine-tuning pharmacological profiles. This guide provides a comprehensive literature review of the synthesis and applications of methoxyazepanes, presenting a comparative analysis of synthetic methodologies and a detailed exploration of their burgeoning role in drug development, supported by experimental data.

Part 1: A Comparative Analysis of Synthetic Strategies for Methoxyazepanes

The synthesis of methoxy-substituted azepanes can be broadly categorized into two main approaches: ring expansion reactions of smaller cyclic precursors and cyclization of linear amino alcohols. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry of the final product.

Ring Expansion Methodologies

Ring expansion reactions offer a powerful and convergent approach to the azepane core. A notable example is the photochemical dearomative ring expansion of nitroarenes. This method allows for the conversion of readily available nitrobenzenes into complex azepanes. The process, mediated by blue light, transforms the six-membered aromatic ring into a seven-membered system, which upon subsequent hydrogenolysis, yields the saturated azepane.[4][5] This strategy is particularly advantageous for accessing polysubstituted azepanes, where the substitution pattern of the starting nitroarene is translated to the final product.[5]

Key Advantages:

  • Access to complex and polysubstituted azepanes.[4]

  • Utilization of readily available starting materials.[5]

  • Mild reaction conditions (blue light, room temperature).[4]

Limitations:

  • The regioselectivity of the ring expansion can be a challenge with certain substitution patterns on the nitroarene.[5]

  • The multi-step nature of the process can impact overall yield.

Cyclization of Acyclic Precursors

The intramolecular cyclization of linear precursors, typically ω-amino alcohols or their derivatives, represents a more traditional yet effective route to azepanes. A common strategy involves the reductive amination of a carbonyl group within a linear chain containing a protected amine. Subsequent deprotection and intramolecular cyclization can then furnish the azepane ring.

A specific example involves the synthesis of 10-methoxy-5H-dibenzo[b,f]azepine, where 10,11-dibromoiminodibenzyl undergoes a reaction with an alkali metal hydroxide or alkoxide in a mixed solvent system to yield the desired methoxyazepine derivative.[6]

Key Advantages:

  • Often allows for greater control over the position of the methoxy substituent.

  • Can be adapted for the synthesis of a wide variety of derivatives.

Limitations:

  • May require multi-step syntheses of the linear precursors.

  • Intramolecular cyclization to form a seven-membered ring can be entropically disfavored, sometimes leading to lower yields.

Comparative Summary of Synthetic Routes

To provide a clearer comparison, the following table summarizes the key features of the aforementioned synthetic strategies.

Synthetic StrategyKey FeaturesTypical YieldsAdvantagesDisadvantages
Photochemical Ring Expansion of Nitroarenes Blue light-mediated dearomatization followed by hydrogenolysis.Moderate to Good[4][5]Access to complex substitution patterns; mild conditions.[4]Potential for regioisomeric mixtures; multi-step process.[5]
Intramolecular Cyclization Cyclization of linear amino alcohols or related precursors.VariableGood control over substituent placement.Can require lengthy precursor synthesis; cyclization can be low-yielding.
Reaction of Dihalo-precursors Reaction of a dihalo-azepine precursor with a methoxide source.High (e.g., 81-86%)[6]High-yielding for specific isomers.Limited to specific, pre-functionalized starting materials.

Part 2: Applications of Methoxyazepanes in Medicinal Chemistry

The incorporation of a methoxy group into the azepane scaffold has led to the discovery of compounds with a range of biological activities. The methoxy group can influence activity through various mechanisms, including direct interaction with the biological target, modulation of electronic properties, and alteration of metabolic stability.

Methoxyazepanes as Anticancer Agents

Derivatives of the azepane scaffold have demonstrated significant potential as anticancer agents.[1] For instance, a series of novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives were synthesized and evaluated for their anti-cancer activity. Within this series, a compound featuring a 4-methoxyphenyl substituent was synthesized, highlighting the exploration of methoxy groups in this chemical space.[5] While the specific IC50 value for the methoxy derivative was not reported in the available abstract, a related compound, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, showed good activity with an IC50 value of 18 µM against a B-cell leukemic cell line.[7]

Methoxyazepanes as Modulators of CNS Targets

The azepane core is a common feature in centrally acting agents. The addition of a methoxy group can impact a compound's ability to cross the blood-brain barrier and its affinity for CNS targets. For example, the synthesis of ent-3-methoxy-morphinan, a dextromethorphan-related compound featuring a methoxy-substituted ring system that can be conceptually related to a methoxyazepane fused system, has been reported.[8] While specific pharmacological data for simple methoxyazepanes in CNS disorders is still emerging, the prevalence of the methoxy group in known CNS drugs suggests this is a promising area of investigation.

Structure-Activity Relationships (SAR)

The position and orientation of the methoxy group on the azepane ring are critical for biological activity. SAR studies on related heterocyclic systems have shown that methoxy groups can enhance antioxidant activity and influence binding to biological targets.[1][9] For example, in a series of phenolic acids, the presence of a methoxy group was found to promote antioxidant activity.[1] While direct SAR studies on a broad range of methoxyazepane isomers are not yet widely available in the literature, the principles observed in other scaffolds underscore the importance of systematic exploration of methoxy substitution on the azepane ring.

Part 3: Experimental Protocols

To facilitate further research in this area, this section provides representative, detailed experimental protocols for the synthesis and biological evaluation of methoxyazepanes, based on methodologies described in the literature for related compounds.

Synthesis Protocol: General Procedure for the Synthesis of 4-Methoxybenzoylhydrazones (as an example of incorporating a methoxy-phenyl moiety)

This protocol is adapted from the synthesis of 4-methoxybenzoylhydrazones, which can be considered precursors or analogs for more complex methoxy-substituted heterocyclic systems.[10]

Step 1: Synthesis of 4-Methoxybenzohydrazide

  • In a round-bottom flask, combine methyl 4-methoxybenzoate (1 equivalent) with hydrazine hydrate (1 equivalent) in methanol.

  • Reflux the mixture for 6 hours.

  • After cooling, evaporate the excess hydrazine and methanol under reduced pressure.

  • Recrystallize the crude product from methanol to yield pure 4-methoxybenzohydrazide.[11]

Step 2: Synthesis of 4-Methoxybenzoylhydrazone Derivatives

  • In a round-bottom flask, dissolve 4-methoxybenzohydrazide (1 equivalent) and the desired aldehyde (1 equivalent) in methanol.

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 3 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, evaporate the solvent under vacuum.

  • Recrystallize the crude product from methanol to obtain the pure 4-methoxybenzoylhydrazone.[11]

Biological Evaluation Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of newly synthesized methoxyazepane derivatives against a cancer cell line.[12]

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methoxyazepane derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the methoxyazepane compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Part 4: Visualization of Key Concepts

To visually represent the information discussed, the following diagrams have been generated using Graphviz.

General Synthetic Strategies for Methoxyazepanes

Synthesis_Strategies cluster_ring_expansion Ring Expansion cluster_cyclization Intramolecular Cyclization Nitroarene Nitroarene Azepine Intermediate Azepine Intermediate Nitroarene->Azepine Intermediate Photochemical Dearomatization Methoxyazepane_RE Methoxyazepane Azepine Intermediate->Methoxyazepane_RE Hydrogenolysis Acyclic Precursor Linear Amino Alcohol Derivative Methoxyazepane_Cyc Methoxyazepane Acyclic Precursor->Methoxyazepane_Cyc Cyclization

Caption: Overview of major synthetic routes to methoxyazepanes.

Workflow for Synthesis and Biological Evaluation

Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis (e.g., Ring Expansion, Cyclization) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization InVitroAssay In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->InVitroAssay Test Compounds DataAnalysis Data Analysis (IC50 Determination) InVitroAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR SAR->Synthesis Iterative Design

Caption: Integrated workflow for the synthesis and evaluation of methoxyazepanes.

Conclusion

The methoxyazepane scaffold represents a promising area for the development of novel therapeutic agents. While the synthesis of these seven-membered heterocycles can be challenging, modern synthetic methods, such as photochemical ring expansion, are providing access to a wider range of derivatives. The applications of methoxyazepanes in medicinal chemistry are still being actively explored, with initial studies suggesting their potential in oncology and CNS disorders. Future research should focus on the development of more efficient and stereoselective synthetic routes, as well as a more systematic evaluation of the pharmacological effects of different methoxyazepane isomers. The detailed protocols and comparative analysis provided in this guide aim to serve as a valuable resource for researchers in this exciting and evolving field.

References

  • Marquis, R. W., et al. (2006). Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors. Journal of Medicinal Chemistry, 49(5), 1555-1569. [Link]

  • Lenci, E., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 1-8. [Link]

  • Shankaran, K., et al. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 14(23), 5907-5911. [Link]

  • CN101423496B - Chemical synthesis method of 10-methoxy-5H-dibenzo [ b, f ] azepine. (n.d.).
  • Procopio, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

  • Taha, M., et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 21(9), 1229. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry, 162, 437-451. [Link]

  • Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. [Link]

  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (2013). ResearchGate. [Link]

  • Synthesis of azepane derivatives 4 by a sequence of asymmetric... (n.d.). ResearchGate. [Link]

  • Nadal, B., et al. (2018). In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model. International Journal of Molecular Sciences, 19(6), 1756. [Link]

  • Taha, M., et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[13][14]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. (2022). MDPI. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. [Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (2004). PubMed. [Link]

  • A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. (2024). ChemRxiv. [Link]

  • Values IC50 at 72h and 48h to compounds exposure? (2016). ResearchGate. [Link]

  • Teimoori, S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids. (2021). MDPI. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). MDPI. [Link]

  • CN103073495A - Preparation method for ent-3-methoxy-morphinan. (n.d.).
  • Synthesis and pharmacological evaluation of aminothiazolomorphinans at the mu and kappa opioid receptors. (2013). PubMed. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2012). National Institutes of Health. [Link]

  • Variations in IC50 Values with Purity of Mushroom Tyrosinase. (2009). National Center for Biotechnology Information. [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2015). National Center for Biotechnology Information. [Link]

  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. (2016). ResearchGate. [Link]

  • ChemInform Abstract: Benzodiazepine Analogues. Part 15. Synthesis of Benzoxathiepine Derivatives. (2010). ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of tert-Butyl 2-Methoxyazepane-1-carboxylate: A Safety and Handling Perspective

For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is a foundational activity. The choice of a synthetic route is a multi-faceted decision, weighing not only yiel...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is a foundational activity. The choice of a synthetic route is a multi-faceted decision, weighing not only yield and purity but also the critical aspects of process safety and reagent handling. This guide provides an in-depth comparison of two distinct synthetic pathways to tert-butyl 2-methoxyazepane-1-carboxylate, a valuable building block in medicinal chemistry. The analysis is grounded in established chemical principles and prioritizes the practical safety considerations that are paramount in a laboratory setting.

This guide will dissect two plausible synthetic strategies:

  • Route A: Reductive Amination of an α-Methoxy Lactam Intermediate. This pathway involves the introduction of the methoxy group at an early stage, followed by the reduction of the lactam functionality.

  • Route B: Methylation of a Hydroxylated Azepane Precursor. This approach prioritizes the formation of the azepane ring and the introduction of a hydroxyl group, which is subsequently methylated in the final step.

Each route will be evaluated based on the inherent hazards of the reagents, the complexity of their handling, and the necessary safety protocols for their use.

Route A: Reductive Amination of an α-Methoxy Lactam Intermediate

This synthetic approach commences with the readily available ε-caprolactam and proceeds through α-functionalization followed by reduction. A key advantage of this route is the potential for early introduction of the desired methoxy group.

Experimental Workflow: Route A

Route A start ε-Caprolactam step1 N-Boc Protection start->step1 intermediate1 N-Boc-ε-caprolactam step1->intermediate1 step2 α-Bromination intermediate1->step2 intermediate2 N-Boc-α-bromo-ε-caprolactam step2->intermediate2 step3 Methoxylation intermediate2->step3 intermediate3 N-Boc-α-methoxy-ε-caprolactam step3->intermediate3 step4 Lactam Reduction intermediate3->step4 product tert-Butyl 2-methoxyazepane-1-carboxylate step4->product

Caption: Workflow for Route A, starting from ε-caprolactam.

Reagent Safety and Handling Analysis: Route A
ReagentKey HazardsHandling Precautions & Rationale
Di-tert-butyl dicarbonate (Boc₂O) Irritant, sensitizer.Handle in a well-ventilated area or fume hood to avoid inhalation of dust or vapors. Wear gloves and eye protection to prevent skin and eye contact.
N-Bromosuccinimide (NBS) Oxidizer, corrosive, irritant.[1][2]NBS is a powerful brominating agent and should be handled with care. It can decompose over time, releasing bromine, and reactions involving NBS are often exothermic. It is crucial to use freshly recrystallized NBS to minimize side reactions. Incompatible with solvents like THF and DMF, which can lead to autocatalytic decomposition.[3][4] Store in a refrigerator, away from combustible materials.
Sodium Methoxide (NaOMe) Corrosive, flammable solid. Reacts violently with water.Must be handled under an inert atmosphere (e.g., nitrogen or argon) as it is highly moisture-sensitive. Its reaction with water is highly exothermic and generates flammable methanol. Use of appropriate personal protective equipment (PPE), including flame-retardant lab coat, is essential.
Lithium Aluminum Hydride (LAH) Pyrophoric, water-reactive, corrosive.[5]LAH is an extremely powerful reducing agent that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[6][7] All manipulations must be conducted in a certified chemical fume hood under a dry, inert atmosphere.[6][8] Weighing of LAH should be done quickly and in a glovebox if possible. Due to its high reactivity, it is a less selective reducing agent.[9][10][11]
Experimental Protocol: Route A

Step 1: N-Boc Protection of ε-Caprolactam

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ε-caprolactam in an appropriate solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., triethylamine or DMAP).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up involves washing with aqueous solutions to remove the base and unreacted Boc₂O, followed by drying and concentration to yield N-Boc-ε-caprolactam.

Step 2 & 3: α-Bromination and Methoxylation

  • Causality: This two-step, one-pot procedure first activates the α-position via bromination, followed by nucleophilic substitution with methoxide to introduce the desired methoxy group.

  • Dissolve N-Boc-ε-caprolactam in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of a strong, non-nucleophilic base (e.g., LDA or LiHMDS) to generate the enolate.

  • Add a solution of N-bromosuccinimide (NBS) in THF dropwise to the cooled enolate solution. The reaction is highly exothermic and requires careful temperature control.

  • After the bromination is complete, add a solution of sodium methoxide in methanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain crude N-Boc-α-methoxy-ε-caprolactam, which may require purification by column chromatography.

Step 4: Lactam Reduction with Lithium Aluminum Hydride (LAH)

  • Causality: LAH is a potent reducing agent capable of reducing the amide bond of the lactam to an amine.

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LAH in an anhydrous ethereal solvent (e.g., THF or diethyl ether).

  • Cool the LAH suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-Boc-α-methoxy-ε-caprolactam in the same anhydrous solvent to the LAH suspension. This addition is highly exothermic and will be accompanied by the evolution of hydrogen gas. Maintain strict temperature control.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed.

  • Work-up (Fieser Method) : This is a critical safety step to quench the excess, highly reactive LAH.[6][12][13]

    • Cool the reaction mixture back to 0 °C.

    • For every 'x' grams of LAH used, slowly and sequentially add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water

    • Allow the mixture to warm to room temperature and stir vigorously for at least 30 minutes. This should result in the formation of a granular, white precipitate of aluminum salts that can be easily filtered.[6][7]

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with an organic solvent.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purification is typically achieved via column chromatography.

Route B: Methylation of a Hydroxylated Azepane Precursor

This alternative strategy involves the initial formation of a hydroxylated azepane ring, followed by a Williamson ether synthesis to introduce the methoxy group. This approach segregates the handling of highly reactive reducing agents from the final methylation step.

Experimental Workflow: Route B

Route B start N-Boc-ε-caprolactam step1 Partial Reduction start->step1 intermediate1 tert-Butyl 2-hydroxyazepane-1-carboxylate step1->intermediate1 step2 Williamson Ether Synthesis intermediate1->step2 product tert-Butyl 2-methoxyazepane-1-carboxylate step2->product

Caption: Workflow for Route B, starting from N-Boc-ε-caprolactam.

Reagent Safety and Handling Analysis: Route B
ReagentKey HazardsHandling Precautions & Rationale
Diisobutylaluminum Hydride (DIBAL-H) Pyrophoric, water-reactive, corrosive.[14][15]DIBAL-H is typically supplied as a solution in an organic solvent (e.g., hexane or toluene). It reacts violently with water and air.[14][16] All transfers and reactions must be performed under an inert atmosphere using syringe or cannula techniques. It causes severe skin and eye burns.[17][15]
Sodium Hydride (NaH) Flammable solid, water-reactive.[18]Often supplied as a 60% dispersion in mineral oil, which is safer to handle than the pure solid.[18][19][20] The mineral oil can be washed away with a hydrocarbon solvent like hexane before use.[18][21] NaH reacts exothermically with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere.[18]
Methyl Iodide (MeI) Toxic, suspected carcinogen, irritant.Methyl iodide is a volatile liquid with a low boiling point, increasing the risk of inhalation exposure. It is a potent methylating agent and is toxic by inhalation, ingestion, and skin absorption.[22][23][24] There is limited evidence of it being a carcinogen in animals.[23] All manipulations must be performed in a well-ventilated fume hood, and appropriate gloves and eye protection are mandatory.
Experimental Protocol: Route B

Step 1: Partial Reduction of N-Boc-ε-caprolactam

  • Causality: DIBAL-H is a less powerful reducing agent than LAH and can be used to selectively reduce the lactam to a hemiaminal (the hydroxylated precursor) at low temperatures.

  • Dissolve N-Boc-ε-caprolactam in an anhydrous solvent such as toluene or dichloromethane in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (typically 1.0 M in an organic solvent) via syringe. The reaction is exothermic, and maintaining a low temperature is crucial to prevent over-reduction to the fully reduced amine.

  • Stir at -78 °C for the required time (monitored by TLC).

  • Work-up : Carefully quench the reaction at low temperature by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). The use of Rochelle's salt is effective in complexing with the aluminum salts, which helps to break up emulsions and facilitate product extraction.[13]

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Separate the layers and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford crude tert-butyl 2-hydroxyazepane-1-carboxylate. This intermediate may require purification.

Step 2: Williamson Ether Synthesis

  • Causality: This classic ether synthesis involves the deprotonation of the alcohol by a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent.[25][26][27]

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (previously washed with hexane to remove mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of tert-butyl 2-hydroxyazepane-1-carboxylate in anhydrous THF. Hydrogen gas will evolve as the alkoxide is formed.

  • After the gas evolution ceases, add methyl iodide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up : Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride to destroy any unreacted sodium hydride.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product may require purification by column chromatography.

Comparative Analysis

FeatureRoute A (Reduction of α-Methoxy Lactam)Route B (Methylation of Hydroxy-Azepane)
Primary Safety Concern Handling of Lithium Aluminum Hydride (LAH) , a pyrophoric and highly water-reactive solid.Handling of Sodium Hydride (NaH) and Methyl Iodide (MeI) . NaH is water-reactive, and MeI is a toxic and suspected carcinogenic volatile liquid.
Handling Complexity High. Requires stringent anhydrous and inert atmosphere conditions, especially for the LAH reduction and work-up. The Fieser work-up for LAH requires careful, sequential addition of reagents.Moderate to High. Both the DIBAL-H reduction and the Williamson ether synthesis require anhydrous and inert conditions. Handling NaH and the volatile, toxic MeI requires significant care.
Reagent Toxicity High. LAH is highly corrosive. NBS is a corrosive oxidizer.High. Methyl iodide is a known toxin and suspected carcinogen. DIBAL-H and NaH are highly corrosive.
Control of Reaction The α-bromination/methoxylation can be sensitive. The LAH reduction is highly exothermic and requires careful temperature control to prevent runaway reactions.The partial reduction with DIBAL-H requires strict low-temperature control to avoid over-reduction. The Williamson ether synthesis is generally a well-controlled reaction.
Overall Assessment This route involves the use of the highly hazardous LAH, which requires a high level of expertise and stringent safety protocols for its handling and quenching. The α-functionalization step also involves sensitive intermediates.While this route avoids the use of LAH, it introduces the hazards associated with NaH and the toxic, volatile methyl iodide. The need for strict temperature control in the DIBAL-H reduction is a key challenge. The two-step sequence may offer more control points.

Conclusion

Both synthetic routes presented can successfully yield tert-butyl 2-methoxyazepane-1-carboxylate, but they present distinct safety and handling challenges.

Route A is characterized by the use of the exceptionally powerful and hazardous reducing agent, lithium aluminum hydride. While effective, the risks associated with its pyrophoric and water-reactive nature, particularly during the quenching step, are significant and demand a high level of experience and preparedness.

Route B circumvents the use of LAH by employing the milder reducing agent DIBAL-H and introduces the methoxy group in the final step. However, this route is not without its own significant hazards, namely the handling of water-reactive sodium hydride and the toxic and volatile methylating agent, methyl iodide.

The choice between these two routes will ultimately depend on the experience of the chemist, the available safety infrastructure (such as glove boxes and certified fume hoods), and a thorough risk assessment of the specific laboratory conditions. For less experienced personnel or in facilities not equipped for handling pyrophoric solids like LAH, Route B might be considered the marginally safer, albeit not hazard-free, alternative , provided that stringent protocols for handling DIBAL-H, sodium hydride, and methyl iodide are in place. In all cases, a comprehensive understanding of the reactivity and hazards of each reagent is non-negotiable for the safe and successful synthesis of the target molecule.

References

  • BenchChem. (2025). Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures. Benchchem.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Iodide. NJ.gov.
  • U.S. Environmental Protection Agency. (n.d.). Methyl Iodide (Iodomethane). EPA.gov.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Methyl Iodide. CDC.gov.
  • Calibre Chemicals. (n.d.).
  • Tuodaindus. (2025). Material Safety Data Sheet (MSDS) Diisobutylaluminum Hydride (DIBAL-H). Tuodaindus.
  • International Labour Organization. (n.d.). ICSC 0509 - METHYL IODIDE. ILO.
  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171.
  • Exposome-Explorer. (n.d.). Material Safety Data Sheet Diisobutylaluminum hydride(DIBAL-H), 1.0M solution in hexane MSDS#. Exposome-Explorer.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Rochester.edu.
  • University of California, Santa Barbara. (2012).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Diisobutylaluminum hydride(DIBAL-H), 1.0M solution in hexane. Cole-Parmer.
  • Wikipedia. (n.d.). Diisobutylaluminium hydride. Wikipedia.
  • American Chemical Society. (2009). Manufacture, Handling, and Uses of Sodium Hydride.
  • Dr. Aman. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube.
  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?.
  • Fisher Scientific. (2023).
  • National Center for Biotechnology Information. (n.d.). Diisobutylaluminum hydride. PubChem.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. University of Leeds.
  • Chemistry Stack Exchange. (2020). Sodium hydride 60% dispersion in mineral oil. Chemistry Stack Exchange.
  • Quora. (2017). How do organic chemists prepare sodium hydride for reaction?. Quora.
  • Fisher Scientific. (n.d.). Aluminium hydrides and borohydrides as reducing agents. Fisher Scientific.
  • Bloom Tech. (2024). How to handle lithium aluminum hydride?. Bloom Tech.
  • Pediaa. (2020). Difference Between NaBH4 and LiAlH4 Reaction. Pediaa.
  • Organic Chemistry Portal. (2019). N-Bromosuccinimide. Organic-chemistry.org.
  • Leah4sci. (2016, February 25). LiAlH4 vs NaBH4 Carbonyl Reactions and Selective Reduction. YouTube.
  • Reddit. (2018). LiAlH4 vs. NaBH4 as a reducing agent. Reddit.
  • Rakhi Ma'am. (2022, October 2). Difference Between LiAlH4 and NaBH4 | Reducing Agents in Chemistry. YouTube.
  • Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy.
  • Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(5), 1253–1263.
  • Royal Society of Chemistry. (2020).
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • ResearchGate. (n.d.). Incompatibilities between N-Bromosuccinimide and Solvents.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor.
  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Taylor & Francis Online.
  • Fisher Scientific. (2015). SAFETY DATA SHEET - N-Bromosuccinimide. Fisher Scientific.
  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses.
  • Reddit. (n.d.). Williamson Ether synthesis. Reddit.
  • Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central.
  • PubMed. (n.d.). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S). PubMed.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-butyl 2-methoxyazepane-1-carboxylate

For laboratory professionals dedicated to advancing pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical...

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl 2-methoxyazepane-1-carboxylate, a compound utilized in synthetic organic chemistry. The procedures outlined below are grounded in established safety principles and regulatory standards to protect both the researcher and the environment.

PART 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is critical. Based on the chemical structure, tert-butyl 2-methoxyazepane-1-carboxylate should be handled as a hazardous substance.

1.1. Inferred Hazard Profile:

  • Irritant: Likely to cause skin and eye irritation upon contact[3][4].

  • Harmful if Swallowed/Inhaled: Similar to other organic molecules of its class, ingestion or inhalation may lead to adverse health effects[2][3][4].

  • Environmental Hazard: While specific data is unavailable, it is prudent to assume the compound may be harmful to aquatic life and should not be released into the environment[5].

1.2. Mandatory Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes[6].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact[1].

  • Body Protection: A laboratory coat must be worn to protect against contamination of personal clothing[6].

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][2].

PART 2: Step-by-Step Disposal Protocol

The disposal of tert-butyl 2-methoxyazepane-1-carboxylate must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for hazardous waste[7][8][9][10].

2.1. Waste Segregation and Containerization: Proper segregation of chemical waste is a cornerstone of laboratory safety to prevent dangerous reactions[11][12].

  • Step 1: Designate a Waste Stream. This compound should be classified as a non-halogenated organic waste.

  • Step 2: Select an Appropriate Waste Container. Use a clearly labeled, leak-proof container made of a material compatible with organic solvents. The original container, if in good condition, is an ideal choice[11].

  • Step 3: Label the Container. The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "tert-butyl 2-methoxyazepane-1-carboxylate"[8][13]. The accumulation start date must also be clearly visible[8].

2.2. Waste Accumulation: Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory[11][14].

  • Step 4: Store in a Designated Area. The waste container should be kept in a secondary containment tray within the SAA to contain any potential leaks.

  • Step 5: Keep the Container Closed. The waste container must remain sealed at all times, except when adding waste, to prevent the release of vapors[11][15].

  • Step 6: Monitor Accumulation Limits. Do not exceed the SAA volume limits for hazardous waste as defined by regulatory bodies[14].

2.3. Disposal of Empty Containers: An "empty" container that held a hazardous chemical may still contain residual amounts and must be handled appropriately.

  • Step 7: Decontaminate the Container. If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste[16].

  • Step 8: Deface the Label. Once decontaminated, the original label on the container should be completely removed or defaced to avoid confusion[16].

2.4. Spill Management: In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Step 9: Evacuate and Alert. If a significant spill occurs, evacuate the immediate area and alert your laboratory supervisor and institutional safety officer.

  • Step 10: Control the Spill. For minor spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Step 11: Collect and Dispose. The absorbent material and any contaminated cleaning supplies should be collected in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above[16].

PART 3: Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following flowchart illustrates the key decision points and actions.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal Waste Handling & Disposal cluster_empty_container Empty Container Management start Start: Disposal of tert-butyl 2-methoxyazepane-1-carboxylate assess_hazards Assess Hazards (Irritant, Harmful) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe is_spill Is this a spill? don_ppe->is_spill handle_spill Follow Spill Management Protocol (Absorb, Collect as Waste) is_spill->handle_spill Yes waste_type Identify Waste Type: Non-Halogenated Organic is_spill->waste_type No select_container Select & Label Compatible Waste Container handle_spill->select_container waste_type->select_container add_to_container Add Waste to Container in Satellite Accumulation Area select_container->add_to_container seal_container Keep Container Securely Sealed add_to_container->seal_container request_pickup Arrange for Professional Hazardous Waste Pickup seal_container->request_pickup empty_q Is the original container empty? request_pickup->empty_q triple_rinse Triple-Rinse with Solvent empty_q->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container end end dispose_container->end End of Process

Caption: Decision workflow for the safe disposal of tert-butyl 2-methoxyazepane-1-carboxylate.

PART 4: Data Summary Table
ParameterGuidelineRationale
Waste Classification Non-Halogenated Organic WasteBased on chemical structure lacking halogen atoms.
Container Type Chemically resistant, leak-proofTo prevent degradation of the container and environmental release.
Labeling "Hazardous Waste," Chemical Name, DateEnsures proper identification and tracking as per EPA/OSHA standards.
Storage Location Designated Satellite Accumulation AreaCentralizes hazardous waste, ensuring proper containment and regular inspection.
Spill Cleanup Inert absorbent materialSafely contains the liquid for proper disposal without reacting with it.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of tert-butyl 2-methoxyazepane-1-carboxylate, thereby fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA-SCU. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health and Radiation Safety. [Link]

  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager. [Link]

  • Laboratory Waste Disposal Guidelines. [Link]

  • Hazardous Waste & Disposal. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean. [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet - tert-Butyl 3-formylazepane-1-carboxylate. Aaron Chemicals. [Link]

Sources

Handling

Personal protective equipment for handling tert-butyl 2-methoxyazepane-1-carboxylate

Comprehensive Safety & Handling Guide: Tert-butyl 2-methoxyazepane-1-carboxylate This guide provides essential safety protocols and operational directives for the handling of tert-butyl 2-methoxyazepane-1-carboxylate. As...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: Tert-butyl 2-methoxyazepane-1-carboxylate

This guide provides essential safety protocols and operational directives for the handling of tert-butyl 2-methoxyazepane-1-carboxylate. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is constructed based on the precautionary principle, drawing from data on structurally analogous compounds, including N-Boc protected cyclic amines and carbamates.

The foundational principle of this guide is risk mitigation. The procedures outlined are designed as a self-validating system to protect researchers from potential hazards at every stage of handling, from preparation to disposal.

Hazard Analysis and Risk Mitigation

Tert-butyl 2-methoxyazepane-1-carboxylate, while not extensively characterized, belongs to a class of compounds that requires careful handling. Based on the chemical structure—a carbamate derivative and a cyclic amine—we must anticipate potential hazards. Structurally related compounds, such as tert-butyl carbazate and other Boc-protected amines, are known to cause skin and eye irritation, with some possessing the potential for more severe corrosive damage upon contact.[1][2][3] Furthermore, carbamates as a class are recognized for their potential toxicity.[4]

Therefore, a comprehensive risk assessment concludes that the primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The following protocols are designed to minimize these risks.

cluster_risk_assessment Risk Assessment Workflow start Identify Compound: tert-butyl 2-methoxyazepane-1-carboxylate check_sds Specific SDS Available? start->check_sds analog_analysis Analyze Structural Analogs: - N-Boc Amines - Carbamates - Cyclic Ethers check_sds->analog_analysis No identify_hazards Potential Hazards Identified: - Skin/Eye Irritation/Burns - Respiratory Irritation - Harmful if Swallowed/Inhaled analog_analysis->identify_hazards define_controls Define Control Measures: 1. Engineering Controls (Fume Hood) 2. Administrative Controls (SOPs) 3. PPE Selection identify_hazards->define_controls end_protocol Implement Safety Protocol define_controls->end_protocol

Caption: Risk assessment process for chemicals lacking specific safety data.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, proper engineering controls must be in place. These are non-negotiable for handling this class of chemicals.

  • Chemical Fume Hood: All handling of tert-butyl 2-methoxyazepane-1-carboxylate, including weighing, transferring, and mixing, must be conducted inside a certified chemical fume hood.[1][3] This is the most critical control to prevent inhalation of potentially harmful vapors or aerosols.

  • Safety Stations: An operational and easily accessible eyewash station and safety shower must be located in immediate proximity to the workstation.[1][3] Verify their functionality before beginning any work.

Personal Protective Equipment (PPE): A Multi-Layered Approach

The following PPE is mandatory for all personnel handling tert-butyl 2-methoxyazepane-1-carboxylate. The selection is based on providing comprehensive protection against all primary exposure routes.

Protection Type Required Equipment Rationale & Key Considerations
Eye & Face Chemical safety goggles and a full-face shield.Goggles provide a seal against splashes and vapors. The face shield offers an additional, crucial layer of protection for the entire face from splashes, especially when handling volumes greater than a few milliliters.[5]
Hand Double-gloving: Nitrile inner glove, thicker nitrile or neoprene outer glove.The inner glove protects the skin during the doffing of the more heavily contaminated outer glove. Nitrile offers good resistance to a range of chemicals for incidental contact. Always check gloves for tears or punctures before use.[5]
Body Flame-resistant (FR) lab coat and a chemical-resistant apron.The lab coat provides general protection. The apron, worn over the lab coat, provides an impermeable barrier against spills and splashes of corrosive or readily absorbed chemicals.[6]
Clothing Long pants and fully enclosed, chemical-resistant footwear.Skin on the legs and feet must be covered. Shoes should be made of a non-porous material to prevent absorption in the event of a spill.[5]
Respiratory None required if work is performed within a certified fume hood.A properly functioning fume hood provides adequate respiratory protection. An air-purifying respirator (APR) with organic vapor cartridges should be available for emergency situations, such as a large spill outside of the hood.[6][7]

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

Step-by-Step Donning Protocol
  • Lab Coat and Apron: Secure the lab coat completely. Fasten the chemical-resistant apron over it.

  • Inner Gloves: Put on the first pair of nitrile gloves, ensuring they are tucked under the cuff of the lab coat sleeve.

  • Eye and Face Protection: Put on chemical safety goggles, ensuring a snug fit. Place the face shield over the goggles.

  • Outer Gloves: Put on the second, heavier-duty pair of gloves over the first, pulling the cuffs over the sleeves of the lab coat.

Step-by-Step Doffing Protocol (The Contamination Removal Path)

This process is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer gloves without touching your skin. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, inside-out glove to remove the second glove in the same manner. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield first, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Apron and Lab Coat: Untie the apron and roll it away from your body. Remove the lab coat, turning the sleeves inside out as you go to contain any contaminants.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[8]

cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence d1 1. Lab Coat & Apron d2 2. Inner Gloves d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Outer Gloves d3->d4 f1 1. Outer Gloves (Most Contaminated) f2 2. Face Shield & Goggles f1->f2 f3 3. Apron & Lab Coat f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Wash Hands (Final Step) f4->f5

Caption: Correct sequences for donning and doffing PPE to prevent exposure.

Emergency and Disposal Plans

Spill Response Protocol

Immediate and correct response to a spill is critical.

  • Minor Spill (inside a fume hood):

    • Alert nearby personnel.

    • Use an appropriate absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent) to contain and absorb the spill.[9][10] Do not use combustible materials like paper towels.

    • Using tongs or other tools, carefully collect the absorbed material and place it into a clearly labeled, sealable hazardous waste container.

    • Wipe the area with a suitable decontaminating solution, followed by soap and water.

  • Major Spill (outside a fume hood):

    • EVACUATE: Immediately alert everyone in the area and evacuate the laboratory.

    • ISOLATE: Close the laboratory doors to contain the vapors.

    • ALERT: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean it up yourself.

cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol start Spill Occurs check_location Location? start->check_location alert_colleagues Alert Colleagues check_location->alert_colleagues Inside Fume Hood evacuate EVACUATE Area check_location->evacuate Outside Fume Hood contain Contain & Absorb (e.g., Vermiculite) alert_colleagues->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate isolate ISOLATE Lab evacuate->isolate alert_ehs ALERT EHS/ Emergency Response isolate->alert_ehs

Caption: Decision workflow for responding to chemical spills.

Exposure Procedures
  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][11]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Waste Disposal Plan

All materials contaminated with tert-butyl 2-methoxyazepane-1-carboxylate are considered hazardous waste.

  • Segregation: Use a dedicated, clearly labeled, and sealable container for all solid and liquid waste. Do not mix this waste with other chemical waste streams.[12]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your EHS department for specific instructions.

By adhering to these rigorous engineering controls, PPE requirements, and procedural protocols, you build a system of safety that protects you and your colleagues, ensuring the integrity of your research.

References

  • Restek Corporation. (2024). Carbamate Pesticides Standard (1X1 mL)
  • Journal of Pioneering Medical Sciences. (n.d.).
  • MSD Manual Professional Edition. (n.d.).
  • CAMEO Chemicals. (n.d.). CARBAMATE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS.
  • Sigma-Aldrich. (2025).
  • Eurofins. (2024).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - tert-Butyl 4-[4-(aminomethyl)
  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Sigma-Aldrich. (2025).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-methoxyazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 2-methoxyazepane-1-carboxylate
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